3-Methyl-2-nitroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-2-4-6(8)7(5)9(10)11/h2-4H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCZKCIEXGXCDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208846 | |
| Record name | Benzenamine, 3-methyl-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
601-87-6 | |
| Record name | 3-Methyl-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=601-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 3-methyl-2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 3-methyl-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-2-nitrobenzenamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Methyl-2-nitroaniline chemical properties and structure
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 3-Methyl-2-nitroaniline, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
This compound is an organic compound belonging to the substituted nitroaniline family.[1] Its structure consists of a benzene (B151609) ring substituted with an amino group (-NH₂), a nitro group (-NO₂), and a methyl group (-CH₃).[1] The interplay between the electron-donating amino group and the electron-withdrawing nitro group imparts unique electronic properties to the molecule, influencing its reactivity and potential for use in further chemical synthesis.[1]
-
CAS Number : 601-87-6[2]
-
InChI : 1S/C7H8N2O2/c1-5-3-2-4-6(8)7(5)9(10)11/h2-4H,8H2,1H3[2][3]
-
SMILES : CC1=C(C=CC=C1N)--INVALID-LINK--[O-]
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Weight | 152.15 g/mol | [6] |
| Physical Form | Pale yellow crystalline solid | [7] |
| Melting Point | 107-108 °C | [2] |
| 82-86 °C | [7] | |
| Boiling Point | 288.6 ± 20.0 °C at 760 mmHg | [2][4] |
| Density | 1.3 ± 0.1 g/cm³ | [4] |
| Solubility | Soluble in alcohols and chlorinated hydrocarbons. Limited solubility in water. | [7] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is via a Hofmann rearrangement of 3-methyl-2-nitrobenzamide (B2540021).[8]
Materials:
-
3-methyl-2-nitrobenzamide (1 g, 5.55 mmol)
-
Sodium hydroxide (B78521) (NaOH) (2.220 g, 55.5 mmol)
-
Bromine (Br₂) (0.322 mL, 6.26 mmol)
-
Water
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
At 0°C, dissolve NaOH (2.220 g) in water (12 mL).[8]
-
To this solution, add Br₂ (0.322 mL).[8]
-
Add 3-methyl-2-nitrobenzamide (1 g) to the mixture all at once.[8]
-
Slowly heat the mixture in a water bath to an internal temperature of 50-55°C. The separation of oil droplets should be observed.[8]
-
Continue to gradually increase the temperature to 70°C and maintain for 1 hour.[8]
-
Add a solution of NaOH (0.7 g) dissolved in water (4 mL).[8]
-
Slowly raise the temperature to 80°C and hold for another hour.[8]
-
After the reaction is complete, cool the mixture to room temperature.[8]
-
Extract the product with ethyl acetate (3 x 50 mL).[8]
-
Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield the target compound, this compound. The reported yield for this procedure is approximately 90%.[8]
Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound product in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water).
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature to promote the formation of crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Analytical Characterization
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a spectrometer (e.g., 300 or 400 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory. Characteristic peaks for the amino (-NH₂) and nitro (-NO₂) functional groups should be identified.
-
Mass Spectrometry (MS): The molecular weight and fragmentation pattern can be determined using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS). The molecular ion peak [M]+ should correspond to the calculated molecular weight.[8]
Applications in Synthesis
This compound serves as a valuable intermediate in the synthesis of various organic compounds.[7] Its functional groups allow for a range of chemical transformations.
Caption: Synthetic utility of this compound as a precursor.
Its primary applications include:
-
Dye Intermediate : It is used in the manufacturing of various dyes, pigments, and inks.[7]
-
Heterocyclic Synthesis : It is an important component in preparing benzimidazoles and is used in the palladium-catalyzed synthesis of quinoxaline derivatives.[8]
-
Schiff Base Formation : It can react with aldehydes, such as 5-nitrothiophene-2-carbaldehyde, to form Schiff bases, which are studied for their chemical and pharmacological properties.[9]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
Hazard Identification:
-
Hazard Statements :
Handling and Storage:
-
Handling : Use only in a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and laboratory clothing.[4][11] Avoid breathing dust and prevent contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[4][11]
-
Storage : Store in a cool, well-ventilated place.[6] Keep containers tightly closed and refrigerated.[4] Protect from light and avoid contact with strong oxidizing agents.[4][7]
First Aid Measures:
-
Inhalation : Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
-
Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[11]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[2]
-
Ingestion : Wash out mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][11]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][11] Do not allow the material to enter drains or water courses.[4][11]
References
- 1. This compound | 601-87-6 | Benchchem [benchchem.com]
- 2. This compound | 601-87-6 [sigmaaldrich.com]
- 3. This compound | 601-87-6 [sigmaaldrich.com]
- 4. This compound | CAS#:601-87-6 | Chemsrc [chemsrc.com]
- 5. This compound | C7H8N2O2 | CID 69038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. This compound | 601-87-6 [chemicalbook.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. bg.cpachem.com [bg.cpachem.com]
- 11. fishersci.com [fishersci.com]
Synthesis of 3-Methyl-2-nitroaniline from p-Methylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3-Methyl-2-nitroaniline from p-methylaniline (p-toluidine). The synthesis is a three-step process involving the protection of the amino group by acetylation, followed by regioselective nitration, and concluding with deprotection by hydrolysis. This guide provides detailed experimental protocols, comprehensive quantitative data, and visual representations of the reaction pathway and experimental workflow to aid in the successful execution of this synthesis.
Reaction Pathway and Mechanism
The overall synthesis transforms p-methylaniline into this compound. The initial acetylation step is crucial as the amino group in p-methylaniline is highly activating and susceptible to oxidation by the nitrating agent. The acetyl group protects the amine, moderates its activating effect, and directs the subsequent electrophilic nitration to the ortho position, as the para position is blocked by the methyl group. The final step involves the removal of the acetyl protecting group to yield the desired product.
An In-depth Technical Guide to the Physical and Chemical Properties of 6-Methyl-2-thiouracil (CAS Number: 56-04-2)
For Researchers, Scientists, and Drug Development Professionals
Initial Clarification: The CAS number provided in the topic (601-87-6) corresponds to 3-Methyl-2-nitroaniline. However, the specified topic of interest is "6-Methyl-2-thiouracil," for which the correct CAS number is 56-04-2. This guide will focus on the properties of 6-Methyl-2-thiouracil.
Introduction
6-Methyl-2-thiouracil (MTU) is an organosulfur compound belonging to the thiourea (B124793) family. It is a derivative of uracil (B121893) and is recognized for its antithyroid properties.[1] By inhibiting the enzyme thyroid peroxidase, MTU interferes with the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[2][3] This mechanism of action makes it a subject of interest in the study and treatment of hyperthyroidism.[1][2] Its derivatives have also been explored for potential antimicrobial and anticancer activities.[4] A comprehensive understanding of its physical and chemical properties is fundamental for its application in research and drug development.
Physical Properties
6-Methyl-2-thiouracil is a white crystalline powder with a bitter taste.[5] A saturated aqueous solution is neutral or slightly acidic.[5]
Table 1: Physical Properties of 6-Methyl-2-thiouracil
| Property | Value | References |
| Molecular Formula | C5H6N2OS | [1][5][6] |
| Molecular Weight | 142.18 g/mol | [5][6] |
| Appearance | White crystalline powder | [5] |
| Odor | Odorless | [5] |
| Taste | Bitter | [5] |
| Melting Point | ~330 °C (decomposes) | [7][8] |
| Water Solubility | 533.2 mg/L at 25 °C | [5] |
| pKa | 8.2 (Uncertain) | [8] |
Chemical Properties
6-Methyl-2-thiouracil is a pyrimidone derivative.[5] It is very slightly soluble in cold water and ether, and slightly soluble in alcohol and acetone.[5] It is practically insoluble in benzene (B151609) and chloroform (B151607) but dissolves freely in aqueous solutions of ammonia (B1221849) and alkali hydroxides.[5]
Table 2: Chemical Identifiers and Descriptors
| Identifier/Descriptor | Value | References |
| IUPAC Name | 6-methyl-2-sulfanylidene-1H-pyrimidin-4-one | [5] |
| InChI | 1S/C5H6N2OS/c1-3-2-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9) | |
| InChI Key | HWGBHCRJGXAGEU-UHFFFAOYSA-N | |
| Canonical SMILES | CC1=CC(=O)NC(=S)N1 | |
| CAS Number | 56-04-2 | [5][7] |
Experimental Protocols
Melting Point Determination
The melting point of 6-Methyl-2-thiouracil is determined using the capillary method.[9]
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dried sample is packed into a capillary tube to a height of about 3 mm.[10][11] The packing is done by tapping the sealed end of the tube on a hard surface to ensure a compact column.[11][12]
-
Apparatus: A standard melting point apparatus with a heated block or oil bath and a calibrated thermometer is used.[9][10]
-
Procedure: The capillary tube is placed in the heating block.[11] The temperature is raised at a steady rate (e.g., 10-20 °C per minute for an initial approximate measurement).[12] As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute.[11][12]
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the melting range.[11] For 6-Methyl-2-thiouracil, decomposition is observed at its melting point.[7][8]
Solubility Determination
The solubility of 6-Methyl-2-thiouracil in various solvents can be determined using a standardized protocol.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities are chosen (e.g., water, ethanol (B145695), DMSO).
-
Sample Preparation: A known weight of 6-Methyl-2-thiouracil (e.g., 10 mg) is added to a specific volume of the solvent (e.g., 0.5 mL to achieve an initial concentration of 20 mg/mL).[13]
-
Dissolution Procedure: The mixture is subjected to a series of steps to facilitate dissolution:
-
Observation: The solution is visually inspected for any undissolved solid, cloudiness, or precipitation. A clear solution indicates that the compound is soluble at that concentration.[13]
-
Tiered Approach: If the compound is insoluble at the initial concentration, the volume of the solvent is increased to achieve a lower concentration (e.g., 2 mg/mL), and the dissolution procedure is repeated.[13]
Synthesis of 6-Methyl-2-thiouracil
6-Methyl-2-thiouracil can be synthesized by the condensation of ethyl acetoacetate (B1235776) with thiourea.[1][14]
Reaction Scheme:
Caption: Synthesis of 6-Methyl-2-thiouracil.
Experimental Protocol for Synthesis:
-
Reaction Setup: Sodium metal is dissolved in methanol (B129727) to prepare sodium methoxide. Thiourea and ethyl acetoacetate are then added to this solution.[14] Alternatively, potassium hydroxide (B78521) in ethanol can be used.[14]
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours (e.g., 5-7 hours).[14]
-
Work-up: The solvent is partially removed under reduced pressure. The residue is dissolved in water and neutralized with an acid (e.g., HCl or acetic acid).[14]
-
Isolation: The resulting precipitate of 6-Methyl-2-thiouracil is collected by filtration, dried, and can be further purified by recrystallization.[14]
Mechanism of Action: Inhibition of Thyroid Hormone Synthesis
6-Methyl-2-thiouracil exerts its antithyroid effect by inhibiting thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[3] This inhibition disrupts the iodination of tyrosine residues on thyroglobulin, a critical step in hormone production.[2]
Caption: Inhibition of Thyroid Peroxidase by 6-Methyl-2-thiouracil.
The interaction of MTU with the thyroid peroxidase system is complex. Studies on the related compound, propylthiouracil (B1679721) (PTU), suggest that the inhibition may be reversible.[3] The drug appears to interact with the oxidized form of iodide, a product of TPO action, thereby preventing the iodination of thyroglobulin.[3] The intrathyroidal metabolism of these thioureylene drugs is also a factor in their mechanism of action.[15][16]
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 6-Methyl-2-thiouracil.
Table 3: Key Spectral Data for 6-Methyl-2-thiouracil
| Technique | Key Features/Signals | References |
| ¹H NMR | δ (ppm): 2.09 (s, 3H, 6-CH₃), 5.52 (s, 1H, CH-pyrimidine), 11.98 (br s, 2H, NH) | [14] |
| ¹³C NMR | δ (ppm): 17.88, 103.38, 151.91, 160.32, 175.83 | [14] |
| Mass Spec (ESI-MS) | m/z: 143.2 [M+H]⁺ | [14] |
| IR Spectroscopy | Data available in the NIST Chemistry WebBook | [6] |
Conclusion
This technical guide provides a comprehensive overview of the core physical and chemical properties of 6-Methyl-2-thiouracil (CAS 56-04-2). The tabulated data, detailed experimental protocols, and visualizations of its synthesis and mechanism of action offer valuable resources for researchers, scientists, and professionals in drug development. A thorough understanding of these fundamental characteristics is essential for the effective and safe utilization of this compound in both research and potential therapeutic applications.
References
- 1. Methylthiouracil - Wikipedia [en.wikipedia.org]
- 2. CAS 56-04-2: Methylthiouracil | CymitQuimica [cymitquimica.com]
- 3. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Methylthiouracil | C5H6N2OS | CID 667493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methylthiouracil [webbook.nist.gov]
- 7. 6-Methyl-2-thiouracil, CAS No. 56-04-2 | Pesticides | Standards for environmental analysis | Gas chromatography | Chromatography | Environmental analysis | Applications | Carl ROTH - Germany [carlroth.com]
- 8. Methylthiouracil CAS#: 56-04-2 [m.chemicalbook.com]
- 9. thinksrs.com [thinksrs.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Methylthiouracil synthesis - chemicalbook [chemicalbook.com]
- 15. Mechanism of action of thioureylene antithyroid drugs: factors affecting intrathyroidal metabolism of propylthiouracil and methimazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
3-Methyl-2-nitroaniline molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and physical properties of 3-Methyl-2-nitroaniline, a key intermediate in various synthetic processes.
Core Molecular Data
This compound is an organic compound with the chemical formula C7H8N2O2.[1] Its molecular structure consists of a benzene (B151609) ring substituted with a methyl group, a nitro group, and an amine group.
Table 1: Molecular and Physical Properties
| Property | Value |
| Molecular Formula | C7H8N2O2[1][2][3] |
| Molecular Weight | 152.15 g/mol [1][3] |
| CAS Number | 601-87-6[2][4] |
| Appearance | Pale yellow crystalline solid[1] |
| Melting Point | 107-108 °C[1][4] |
| Boiling Point | 288.6 ± 20.0 °C at 760 mmHg[1][5][4] |
| Density | 1.269 ± 0.06 g/cm³ (Predicted)[1] |
| Flash Point | 128.3 °C[1] |
| Vapor Pressure | 0.002 mmHg at 25°C[1] |
| pKa | -0.11 ± 0.10 (Predicted)[1] |
Solubility and Storage
This compound exhibits limited solubility in water but is soluble in alcohols and chlorinated hydrocarbons.[1] For storage, it is recommended to keep the compound at 4°C, protected from light.[4]
Synthesis Protocol
General Procedure for the Synthesis of this compound from 3-Methyl-2-nitrobenzamide (B2540021):
A solution of sodium hydroxide (B78521) (NaOH) (2.220 g, 55.5 mmol) in water (12 mL) is prepared and cooled to 0°C. Bromine (Br2) (0.322 mL, 6.26 mmol) is then added to this solution. Subsequently, 3-methyl-2-nitrobenzamide (1 g, 5.55 mmol) is added all at once. The mixture is then gently heated in a water bath to an internal temperature of 50-55°C, at which point the separation of oil droplets should be observed. The temperature is gradually increased to 70°C and maintained for 1 hour. Following this, a solution of NaOH (0.7 g) in water (4 mL) is added, and the temperature is slowly raised to 80°C and held for an additional hour. After the reaction is complete, it is cooled to room temperature and extracted with ethyl acetate (B1210297) (3 x 50 mL). The organic layers are combined, dried, and concentrated to yield the target compound, this compound.[6]
Applications
This compound serves as a valuable intermediate in the synthesis of various organic molecules. It is utilized in the purification of 2-Methoxy-5-trifluoromethoxybenzaldehyde and is a crucial component in the preparation of benzimidazoles.[6] Furthermore, it is employed in the palladium-catalyzed synthesis of quinoxaline (B1680401) derivatives.[6] Its primary application is as a dye intermediate for the manufacturing of dyes, pigments, and inks.[1]
Safety Information
This compound is considered a toxic substance and may pose a health hazard upon contact, inhalation, or ingestion.[1] Appropriate personal protective equipment, including gloves, goggles, and protective clothing, should be worn when handling this chemical.[1] It is important to avoid contact with skin, eyes, and the respiratory system.[1]
Hazard Statements: H302, H315, H319, H332, H335[4][7] Signal Word: Warning[4][7]
Logical Relationship Diagram
The following diagram illustrates the relationship between the compound's nomenclature and its constituent functional groups, which determine its overall molecular formula and weight.
Caption: Composition of this compound.
References
A Technical Guide to the Solubility of 3-Methyl-2-nitroaniline in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the solubility characteristics of 3-Methyl-2-nitroaniline (CAS No. 601-87-6), a key intermediate in various chemical syntheses. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility. It includes a comprehensive, step-by-step protocol for the isothermal saturation method coupled with High-Performance Liquid Chromatography (HPLC) analysis, which is a standard and reliable technique for such measurements. Additionally, this guide presents the available qualitative solubility information for this compound and a logical workflow for the experimental determination of its solubility, visualized using a Graphviz diagram. This guide is intended to be an essential resource for scientists and researchers engaged in process development, purification, and formulation activities involving this compound.
Introduction
This compound, with the chemical formula C₇H₈N₂O₂, is an organic compound that serves as a vital building block in the synthesis of dyes, pigments, and potentially pharmaceutical intermediates.[1] A thorough understanding of its solubility in different solvents is paramount for optimizing reaction conditions, designing efficient purification and crystallization processes, and developing stable formulations. The solubility of a compound dictates the choice of solvent for a particular application, impacting yield, purity, and overall process efficiency.
This guide addresses the current gap in quantitative solubility data for this compound by presenting a detailed experimental protocol. The methodologies described are based on established practices for analogous compounds, such as 4-methyl-2-nitroaniline.[2]
Solubility Profile of this compound
Qualitative solubility data for this compound indicates a general trend of higher solubility in organic solvents compared to aqueous media. It is reported to be soluble in alcohols and chlorinated hydrocarbons, while its solubility in water is limited.[1] A summary of its qualitative solubility is presented in Table 1.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solubility Description |
| Alcohols | Soluble |
| Chlorinated Hydrocarbons | Soluble |
| Water | Limited Solubility |
Note: This information is based on general descriptions and should be confirmed by quantitative experimental determination for specific applications.
Experimental Protocol: Determination of Equilibrium Solubility
The most reliable and widely used method for determining the equilibrium solubility of a solid compound in a liquid solvent is the isothermal saturation method (also known as the shake-flask method).[2] This protocol outlines the necessary steps to accurately measure the solubility of this compound in a range of solvents at various temperatures.
Principle
An excess amount of the solid solute (this compound) is added to a known amount of the solvent. The resulting slurry is agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. The concentration of the dissolved solute in the supernatant is then determined analytically, representing the solubility at that specific temperature.
Materials and Apparatus
-
Solute: this compound (purity > 99%)
-
Solvents: A range of analytical grade solvents (e.g., methanol, ethanol, acetonitrile (B52724), ethyl acetate, toluene, water)
-
Apparatus:
-
Analytical balance (readability ± 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or magnetic stirrer with a water or oil bath
-
Calibrated thermometer or temperature probe
-
Syringes and syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
HPLC column (e.g., C18 reverse-phase)
-
Experimental Procedure
-
Preparation: Add an excess amount of crystalline this compound to several glass vials. The excess solid is crucial to ensure that saturation is achieved and maintained.
-
Solvent Addition: Accurately add a known volume or mass of the desired solvent to each vial.
-
Equilibration: Securely cap the vials and place them in the constant temperature shaker bath set to the desired temperature. Agitate the vials for a predetermined time (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary experiments can be conducted to determine the optimal equilibration time.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed volumetric flask.
-
Quantification:
-
Determine the mass of the collected sample.
-
Dilute the sample gravimetrically with the appropriate mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of this compound.
-
HPLC Analysis Method (Example)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Determined by UV-Vis spectrophotometry (likely in the range of 254-400 nm)
-
Column Temperature: 25 °C
-
Quantification: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area against concentration. The concentration of the unknown sample can then be calculated from its peak area using the calibration curve.
Data Presentation
The solubility data should be presented in a clear and organized table. Table 2 provides a template for presenting the mole fraction solubility (x₁) of this compound in various solvents at different temperatures (T/K).
Table 2: Hypothetical Mole Fraction Solubility (x₁) of this compound in Various Solvents at Different Temperatures
| T/K | Methanol | Ethanol | Acetonitrile | Ethyl Acetate | Toluene |
| 278.15 | Data | Data | Data | Data | Data |
| 283.15 | Data | Data | Data | Data | Data |
| 288.15 | Data | Data | Data | Data | Data |
| 293.15 | Data | Data | Data | Data | Data |
| 298.15 | Data | Data | Data | Data | Data |
| 303.15 | Data | Data | Data | Data | Data |
| 308.15 | Data | Data | Data | Data | Data |
| 313.15 | Data | Data | Data | Data | Data |
Note: This table is a template. The cells should be populated with experimentally determined data.
Experimental Workflow Visualization
The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as a workflow diagram.
Caption: Workflow for Isothermal Saturation Solubility Determination.
Conclusion
References
Spectroscopic Profile of 3-Methyl-2-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-2-nitroaniline (CAS No. 601-87-6). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details available experimental data and provides generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized below. Due to the limited availability of experimentally derived public data, predicted values and data from analogous compounds are included for reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Protons | Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.8 - 7.5 | m |
| NH₂ | 4.5 - 5.5 | br s |
| CH₃ | 2.2 - 2.5 | s |
¹³C NMR (Predicted)
| Carbon Atom | Chemical Shift (ppm) |
| C-NO₂ | 145 - 150 |
| C-NH₂ | 140 - 145 |
| C-CH₃ | 130 - 135 |
| Aromatic C-H | 115 - 130 |
| CH₃ | 15 - 20 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.[1]
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Methyl) | 2850 - 3000 | Medium |
| N-O Stretch (Nitro) | 1500 - 1550 and 1300 - 1350 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry data is available and indicates the molecular weight of the compound.
| Ion | m/z |
| [M+H]⁺ | 153.1 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to a standard 5 mm NMR tube.
-
The sample is vortexed to ensure homogeneity.
2.1.2. ¹H NMR Spectroscopy
-
The NMR spectrometer is tuned and the magnetic field is shimmed using the prepared sample.
-
A standard one-pulse ¹H NMR experiment is performed.
-
The spectral width is set to encompass all expected proton signals (typically 0-12 ppm).
-
A sufficient number of scans (e.g., 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.
-
The Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline correction.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
2.1.3. ¹³C NMR Spectroscopy
-
A proton-decoupled ¹³C NMR experiment is performed on the same sample.
-
The spectral width is set to cover the expected range for carbon signals (typically 0-200 ppm).
-
A significantly larger number of scans (e.g., 1024 or more) is acquired due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
The FID is processed similarly to the ¹H spectrum.
-
Chemical shifts are referenced to the deuterated solvent signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
2.2.1. Sample Preparation (Thin Solid Film Method)
-
A small amount of this compound is dissolved in a volatile organic solvent (e.g., dichloromethane (B109758) or acetone).
-
A single, clean salt plate (e.g., NaCl or KBr) is placed in a fume hood.
-
A few drops of the solution are applied to the surface of the salt plate.
-
The solvent is allowed to evaporate completely, leaving a thin film of the solid sample on the plate.
2.2.2. Data Acquisition
-
A background spectrum of the clean, empty sample compartment is collected.
-
The salt plate with the sample film is placed in the spectrometer's sample holder.
-
The sample spectrum is acquired over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
2.3.1. Sample Preparation
-
A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 µg/mL.
-
The solution may be filtered to remove any particulate matter.
2.3.2. Data Acquisition (LC-MS)
-
The sample is introduced into the mass spectrometer via a liquid chromatography (LC) system.
-
Electrospray ionization (ESI) in positive ion mode is typically used to generate the [M+H]⁺ ion.
-
The mass analyzer is set to scan a relevant m/z range (e.g., 50-500).
-
The resulting mass spectrum, plotting ion intensity versus m/z, is recorded.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for the spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Methyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the specific thermal stability and decomposition of 3-Methyl-2-nitroaniline is limited. This guide provides a comprehensive framework based on the known properties of its isomers and related nitroaromatic compounds, alongside standardized analytical protocols. The presented data for isomers should be used as a comparative reference, and specific values for this compound should be determined experimentally.
Introduction
This compound is a substituted aromatic amine containing a nitro group, a structural motif common in various industrial chemicals, including those used in the synthesis of dyes and pharmaceuticals. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the benzene (B151609) ring influences its chemical reactivity and thermal stability. An understanding of the thermal behavior of this compound is critical for ensuring safe handling, storage, and processing, particularly in drug development where thermal events can impact purity, stability, and safety.
This technical guide outlines the expected thermal properties of this compound, provides detailed experimental protocols for its analysis, and discusses potential decomposition pathways.
Physicochemical and Thermal Properties: A Comparative Analysis
Table 1: Comparison of Physicochemical Properties of Nitroaniline Isomers
| Property | 2-Nitroaniline (B44862) | This compound (Expected) | 4-Nitroaniline |
| CAS Number | 88-74-4[1] | 601-87-6 | 100-01-6[1] |
| Molecular Formula | C₆H₆N₂O₂ | C₇H₈N₂O₂ | C₆H₆N₂O₂ |
| Molecular Weight ( g/mol ) | 138.12[1] | 152.15 | 138.12[1] |
| Appearance | Orange solid[1] | Pale yellow crystals | Yellow or brown powder[1] |
| Melting Point (°C) | 71.5[1] | Data not available | 146 - 149[1][2][3] |
| Boiling Point (°C) | 284[1] | Data not available | 332[1] |
| Decomposition Temperature (°C) | >270[4] | Data not available | Explosive decomposition may occur under fire conditions[5] |
Experimental Protocols for Thermal Analysis
To determine the thermal stability and decomposition characteristics of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine decomposition temperatures, residual mass, and to infer the kinetics of decomposition.
Methodology:
-
Instrument: A calibrated thermogravravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum crucible.
-
Atmosphere: Nitrogen (inert) or air (oxidative), at a flow rate of 20-50 mL/min. An inert atmosphere is typically used to study thermal decomposition without oxidation.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the point of significant mass loss. The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.
A general workflow for TGA is illustrated below.
Caption: General experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, enthalpies of fusion, and exothermic decomposition energies.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: Nitrogen, at a purge rate of 20-50 mL/min.
-
Temperature Program:
-
Heat the sample from ambient temperature to a temperature above its expected melting point at a rate of 10 °C/min to observe the melting endotherm.
-
Cool the sample to ambient temperature.
-
Reheat the sample to a higher temperature (e.g., 400 °C) at the same heating rate to observe any exothermic decomposition events.
-
-
Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition. The onset temperature and the area under the peak (enthalpy) are calculated.
The logical flow for a DSC experiment is depicted below.
Caption: Logical workflow for a Differential Scanning Calorimetry (DSC) experiment.
Potential Thermal Decomposition Pathway
The thermal decomposition of nitroaromatic compounds is complex and can proceed through various pathways depending on the molecular structure and heating conditions. For nitroanilines, decomposition is often initiated by the cleavage of the C-NO₂ bond or by reactions involving the amino group.
A plausible, generalized decomposition pathway for a substituted nitroaniline like this compound under thermal stress in an inert atmosphere is proposed below. This pathway is speculative and would require experimental confirmation, for instance, by analyzing the evolved gases using a TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR).
The initial steps likely involve homolytic cleavage of the C-NO₂ bond to form a phenyl radical and nitrogen dioxide. Subsequent reactions of these highly reactive species can lead to the formation of a variety of smaller gaseous products and a solid carbonaceous residue.
Caption: A generalized thermal decomposition pathway for a substituted nitroaniline.
Conclusion
While specific experimental data for the thermal stability and decomposition of this compound is not currently available in the public domain, this guide provides a robust framework for its investigation. By employing standard thermal analysis techniques such as TGA and DSC, and by drawing comparisons with its isomers, researchers and drug development professionals can obtain the necessary data to ensure the safe and effective use of this compound. The proposed decomposition pathway serves as a starting point for more detailed mechanistic studies, which are essential for a complete understanding of its thermal behavior. It is strongly recommended that experimental analysis be conducted to determine the precise thermal properties of this compound before its use in any application.
References
A Legacy of Color and Cures: The Historical Trajectory of Substituted Nitroaniline Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
From the vibrant hues that defined a new era of synthetic dyes to the targeted therapies at the forefront of modern medicine, the journey of substituted nitroanilines is a compelling narrative of chemical innovation and scientific discovery. This technical guide delves into the historical context of substituted nitroaniline research, tracing its evolution from industrial chemistry to its pivotal role in drug development. It provides a comprehensive overview of key discoveries, detailed experimental methodologies, and the critical signaling pathways impacted by this versatile class of compounds.
From Aniline (B41778) to a Spectrum of Possibilities: A Historical Timeline
The story of substituted nitroanilines is intrinsically linked to the discovery and exploration of aniline, a simple aromatic amine first isolated from indigo (B80030) in 1826 by Otto Unverdorben.[1] The timeline below highlights the key milestones in the journey of substituted nitroaniline research:
-
1826: Otto Unverdorben isolates aniline from the destructive distillation of indigo.[1]
-
1834: Friedlieb Runge isolates aniline from coal tar.[1]
-
1840: Carl Julius Fritzsche synthesizes aniline by treating indigo with caustic potash, giving it its modern name.[1]
-
1856: William Henry Perkin, while attempting to synthesize quinine, accidentally discovers the first synthetic dye, mauveine, from aniline. This marks the birth of the synthetic dye industry.[2][3]
-
Late 19th Century: The development of azo dyes, many of which are derivatives of aniline and nitroanilines, revolutionizes the textile industry.
-
1932: Gerhard Domagk discovers the antibacterial properties of Prontosil, a sulfonamide dye.[4][5][6] This discovery, which earned him the 1939 Nobel Prize in Physiology or Medicine, ushers in the era of sulfa drugs, the first class of synthetic antibiotics.[4][5][6][7][8]
-
Mid-20th Century: The structural elucidation of Prontosil reveals that its active component is sulfanilamide, an aniline derivative. This sparks extensive research into the synthesis and biological activity of other substituted anilines.
-
Late 20th - Early 21st Century: The focus of substituted aniline research shifts towards medicinal chemistry, particularly in the development of targeted cancer therapies. The anilinoquinazoline (B1252766) scaffold emerges as a key pharmacophore for tyrosine kinase inhibitors (TKIs).
-
2003 & 2004: The FDA approves gefitinib (B1684475) and erlotinib, respectively, two anilinoquinazoline-based EGFR-TKIs, for the treatment of non-small cell lung cancer (NSCLC).[9][10][11][12] This validates the therapeutic potential of this class of compounds and stimulates further research.
Pivotal Researchers and Their Contributions:
-
Otto Unverdorben, Friedlieb Runge, and Carl Julius Fritzsche: Their independent isolation and characterization of aniline laid the fundamental groundwork for all subsequent research.[1]
-
Sir William Henry Perkin: His serendipitous discovery of mauveine not only launched the synthetic dye industry but also demonstrated the vast potential of aniline as a chemical precursor.[2][3]
-
Gerhard Domagk: His pioneering work on sulfonamide dyes led to the development of the first effective antibacterial drugs, saving countless lives and revolutionizing medicine.[4][5][6][7][8]
-
Researchers at AstraZeneca and OSI Pharmaceuticals (now part of Astellas): Their work in the late 20th and early 21st centuries led to the development and successful clinical application of the EGFR inhibitors gefitinib and erlotinib, respectively, establishing a new paradigm in targeted cancer therapy.[9][10][11][12]
Quantitative Data on Biological Activity
The therapeutic potential of substituted nitroanilines is underscored by their potent biological activity against various cancer cell lines and microbial pathogens. The following tables summarize key quantitative data for representative compounds.
Table 1: Anticancer Activity of Selected Substituted Anilinoquinazoline Derivatives
| Compound | Target | Cancer Cell Line | IC50 (nM) |
| Gefitinib | EGFR | Various | 25.42 - 11.75 |
| Erlotinib | EGFR | Various | 33.25 |
| Compound 7i (6-arylureido-4-anilinoquinazoline) | EGFR | A549, HT-29, MCF-7 | 17.32 (enzyme), 2250 (A549 cell), 1720 (HT-29 cell), 2810 (MCF-7 cell) |
| Compound 19h (4-anilinoquinazoline with 2-nitroimidazole) | EGFR | A549, HT-29 | 0.47 (enzyme) |
| Compound 6c (2H-[13][14]oxazino[2,3-f]quinazoline) | EGFRwt | - | 10.76 |
| Halogenated 4-anilinoquinazolines | EGFR | - | 0.025 (Bromo) - 29 (Hydrogen) |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[15][16][17][18]
Table 2: Antimicrobial Activity of Selected Substituted Nitroaniline Derivatives
| Compound Class | Microorganism | MIC (µg/mL) |
| Sulfonamides | Streptococcus pyogenes | Varies by specific drug |
| 2-Alkylthio-5-(nitroaryl)-1,3,4-thiadiazoles | Helicobacter pylori | Varies by specific derivative |
| N,N-diethyl-N′-(5-nitro-2-(quinazolin-2-yl)phenyl)propane-1,3-diamine | Staphylococcus aureus (multidrug resistant) | 78.12 - 312.5 (mg/L) |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[9][19][20][21][22][23]
Key Signaling Pathways
Substituted nitroaniline derivatives exert their therapeutic effects by modulating specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Anilinoquinazoline-based TKIs, such as gefitinib and erlotinib, target the EGFR signaling pathway, which is often dysregulated in cancer. EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. By competitively binding to the ATP-binding pocket of the EGFR kinase domain, these inhibitors block its activity and abrogate downstream signaling.
Caption: EGFR signaling pathway and its inhibition by anilinoquinazoline TKIs.
Bacterial Folic Acid Biosynthesis Pathway
Sulfa drugs, derived from aniline, act as antimicrobial agents by inhibiting the de novo synthesis of folic acid in bacteria. Folic acid is an essential nutrient for the synthesis of nucleic acids and amino acids. Bacteria synthesize folic acid from para-aminobenzoic acid (PABA), while humans obtain it from their diet. Sulfa drugs are structural analogs of PABA and competitively inhibit dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folic acid biosynthesis pathway. This selective toxicity makes them effective against bacteria without harming human cells.
Caption: Bacterial folic acid biosynthesis pathway and competitive inhibition by sulfa drugs.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key experiments cited in the study of substituted nitroanilines.
Synthesis of p-Nitroaniline from Aniline
This three-step synthesis is a classic example of electrophilic aromatic substitution and the use of a protecting group.
Step 1: Acetylation of Aniline to Acetanilide (B955)
-
In a 250 mL flask, combine 9 mL (0.1 mol) of aniline, 15 mL of glacial acetic acid, and 15 mL of acetic anhydride.
-
Attach a reflux condenser and heat the solution to boiling for 10 minutes.
-
Allow the flask to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 50 mL of water and 40-50 g of crushed ice, stirring vigorously.
-
Collect the resulting acetanilide crystals by vacuum filtration using a Büchner funnel.
-
Recrystallize the crude product from approximately 200 mL of hot water, using activated charcoal to decolorize if necessary.
-
Dry the purified acetanilide, weigh it, and calculate the yield.
Step 2: Nitration of Acetanilide to p-Nitroacetanilide
-
In a 100 mL beaker, carefully add 6.75 g (0.05 mol) of dry acetanilide in small portions to 15 mL of concentrated sulfuric acid with magnetic stirring.
-
Once the acetanilide has dissolved, cool the beaker in an ice bath.
-
In a separate flask, prepare a nitrating mixture by slowly adding 6 mL of concentrated nitric acid to 6 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the acetanilide solution using an addition funnel, maintaining the reaction temperature below 35 °C with gentle stirring.
-
After the addition is complete, allow the reaction mixture to stand at room temperature for 20 minutes.
-
Pour the mixture onto crushed ice and allow it to stand for another 20 minutes.
-
Collect the crude yellow solid (a mixture of ortho and para isomers) by vacuum filtration and wash with water.
-
Recrystallize the crude product from the minimum amount of hot ethanol (B145695) to obtain the less soluble p-nitroacetanilide as cream-colored crystals.
Step 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline
-
Place the wet p-nitroacetanilide in a 250 mL flask and add 100 mL of water to form a paste.
-
Add 35 mL of concentrated hydrochloric acid and attach a reflux condenser.
-
Heat the mixture to boiling and reflux for 35 minutes.
-
Allow the reaction mixture to cool to room temperature and then pour it into a 500 mL beaker containing 50-75 g of crushed ice.
-
Neutralize the solution by adding aqueous ammonia (B1221849) until p-nitroaniline precipitates as a yellow solid.
-
Collect the precipitate by vacuum filtration and wash with small portions of cold water.
-
Recrystallize the crude p-nitroaniline from a 1:1 ethanol/water mixture, using activated charcoal for decolorization if needed.
-
Dry the purified product, weigh it, and calculate the overall yield.[24]
Determination of Half-Maximal Inhibitory Concentration (IC50) by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of a compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the test compound (e.g., a substituted anilinoquinazoline) in culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm or 590 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each drug concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100. Plot the percent viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.[13][25][26][27]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standard laboratory procedure used to determine the minimum concentration of an antimicrobial agent needed to inhibit the growth of a specific microorganism.
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound (e.g., a substituted nitroaniline derivative) in a suitable solvent and sterilize by filtration.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Microdilution Plate Setup: Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate. Add 50 µL of a 2x final concentration of the test compound to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last well containing the antimicrobial agent.
-
Inoculation: Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum.
-
Incubation: Seal the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Reading and Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.[14][24][28][29][30]
Experimental and Drug Discovery Workflow
The development of new drugs based on substituted nitroanilines follows a structured workflow, from initial synthesis to preclinical evaluation.
Caption: A generalized workflow for the discovery and development of drugs derived from substituted nitroanilines.
Conclusion
The historical journey of substituted nitroaniline research exemplifies the transformative power of chemistry. From the accidental discovery of a synthetic dye that colored the Victorian world to the rational design of life-saving drugs that target the molecular drivers of disease, this class of compounds has consistently been at the forefront of scientific advancement. For researchers, scientists, and drug development professionals, the rich history and diverse applications of substituted nitroanilines offer a powerful lesson in the enduring value of fundamental chemical research and its profound impact on human health and technology. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for the continued exploration and innovation in this remarkable field.
References
- 1. Aniline [trc-leiden.nl]
- 2. William Henry Perkin - Wikipedia [en.wikipedia.org]
- 3. Sir William Henry Perkin | Organic synthesis, Dye-making, Aniline | Britannica [britannica.com]
- 4. testbook.com [testbook.com]
- 5. Gerhard Domagk | Nobel Prize, Sulfa Drugs & Bacteriology | Britannica [britannica.com]
- 6. nobelprize.org [nobelprize.org]
- 7. Gerhard Domagk | Science History Institute [sciencehistory.org]
- 8. The Saga of a Sulfa Drug Pioneer | SDPB [sdpb.org]
- 9. vjoncology.com [vjoncology.com]
- 10. Erlotinib and gefitinib for treating non-small cell lung cancer that has progressed following prior chemotherapy (review of NICE technology appraisals 162 and 175): a systematic review and economic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients [lungdiseasesjournal.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 15. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 16. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. idexx.com [idexx.com]
- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. droracle.ai [droracle.ai]
- 23. idexx.dk [idexx.dk]
- 24. protocols.io [protocols.io]
- 25. texaschildrens.org [texaschildrens.org]
- 26. MTT Assay and Determination of IC50 [bio-protocol.org]
- 27. benchchem.com [benchchem.com]
- 28. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 29. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 30. benchchem.com [benchchem.com]
An In-Depth Technical Guide on the Electronic Properties of 3-Methyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-2-nitroaniline is a substituted nitroaniline derivative with significant potential in various chemical syntheses, including the formation of benzimidazoles and Schiff bases. The interplay between the electron-donating amino group and the electron-withdrawing nitro group, further modulated by the methyl substituent, imparts unique electronic characteristics to this molecule. This guide provides a comprehensive overview of the electronic properties of this compound, drawing from available spectral data and theoretical computational analyses of related compounds. It includes a detailed synthesis protocol, summaries of spectroscopic data, and an exploration of its molecular orbital characteristics to inform its application in research and development.
Molecular Structure and Physicochemical Properties
This compound consists of a benzene (B151609) ring substituted with an amino group at position 1, a nitro group at position 2, and a methyl group at position 3. This arrangement of functional groups creates a "push-pull" system that influences the molecule's electronic distribution, reactivity, and intermolecular interactions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| Appearance | Pale yellow to yellow crystalline solid/powder | [1] |
| Melting Point | 82-86 °C | [1][2] |
| Solubility | Soluble in alcohols and chlorinated hydrocarbons; limited solubility in water. | [1][2] |
| CAS Number | 601-87-6 | [3] |
Synthesis Protocol
Materials and Reagents
-
3-Methylaniline (m-toluidine)
-
Acetic anhydride (B1165640)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Potassium Hydroxide (B78521) (KOH)
-
Toluene
-
Petroleum ether
-
Ice
Experimental Procedure
This synthesis involves a three-step process: acetylation of the amino group to protect it and direct the nitration, nitration of the acetanilide, and subsequent hydrolysis to yield the final product.
Step 1: Acetylation of 3-Methylaniline
-
In a three-neck round-bottom flask fitted with a thermometer, reflux condenser, and dropping funnel, dissolve 3-methylaniline in dry toluene.
-
With stirring, slowly add acetic anhydride dropwise, ensuring the temperature remains below 80 °C.
-
After the addition is complete, cool the reaction mixture to room temperature to allow the N-acetyl-3-methylaniline to precipitate.
-
Collect the product by vacuum filtration and wash with petroleum ether.
-
Recrystallize the product from an ethanol/water mixture.
Step 2: Nitration of N-Acetyl-3-methylaniline
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a separate beaker, and cool it in an ice bath.
-
Dissolve the N-acetyl-3-methylaniline from Step 1 in concentrated sulfuric acid in a flask, and cool the mixture in an ice/salt bath to 0–2 °C.
-
Slowly add the cold nitrating mixture dropwise to the N-acetyl-3-methylaniline solution, maintaining the temperature below 10 °C.
-
After the addition, remove the cooling bath and stir the mixture at room temperature for one hour.
-
Pour the reaction mixture over crushed ice to precipitate the nitrated product.
-
Filter the precipitate and wash it thoroughly with cold water.
Step 3: Hydrolysis of N-Acetyl-3-methyl-2-nitroaniline
-
Prepare a solution of potassium hydroxide in a mixture of water and ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add the N-acetyl-3-methyl-2-nitroaniline from Step 2 in small portions and reflux the solution for one hour.
-
After reflux, add water dropwise to the hot solution to induce crystallization of the this compound as dark red needles.
-
Cool the mixture in an ice bath, collect the crystals by vacuum filtration, and wash them with an ethanol/water mixture.
-
Recrystallize the final product from ethanol to obtain pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Electronic Properties
The electronic properties of this compound are determined by the interplay of its functional groups, which can be probed using various spectroscopic and computational methods.
Spectroscopic Analysis
Table 2: Summary of Spectroscopic Data for this compound
| Technique | Observed Peaks / Signals and Assignments | Reference |
| ¹H NMR | (400 MHz, DMSO-d₆) δ: 7.07 (t, J = 8.0 Hz, 1H, Ar-H), 6.93 (d, J = 7.9 Hz, 1H, Ar-H), 6.88 (d, J = 8.0 Hz, 1H, Ar-H), 5.54 (s, 2H, -NH₂), 2.07 (s, 3H, -CH₃). | [2] |
| ¹³C NMR | (100 MHz, DMSO-d₆) δ: 151.98, 149.07, 127.13, 117.89, 113.97, 111.00, 12.88. | [2] |
| FT-IR | Characteristic peaks expected for: N-H stretching (amino group), C-H stretching (methyl and aromatic groups), and N-O stretching (nitro group). | [1] |
| UV-Vis | Absorption maxima are expected due to π → π* and n → π* transitions within the aromatic system, influenced by the amino, nitro, and methyl groups. |
Computational Analysis of Electronic Properties
While specific computational studies for this compound are not extensively reported, data from related nitroaniline isomers provide valuable insights into the expected electronic properties. Density Functional Theory (DFT) is a common method for these calculations.
Table 3: Predicted Electronic Properties based on Analogous Compounds
| Property | Predicted Characteristics and Significance | Reference |
| HOMO-LUMO Energy Gap (ΔE) | Expected to be relatively small, indicating potential for high chemical reactivity and lower kinetic stability. This is characteristic of "push-pull" systems. | [5] |
| Molecular Electrostatic Potential (MEP) | The MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the nitro group, indicating sites for electrophilic attack. Positive potential (blue) would be expected around the amino group hydrogens, indicating sites for nucleophilic attack. | |
| Natural Bond Orbital (NBO) Analysis | NBO analysis would likely reveal significant delocalization of electron density from the lone pair of the amino nitrogen to the π* orbitals of the benzene ring and the nitro group, quantifying the intramolecular charge transfer. | |
| Dipole Moment | The molecule is expected to have a significant dipole moment due to the charge separation induced by the electron-donating and electron-withdrawing groups. |
Conceptual Diagrams
Caption: Relationship between electronic properties and chemical behavior.
Biological Activity
While comprehensive studies on the specific biological signaling pathways of this compound are not widely documented, nitroaniline derivatives, in general, are of interest in medicinal chemistry. The nitro group can be a key pharmacophore, and some nitroaromatic compounds have been investigated for activities such as antimicrobial and antitumor effects.[1] The electronic properties detailed in this guide are crucial for understanding potential interactions with biological macromolecules.
Conclusion
This compound possesses a unique set of electronic properties governed by the strategic placement of its amino, nitro, and methyl substituents. The available spectroscopic data confirms its molecular structure, and theoretical considerations based on analogous compounds suggest a molecule with high reactivity and potential for strong intermolecular interactions. This technical guide provides a foundational understanding of these properties, offering valuable insights for researchers in organic synthesis, materials science, and drug development. Further dedicated computational and experimental studies on this specific isomer would be beneficial to fully elucidate its electronic behavior and unlock its full potential in various applications.
References
An In-depth Technical Guide on the Potential Reactivity of Amino and Nitro Groups for Researchers, Scientists, and Drug Development Professionals
Introduction
The amino (-NH₂) and nitro (-NO₂) functional groups are of paramount importance in the fields of chemistry, pharmacology, and materials science. Their distinct electronic properties impart a wide spectrum of reactivity, influencing molecular interactions, metabolic pathways, and toxicological profiles. For researchers, scientists, and professionals in drug development, a thorough understanding of the nuances of amino and nitro group reactivity is critical for rational drug design, synthesis of novel compounds, and assessment of biological activity and safety.
This in-depth technical guide provides a comprehensive overview of the core principles governing the reactivity of amino and nitro groups. It delves into their fundamental chemical behaviors, explores their roles in biological systems, and presents detailed experimental protocols for their modification and analysis. Quantitative data is summarized in structured tables for ease of comparison, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding of the underlying concepts.
The Amino Group: A Versatile Nucleophile
The amino group is characterized by a nitrogen atom with a lone pair of electrons, rendering it nucleophilic and basic. Its reactivity is central to the formation of amides, sulfonamides, and imines, and it plays a pivotal role in the structure and function of biomolecules such as amino acids and proteins.
Nucleophilicity and Basicity
The nucleophilicity of an amino group is its ability to donate its lone pair of electrons to an electrophilic center. This property is influenced by factors such as steric hindrance and the electronic effects of the surrounding molecular structure. The basicity, defined by the pKa of its conjugate acid, is a measure of its ability to accept a proton. While related, nucleophilicity and basicity are not always directly proportional.
Table 1: pKa Values of Representative Amino Groups
| Compound/Functional Group | Structure | pKa of Conjugate Acid |
|---|---|---|
| Ammonia | NH₃ | 9.25 |
| Aniline (B41778) | C₆H₅NH₂ | 4.63 |
| Benzylamine (B48309) | C₆H₅CH₂NH₂ | 9.33 |
| Cyclohexylamine | C₆H₁₁NH₂ | 10.66 |
| Glycine (α-amino group) | H₂NCH₂COOH | 9.60 |
| Lysine (B10760008) (ε-amino group) | H₂N(CH₂)₄CH(NH₂)COOH | 10.53 |
| Atenolol | (Drug Example) | 9.6[1] |
| Benzocaine | (Drug Example) | 2.5[1] |
Key Reactions of the Amino Group
The nucleophilic nature of the amino group allows it to participate in a variety of important chemical transformations.
Acylation is the reaction of an amino group with an acylating agent, such as an acyl chloride or anhydride (B1165640), to form a stable amide bond. This reaction is fundamental to peptide synthesis and is widely used in drug modification.
The reaction of a primary or secondary amine with a sulfonyl chloride yields a sulfonamide. This functional group is a key component of many antibacterial drugs (sulfa drugs).
Alkylation of amines can be achieved with alkyl halides, though this can lead to over-alkylation. A more controlled method for synthesizing substituted amines is reductive amination. This one-pot reaction involves the formation of an imine or iminium ion from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine.[2][3][4][5]
Role in Bioconjugation
In drug development and biotechnology, the reactivity of amino groups, particularly the ε-amino group of lysine residues in proteins, is extensively utilized for bioconjugation. This involves covalently attaching molecules such as fluorescent dyes, polyethylene (B3416737) glycol (PEG), or cytotoxic drugs to proteins. A common strategy employs N-hydroxysuccinimide (NHS) esters, which react with primary amines under mild conditions to form stable amide bonds.
The Nitro Group: An Electron-Withdrawing Moiety with Dual Reactivity
The nitro group is a strong electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms. This property significantly influences the reactivity of the molecule to which it is attached. The nitro group's reactivity is often characterized by its reduction to an amino group, a transformation that is crucial in both organic synthesis and metabolic activation.
Electron-Withdrawing Effects
The potent electron-withdrawing nature of the nitro group deactivates aromatic rings towards electrophilic substitution and activates them towards nucleophilic aromatic substitution. It also increases the acidity of α-protons in nitroalkanes.
Reduction of the Nitro Group
The reduction of a nitro group to a primary amine is a six-electron process that can be achieved using a variety of reagents and conditions. This transformation is a cornerstone of synthetic organic chemistry, providing access to anilines and other amino compounds.
Table 2: Common Reagents for Nitro Group Reduction
| Reagent/System | Conditions | Substrate Scope | Notes |
|---|---|---|---|
| H₂/Pd, Pt, or Ni | Catalytic hydrogenation | Aromatic and aliphatic | Can also reduce other functional groups. |
| Fe, Sn, or Zn in acid | Metal/acid reduction | Aromatic and aliphatic | Classic and robust method. |
| SnCl₂ | Mild acidic conditions | Aromatic | Chemoselective for nitro groups. |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | Aromatic | Can be used for selective reduction. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | Aliphatic | Reduces aromatic nitro groups to azo compounds. |
The Nitro Group in Drug Development: A Double-Edged Sword
The nitro group is present in numerous approved drugs, where it can serve various purposes. However, its presence is often considered a structural alert due to potential toxicity.
In certain contexts, the reduction of a nitro group is a key step in the mechanism of action of a drug. A prominent example is in the design of hypoxia-activated prodrugs for cancer therapy.[6][7][8][9][10] In the low-oxygen environment of solid tumors, specific reductase enzymes can reduce the nitro group, triggering the release of a cytotoxic agent.[6][7][8][9][10]
The metabolic reduction of nitroaromatic compounds can lead to the formation of reactive intermediates, such as nitroso and hydroxylamino derivatives, which can be toxic and genotoxic.[11][12][13][14] These reactive species can form adducts with DNA and proteins, leading to cellular damage. Therefore, the genotoxic potential of nitro-containing compounds is a critical consideration in drug development and is often assessed using tests like the Ames test.[15]
Table 3: Ames Test Results for Representative Nitroaromatic Compounds
| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9) | Result |
|---|---|---|---|
| Nitrobenzene | TA98, TA100 | With and Without | Generally Negative[15] |
| 1,3-Dinitrobenzene | TA98 | With | Positive |
| 2,4-Dinitrotoluene | TA98 | With and Without | Positive[16] |
| 4-Nitroquinoline-N-oxide | TA98, TA100 | Without | Positive (Positive Control)[17] |
| 2-Nitrofluorene | TA98 | Without | Positive (Positive Control)[17] |
Quantitative Data on Reactivity
A quantitative understanding of the factors governing the reactivity of amino and nitro groups is essential for predictive modeling and rational design.
Table 4: C-N Bond Dissociation Enthalpies (BDEs) of Representative Nitro Compounds
| Compound | Bond | BDE (kcal/mol) |
|---|---|---|
| Nitromethane | CH₃-NO₂ | ~60 |
| Nitroethane | CH₃CH₂-NO₂ | ~61 |
| 2-Nitropropane | (CH₃)₂CH-NO₂ | ~62 |
| Nitrobenzene | C₆H₅-NO₂ | ~71 |
Table 5: One-Electron Reduction Potentials of Selected Nitroaromatic Compounds
| Compound | E¹(RNO₂/RNO₂⁻) (V vs. NHE at pH 7) |
|---|---|
| Nitrobenzene | -0.486 |
| 4-Nitrotoluene | -0.528 |
| 4-Nitroanisole | -0.540 |
| 4-Nitrobenzoic acid | -0.403 |
| 1,3-Dinitrobenzene | -0.355 |
| 2,4,6-Trinitrotoluene (TNT) | -0.330 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to research and development. The following sections provide methodologies for key transformations involving amino and nitro groups.
Protocol for the N-Acetylation of Aniline
This protocol describes the synthesis of acetanilide (B955) from aniline using acetic anhydride.
Materials:
-
Aniline (500 mg)
-
Deionized water (14 mL)
-
Concentrated hydrochloric acid (0.45 mL)
-
Acetic anhydride (0.6 mL)
-
Sodium acetate (B1210297) (530 mg)
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
In a suitable flask, dissolve 500 mg of aniline in 14 mL of water.
-
Add 0.45 mL of concentrated hydrochloric acid to the aniline solution.
-
In a separate beaker, prepare a solution of 530 mg of sodium acetate in 3 mL of water.
-
To the aniline hydrochloride solution, add 0.6 mL of acetic anhydride and swirl to mix.
-
Immediately add the sodium acetate solution to the reaction mixture. A white precipitate of acetanilide will form.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.[18]
-
The product can be further purified by recrystallization from ethanol.
Protocol for the Reductive Amination of Cyclohexanone (B45756) with Benzylamine
This protocol details the synthesis of N-benzylcyclohexylamine via reductive amination.[19]
Materials:
-
Cyclohexanone (6.6 mmol)
-
Benzylamine (6.6 mmol)
-
Toluene (50 mL)
-
Sodium borohydride (B1222165) (NaBH₄) or other suitable reducing agent
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
In a round-bottom flask, combine 6.6 mmol of cyclohexanone and 6.6 mmol of benzylamine in 50 mL of toluene.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Slowly add the reducing agent (e.g., sodium borohydride) in portions to the stirred solution.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[19]
Protocol for the Ames Test for Genotoxicity of a Nitro Compound
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[20][21]
Materials:
-
Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100)
-
Test compound (nitroaromatic) dissolved in a suitable solvent (e.g., DMSO)
-
S9 fraction (for metabolic activation)
-
Minimal glucose agar (B569324) plates
-
Top agar
-
Positive and negative controls
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a test tube, combine the Salmonella tester strain, the test compound dilution, and either S9 mix or a buffer (for experiments with and without metabolic activation).
-
Pre-incubate the mixture at 37°C with gentle shaking.
-
Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[15][17][22]
Visualizing Key Pathways and Relationships
Diagrams are powerful tools for illustrating complex chemical and biological processes. The following sections provide Graphviz (DOT language) scripts for generating diagrams of key pathways and experimental workflows.
Metabolic Reduction of a Nitroaromatic Compound
This diagram illustrates the stepwise reduction of a nitroaromatic compound to its corresponding aniline, highlighting the key intermediates.
Caption: Stepwise metabolic reduction of a nitroaromatic compound.
Experimental Workflow for Reductive Amination
This diagram outlines the key steps in a typical reductive amination experiment.
References
- 1. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 3. srd.nist.gov [srd.nist.gov]
- 4. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]
- 5. Relationships for the impact sensitivities of energetic C-nitro compounds based on bond dissociation energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. dot | Graphviz [graphviz.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. kinetics.nsc.ru [kinetics.nsc.ru]
- 12. benchchem.com [benchchem.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. Nitrobenzene Degradation Pathway [eawag-bbd.ethz.ch]
- 15. Mutagenicity of mono-nitrobenzene derivatives in the Ames test and rec assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2,4-Dinitrotoluene - Wikipedia [it.wikipedia.org]
- 17. devtoolsdaily.com [devtoolsdaily.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. d-nb.info [d-nb.info]
- 20. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Safety, Handling, and Disposal of 3-Methyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safe handling, storage, and disposal of 3-Methyl-2-nitroaniline (CAS No. 601-87-6). The following sections detail the toxicological properties, necessary personal protective equipment (PPE), first aid measures, and emergency procedures to ensure the safety of laboratory and research personnel.
Section 1: Chemical and Physical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling.
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 152.15 g/mol | --INVALID-LINK--[2] |
| Appearance | Not Specified | --INVALID-LINK--[1] |
| Boiling Point | 288.6±20.0 °C at 760 mmHg | --INVALID-LINK--[1] |
| Melting Point | 35 - 38 °C (95 - 100 °F) | --INVALID-LINK--[2] |
| Flash Point | 128.3±21.8 °C | --INVALID-LINK--[1] |
| Solubility in Water | Soluble | --INVALID-LINK--[3] |
| Vapor Pressure | 0.0±0.6 mmHg at 25°C | --INVALID-LINK--[1] |
Section 2: Toxicological Information and Hazard Classification
This compound is classified as a hazardous substance. Acute toxicity data is summarized below. The primary routes of exposure are inhalation, ingestion, and skin contact.
| Hazard Classification | GHS Category | Hazard Statement | Reference |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | --INVALID-LINK--[2] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | --INVALID-LINK--[2] |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled | --INVALID-LINK--[3] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure | --INVALID-LINK--[2] |
Section 3: Experimental Protocols for Toxicity Assessment
The toxicological data for this compound are determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines are designed to ensure the reproducibility and reliability of toxicity data.
Acute Oral Toxicity (OECD Guidelines 420, 423, and 425)
Acute oral toxicity studies are conducted to evaluate the adverse effects that occur after a single oral dose of a substance.[1]
-
Test Animals: Typically, young adult rats or mice of a single sex (usually females) are used.
-
Procedure: A single dose of this compound is administered orally. The dose for each subsequent animal is adjusted based on the outcome for the previous animal (e.g., in the Up-and-Down Procedure, the dose is increased if the animal survives and decreased if it dies).
-
Observation Period: Animals are observed for a minimum of 14 days for signs of toxicity, including changes in behavior, body weight, and mortality.
-
Endpoint: The primary endpoint is the estimation of the LD50 (the dose at which 50% of the test animals are expected to die).
Acute Dermal Toxicity (OECD Guideline 402)
This test assesses the potential hazards from short-term skin exposure.
-
Test Animals: The study is typically performed on rats.[4]
-
Procedure: The test substance is applied to a shaved area of the skin (approximately 10% of the body surface area) and kept in contact for 24 hours.[4]
-
Observation Period: Animals are observed daily for at least 14 days for signs of toxicity and mortality. Body weight is recorded weekly.[4]
-
Endpoint: The study determines the LD50 value for dermal exposure and provides information for classification and labeling.[4]
Acute Inhalation Toxicity (OECD Guidelines 403 and 436)
These guidelines are used to assess the toxic effects of a substance following short-term inhalation exposure.
-
Test Animals: The preferred species is the rat.[3]
-
Procedure: Animals are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a fixed duration, typically four hours.[3]
-
Observation Period: Animals are observed for at least 14 days.[5]
-
Endpoint: The main outcome is the determination of the LC50 (the concentration of the substance in the air that is expected to kill 50% of the test animals).[6]
Section 4: Safety and Handling
Strict adherence to safety protocols is mandatory when working with this compound.
Personal Protective Equipment (PPE)
The following PPE should be worn at all times when handling this compound:
| PPE Type | Specification | Reference |
| Eye/Face Protection | Chemical safety goggles or eyeglasses conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | --INVALID-LINK-- |
| Skin Protection | Appropriate protective gloves to prevent skin exposure. | --INVALID-LINK-- |
| Body Protection | Appropriate protective clothing to prevent skin exposure. | --INVALID-LINK-- |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. A NIOSH-approved respirator is required when workplace conditions warrant its use. | --INVALID-LINK-- |
Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[1] Minimize dust generation and accumulation. Wash thoroughly after handling.[1]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[7] Keep containers tightly closed when not in use. Store in a locked-up area accessible only to qualified personnel.[2]
Section 5: Emergency Procedures
First Aid Measures
Immediate medical attention is required in case of exposure.
| Exposure Route | First Aid Procedure | Reference |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately. | --INVALID-LINK-- |
| Skin Contact | Get medical aid immediately. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. | --INVALID-LINK-- |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. | --INVALID-LINK-- |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Get medical aid immediately. | --INVALID-LINK-- |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry powder or carbon dioxide extinguishers.[1] Water spray, foam, and sand are also suitable.[6]
-
Specific Hazards: Combustible material.[2] Hazardous combustion products include carbon monoxide, carbon dioxide, and nitrogen oxides.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[1]
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment.[1] Avoid generating dusty conditions.
-
Environmental Precautions: Do not allow the material to enter drains or water courses.[1]
-
Methods for Cleaning Up: Mix with sand or other inert absorbent material, sweep up, and place in a tightly closed container for disposal.[1]
Section 6: Disposal Considerations
Dispose of contents and container in accordance with all local, regional, national, and international regulations.[3] Waste must not be disposed of with household garbage.[3] Arrange for disposal as special waste by a licensed disposal company.[1]
Section 7: Visual Guides to Safety Protocols
The following diagrams illustrate the logical workflows for handling emergencies and ensuring safe practices.
Caption: First Aid Response Workflow for this compound Exposure.
Caption: Accidental Spill Response Workflow.
Caption: Logical Flow for Safe Handling and Disposal.
References
An In-depth Technical Guide to the Toxicological Data and Hazards of 3-Methyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available toxicological information and hazard assessments for 3-Methyl-2-nitroaniline (CAS No. 601-87-6). It is intended for informational purposes for a professional audience and is not a substitute for a comprehensive risk assessment. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.
Executive Summary
Hazard Identification and Classification
Based on safety data sheets from various suppliers, this compound is classified as a hazardous chemical. The primary hazards are summarized in the table below.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Specific Target Organ Toxicity - Single Exposure | H335: May cause respiratory irritation |
It is important to note that some safety data sheets for similar compounds, such as N-methyl-2-nitroaniline, also include the hazard statement H373: May cause damage to organs through prolonged or repeated exposure.[1] Given the structural similarity, this potential for chronic toxicity should be a key consideration in the handling and risk assessment of this compound.
Toxicological Data
A comprehensive search of publicly available databases and literature has revealed a significant lack of quantitative toxicological data for this compound. The following table summarizes the status of key toxicological endpoints.
| Toxicological Endpoint | Data Availability for this compound |
| Acute Toxicity | |
| Oral LD50 | No data available |
| Dermal LD50 | No data available |
| Inhalation LC50 | No data available |
| Irritation/Corrosion | |
| Skin Irritation | Classified as an irritant, but no quantitative data from studies are available. |
| Eye Irritation | Classified as a serious irritant, but no quantitative data from studies are available. |
| Sensitization | |
| Skin Sensitization | No data available |
| Repeated Dose Toxicity | |
| Sub-acute/Sub-chronic/Chronic Toxicity | No data available. However, related compounds suggest a potential for organ damage upon repeated exposure. |
| NOAEL/LOAEL | No data available |
| Genotoxicity/Mutagenicity | |
| In vitro (e.g., Ames test) | No specific data available. Aromatic amines as a class are known to have mutagenic potential, often requiring metabolic activation. |
| In vivo | No data available |
| Carcinogenicity | |
| Long-term animal studies | No data available |
| Reproductive and Developmental Toxicity | |
| Fertility/Developmental studies | No data available |
The absence of specific data for this compound necessitates a cautious approach, treating it with the same level of concern as other hazardous aromatic amines.
Experimental Protocols
In the absence of specific published studies for this compound, this section provides detailed methodologies for key experiments that would be conducted to determine its toxicological profile. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Ames Test for Bacterial Mutagenicity (Based on OECD TG 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test evaluates the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
Methodology:
-
Strain Selection: Use multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations (frameshift vs. base-pair substitutions).
-
Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone. This is crucial for aromatic amines, which often require metabolic activation to become mutagenic.
-
Dose Selection: Perform a preliminary cytotoxicity assay to determine a suitable dose range. The main experiment should include a negative (solvent) control, a positive control for each strain (with and without S9), and at least five concentrations of this compound.
-
Plate Incorporation Method:
-
To a test tube containing molten top agar (B569324), add the bacterial culture, the test substance solution, and either S9 mix or a buffer.
-
Vortex the tube and pour the contents onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertants and/or a reproducible and significant positive response at one or more concentrations.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (Based on OECD TG 439)
This in vitro method uses a reconstructed human epidermis model to assess the potential of a chemical to cause skin irritation. It provides an alternative to traditional animal testing.
Methodology:
-
Test System: Utilize a commercially available reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™).
-
Procedure:
-
Apply a defined amount of this compound (as a solid or in a suitable solvent) topically to the tissue surface.
-
Expose the tissue to the test substance for a specified period (e.g., 60 minutes).
-
After exposure, rinse the tissue to remove the substance.
-
Incubate the tissue for a post-exposure period (e.g., 42 hours).
-
-
Viability Assessment: Determine the viability of the tissue using a colorimetric assay, such as the MTT assay. The MTT is converted by mitochondrial dehydrogenases of viable cells into a blue formazan (B1609692) salt, which is then extracted and quantified spectrophotometrically.
-
Data Analysis: Calculate the percentage of tissue viability relative to a negative control. A substance is classified as a skin irritant if the mean tissue viability is reduced to 50% or less.
Visualizations
Toxicological Hazard Assessment Workflow
The following diagram illustrates a typical workflow for assessing the toxicological hazards of a chemical like this compound.
Caption: A generalized workflow for toxicological hazard assessment.
Ames Test Experimental Workflow
The diagram below outlines the key steps in performing the Ames test.
References
Methodological & Application
Application Notes and Protocols for the Use of 3-Methyl-2-nitroaniline in Organic Synthesis
Introduction
3-Methyl-2-nitroaniline (CAS No. 601-87-6) is a substituted nitroaniline that serves as a versatile intermediate in the synthesis of a wide range of organic compounds.[1] Its structure, featuring an amino, a nitro, and a methyl group on a benzene (B151609) ring, provides multiple reactive sites for functional group transformation.[1] The interplay between the electron-withdrawing nitro group and the electron-donating amino group imparts unique reactivity to the molecule.[1] This document details key applications of this compound in the synthesis of biologically relevant heterocyclic compounds, Schiff bases, and azo dyes, providing detailed protocols for researchers in organic synthesis and drug development.
Application Note 1: Synthesis of Substituted Benzimidazoles
Benzimidazoles are a critical class of heterocyclic compounds with a broad spectrum of biological activities, including anti-ulcer, anti-tumor, and anti-viral properties.[2] One-pot synthesis from o-nitroanilines and aldehydes represents an efficient route to these scaffolds.[3] The process typically involves the in-situ reduction of the nitro group to an amine, followed by condensation with an aldehyde and subsequent cyclization. This compound is a suitable precursor for the synthesis of 4-methyl-substituted benzimidazoles.
Logical Workflow: One-Pot Benzimidazole (B57391) Synthesis
Caption: General workflow for the one-pot synthesis of benzimidazoles.
Experimental Protocol: One-Pot Synthesis of 2-Aryl-4-methylbenzimidazoles
This protocol is adapted from a general method for the one-pot synthesis of benzimidazoles from o-nitroanilines and aldehydes using a dual catalytic system.[3]
Materials and Reagents:
-
This compound
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Palladium on carbon (Pd/C, 10 wt%)
-
Montmorillonite K-10 clay
-
Ethanol (B145695) (EtOH)
-
Hydrogen gas (H₂) or Sodium dithionite (B78146) (Na₂S₂O₄) as a reducing agent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus or setup for inert atmosphere
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the aromatic aldehyde (1.1 mmol), and Montmorillonite K-10 (50 mg).
-
Add ethanol (10 mL) to the flask and stir the suspension.
-
Add Pd/C (10 mol%) to the mixture.
-
If using hydrogen gas, purge the flask with H₂ and maintain a balloon pressure of H₂ at room temperature. If using a chemical reductant, add Na₂S₂O₄ (3.0 mmol) portion-wise.[4]
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts.
-
Wash the celite pad with ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure 2-substituted-4-methylbenzimidazole.
Quantitative Data Summary
The following table summarizes typical reaction parameters for similar one-pot benzimidazole syntheses. Yields are representative and may vary based on the specific aldehyde used.
| Starting Nitroaniline | Aldehyde | Catalyst System | Reductant | Solvent | Temperature | Yield (%) |
| 2-Nitroaniline | Benzaldehyde | Pd/C, Mont. K-10 | H₂ | EtOH | Room Temp | ~85-95 |
| 2-Nitroaniline | 4-Methoxybenzaldehyde | Pd/C, Mont. K-10 | H₂ | EtOH | Room Temp | ~90-98 |
| 2-Nitroaniline | 4-Nitrobenzaldehyde | Pd/C, Mont. K-10 | H₂ | EtOH | Room Temp | ~80-90 |
Application Note 2: Synthesis of Schiff Bases
Schiff bases, characterized by the imine (C=N) functional group, are valuable intermediates in organic synthesis and are known to possess a variety of biological activities. They are typically formed through the condensation of a primary amine with an aldehyde or ketone.[5] The amino group of this compound can readily participate in this reaction.
Reaction Scheme: Schiff Base Formation
Caption: Synthesis of a Schiff base from this compound.
Experimental Protocol: Synthesis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline
This protocol is based on the reported synthesis of the title compound.[5]
Materials and Reagents:
-
This compound
-
5-nitrothiophene-2-carbaldehyde
-
Ethanol
-
Beaker or round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 5-nitrothiophene-2-carbaldehyde (1.0 mmol) in 10 mL of ethanol in a beaker with stirring.
-
To this solution, add a solution of this compound (1.0 mmol) in 10 mL of ethanol.
-
Stir the resulting mixture at room temperature.
-
A yellow crystalline product will begin to precipitate. Continue stirring for 1-2 hours to ensure complete reaction.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product at room temperature. The product can be further purified by recrystallization from ethanol if necessary.
Quantitative Data Summary
| Reactant A | Reactant B | Solvent | Yield (%) | Melting Point (°C) |
| This compound | 5-nitrothiophene-2-carbaldehyde | Ethanol | 78 | 160 |
Application Note 3: Synthesis of Azo Dyes
Nitroanilines are foundational precursors in the dye industry.[1] The synthesis of azo dyes first requires the reduction of the nitro group to an amine, yielding a diamine (in this case, 3-methyl-1,2-phenylenediamine). One of the amino groups is then converted into a reactive diazonium salt, which subsequently couples with an electron-rich aromatic compound (the coupling component) to form the final azo dye.[6]
Workflow: Azo Dye Synthesis
References
- 1. This compound | 601-87-6 | Benchchem [benchchem.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. benchchem.com [benchchem.com]
Application of 3-Methyl-2-nitroaniline as a Dye Intermediate: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Methyl-2-nitroaniline as an intermediate in the synthesis of azo dyes. Azo dyes are a significant class of synthetic colorants widely used in the textile, printing, and pigment industries. The synthetic route to these dyes primarily involves the diazotization of a primary aromatic amine, such as this compound, followed by a coupling reaction with an electron-rich substrate. While specific experimental data for this compound is limited in publicly available literature, this document provides detailed protocols and representative data based on closely related nitroaniline isomers.
Introduction to Azo Dye Synthesis
Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The color of these dyes is determined by the extended conjugation of the aromatic systems. The synthesis is a two-step process:
-
Diazotization: The primary amino group (-NH₂) of an aromatic amine is converted into a diazonium salt (-N₂⁺) using nitrous acid (HNO₂). Nitrous acid is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.
-
Azo Coupling: The highly reactive diazonium salt is then reacted with a coupling agent, which is an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine. This electrophilic aromatic substitution reaction forms the stable azo linkage and results in a colored dye.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| Appearance | Yellow to orange crystalline powder |
| Melting Point | 96-98 °C |
| CAS Number | 601-87-6 |
Experimental Protocols
The following protocols are representative examples of the synthesis of an azo dye using a nitroaniline derivative. These can be adapted for this compound.
Protocol 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Beakers
-
Magnetic stirrer and stir bar
-
Thermometer
Procedure:
-
In a 250 mL beaker, suspend 0.01 mol of this compound in a mixture of 5 mL of concentrated HCl and 20 mL of distilled water.
-
Stir the mixture until the amine is fully dissolved, forming the hydrochloride salt.
-
Cool the beaker in an ice-water bath to maintain the temperature between 0 and 5 °C.
-
In a separate beaker, dissolve a slight molar excess (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold, stirred solution of the amine hydrochloride over 10-15 minutes. It is crucial to maintain the temperature below 5 °C to prevent the decomposition of the diazonium salt.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 20-30 minutes to ensure the completion of the diazotization reaction.
-
The resulting solution contains the 3-methyl-2-nitrobenzene diazonium chloride and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling Reaction with 2-Naphthol (B1666908)
Materials:
-
Freshly prepared 3-methyl-2-nitrobenzene diazonium chloride solution (from Protocol 1)
-
2-Naphthol
-
Sodium Hydroxide (B78521) (NaOH)
-
Distilled Water
-
Ice
-
Buchner funnel and filter paper
Procedure:
-
In a 400 mL beaker, dissolve 0.01 mol of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution in an ice-water bath to 0–5 °C with constant stirring.
-
Slowly add the cold diazonium salt solution from Protocol 1 to the cold, stirred solution of 2-naphthol. The addition should be done portion-wise over 20-30 minutes, keeping the temperature below 5 °C.
-
During the addition, maintain the pH of the reaction mixture in the alkaline range (pH 8-10) to facilitate the coupling with the phenoxide ion. This can be achieved by adding more 10% NaOH solution if necessary.
-
A brightly colored precipitate of the azo dye will form. Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the dye with cold distilled water to remove any unreacted salts and other impurities.
-
Dry the purified dye in a desiccator or a low-temperature oven.
Data Presentation
The following tables summarize representative quantitative data for azo dyes synthesized from nitroaniline isomers. This data can be used as a reference for the expected outcomes when using this compound.
Table 1: Reaction Conditions and Yields of Azo Dyes from Nitroaniline Isomers
| Diazo Component | Coupling Component | Reaction Time (h) | Yield (%) | Reference |
| 2-Methoxy-5-nitroaniline | N-phenylnaphthylamine | 2 | 58 | [1] |
| 2-Methoxy-5-nitroaniline | 3-chloroaniline | 1.5 | 64 | [2] |
| 4-nitroaniline | 1-Naphthol | - | 87.6 | [3] |
| 4-nitroaniline | 2-Naphthol | - | 64.2 | [3] |
Table 2: Spectroscopic Data of Azo Dyes from Nitroaniline Isomers
| Diazo Component | Coupling Component | Solvent | λmax (nm) | Molar Extinction Coefficient (log ε) | Reference |
| 2-Methoxy-5-nitroaniline | 1-naphthol | Ethanol | 520 | - | [1] |
| 2-Methoxy-5-nitroaniline | 2-naphthol | Ethanol | 485 | - | [1] |
| 2-Methoxy-5-nitroaniline | 3-chloroaniline | Ethanol | 467 | 4.30 | [2] |
| 4-nitroaniline | 1-Naphthol | Methanol | 470 | - | [3] |
Visualizations
Diagram 1: General Workflow for Azo Dye Synthesis
A schematic overview of the two-step synthesis of an azo dye from this compound.
Diagram 2: Logical Relationship of Key Reaction Parameters
Key parameters influencing the yield and purity of the synthesized azo dye.
Concluding Remarks
This compound is a valuable intermediate for the synthesis of azo dyes. The general procedures of diazotization followed by azo coupling are well-established and can be readily applied to this compound. The resulting dyes are expected to exhibit strong coloration due to the extended π-conjugated system. Researchers can utilize the provided protocols as a starting point for the development of novel azo dyes with tailored properties for various applications, including textiles, pigments, and potentially in the development of functional materials. Further research is warranted to explore the specific properties of dyes derived from this compound and to fully characterize their spectroscopic and fastness properties.
References
The Strategic Role of 3-Methyl-2-nitroaniline in the Synthesis of Benzimidazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
3-Methyl-2-nitroaniline serves as a pivotal starting material in the synthesis of 4-methyl-substituted benzimidazoles, a core heterocyclic motif in numerous pharmacologically active compounds. The strategic placement of the methyl and nitro groups on the aniline (B41778) ring allows for a versatile and efficient one-pot reductive cyclization process, yielding a range of 2-substituted-4-methyl-1H-benzimidazoles. This class of compounds is of significant interest in drug discovery due to the broad spectrum of biological activities exhibited by benzimidazole (B57391) derivatives, including antimicrobial, antiviral, and anti-inflammatory properties.
The primary synthetic route involves the in situ reduction of the nitro group of this compound to an amino group, forming the transient intermediate 3-methyl-1,2-phenylenediamine. This highly reactive diamine then readily undergoes condensation with various carbonyl compounds, such as aldehydes or formic acid, to construct the imidazole (B134444) ring, resulting in the desired benzimidazole derivative. The methyl group at the 4-position of the final benzimidazole product can influence the molecule's steric and electronic properties, potentially modulating its biological activity and pharmacokinetic profile.
This application note provides detailed protocols for the synthesis of 4-methyl-substituted benzimidazoles from this compound, offering both a one-pot method for generating 2-substituted derivatives and a specific protocol for the synthesis of the parent 4-methyl-1H-benzimidazole.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 4-methyl-1H-benzimidazole from 3-methyl-1,2-benzenediamine (the reduced form of this compound) and a representative one-pot synthesis of 2-substituted benzimidazoles from a generic o-nitroaniline, which can be adapted for this compound.
| Product | Starting Materials | Reagents & Solvents | Reaction Time | Temperature | Yield (%) | Reference |
| 4-methyl-1H-benzimidazole | 3-methyl-1,2-benzenediamine, Formic acid | Water, Sodium hydroxide (B78521) | 15 min | 70°C | 90 | [1] |
| 2-Substituted N-H benzimidazoles | o-nitroaniline, Aldehyde | Sodium dithionite (B78146) (Na₂S₂O₄), Ethanol (B145695) | Not Specified | Reflux | Not Specified | [2] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Substituted-4-methyl-1H-benzimidazoles via Reductive Cyclization
This protocol is adapted from a general method for the synthesis of benzimidazoles from o-nitroanilines and aldehydes using sodium dithionite as the reducing agent.[2]
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, p-anisaldehyde, etc.)
-
Sodium dithionite (Na₂S₂O₄)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a solution of this compound (1.0 eq) and an aldehyde (1.1 eq) in ethanol in a round-bottom flask, add sodium dithionite (3.0 eq).
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-substituted-4-methyl-1H-benzimidazole.
Protocol 2: Synthesis of 4-methyl-1H-benzimidazole
This protocol involves the cyclization of 3-methyl-1,2-benzenediamine, the reduced form of this compound, with formic acid.[1] The initial reduction of this compound can be performed as a separate step or in situ.
Materials:
-
3-methyl-1,2-benzenediamine (can be prepared by the reduction of this compound)
-
Formic acid (90%)
-
Sodium hydroxide solution (4.0 N)
-
Water
-
Round-bottom flask
-
Heating mantle or water bath
-
Rotary evaporator
-
Standard laboratory glassware for filtration and drying
Procedure:
-
In a round-bottom flask, heat a mixture of 3-methyl-1,2-benzenediamine (11.9 g) and formic acid (150 mL) at 70°C for 15 minutes.[1]
-
Remove the formic acid under reduced pressure using a rotary evaporator.
-
To the residual oil, add water (100 mL) and stir.
-
Slowly add 4.0 N sodium hydroxide solution until the solution is just basic to litmus (B1172312) paper.
-
Filter the resulting precipitate, wash it with water, and air dry to obtain 4-methyl-1H-benzimidazole.[1]
Visualizations
Caption: Experimental workflows for benzimidazole synthesis.
Caption: Synthetic pathway from this compound.
References
Application Notes and Protocols for Palladium-Catalyzed Synthesis Using 3-Methyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis utilizing 3-Methyl-2-nitroaniline. This versatile building block can undergo a variety of cross-coupling reactions, offering access to a diverse range of complex molecules crucial for pharmaceutical and materials science research. The protocols outlined herein are based on established palladium-catalyzed methodologies and are intended to serve as a comprehensive guide for the synthesis and functionalization of this compound derivatives.
Introduction
This compound is a valuable starting material in organic synthesis. The presence of the nitro and amino groups, along with the methyl substituent, offers multiple points for chemical modification. Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds, and they are widely employed in the pharmaceutical industry for the synthesis of complex drug candidates.[1] This document focuses on several key palladium-catalyzed transformations applicable to this compound, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Heck reaction, Sonogashira coupling, and reductive carbonylation/cyclization.
I. Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly efficient method for the formation of C-C bonds between an organohalide and an organoboron compound.[2] While this compound itself is not a typical substrate, it can be readily converted to an aryl halide (e.g., by diazotization followed by halogenation) to participate in Suzuki-Miyaura coupling. Alternatively, the nitro group itself can be used as a leaving group in some advanced Suzuki-Miyaura methodologies.[3]
A. Application Notes
The Suzuki-Miyaura coupling of a halogenated this compound derivative with various boronic acids or esters can introduce a wide range of aryl, heteroaryl, or vinyl substituents. This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in pharmacologically active molecules. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. For electron-rich anilines, bulky electron-rich phosphine (B1218219) ligands are often employed to promote the reaction.
B. Data Presentation
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of 2-Bromo-3-methyl-1-nitrobenzene
| Entry | Aryl Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 92 |
| 3 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 90 | 24 | 78 |
| 4 | Thiophen-2-ylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Acetonitrile | 80 | 18 | 88 |
C. Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the halogenated this compound derivative (1.0 equiv), the aryl boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst and, if required, the phosphine ligand.
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Reaction: Stir the mixture at the specified temperature for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford the desired coupled product.
D. Visualization
II. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, enabling the coupling of amines with aryl halides.[4] This reaction can be applied to a halogenated derivative of this compound to introduce a variety of primary or secondary amines.
A. Application Notes
This reaction is particularly useful for synthesizing complex aniline (B41778) derivatives that are difficult to access through other methods. The choice of ligand is crucial, with bulky, electron-rich phosphines often providing the best results. The base also plays a significant role, with sodium tert-butoxide being common, although weaker bases can be used for sensitive substrates.
B. Data Presentation
Table 2: Representative Conditions and Yields for Buchwald-Hartwig Amination of 2-Bromo-3-methyl-1-nitrobenzene
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 8 | 95 |
| 2 | Aniline | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 88 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 91 |
| 4 | N-Methylaniline | PdCl₂(Amphos)₂ (3) | - | LHMDS | THF | 80 | 24 | 82 |
C. Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, ligand, and base.
-
Reagent Addition: Add the halogenated this compound derivative, the amine, and the solvent.
-
Reaction: Seal the tube and heat the mixture with stirring for the specified time.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to obtain the desired arylamine product.
D. Visualization
III. Palladium-Catalyzed Heck Reaction
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[5] A halogenated derivative of this compound can be used as the aryl halide component in this reaction.
A. Application Notes
The Heck reaction is a powerful tool for the synthesis of stilbenes, cinnamates, and other substituted alkenes.[6] The reaction is typically carried out in the presence of a palladium catalyst and a base. The choice of catalyst, base, and solvent can influence the regioselectivity and stereoselectivity of the reaction.
B. Data Presentation
Table 3: Representative Conditions and Yields for Heck Reaction of 2-Bromo-3-methyl-1-nitrobenzene
| Entry | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 16 | 82 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ | DMA | 120 | 24 | 90 |
| 3 | 4-Vinylpyridine | Pd(OAc)₂ (2) | Herrmann's Catalyst (2.5) | NaOAc | NMP | 140 | 12 | 75 |
| 4 | Cyclohexene | Pd/C (5) | - | i-Pr₂NEt | Acetonitrile | 80 | 48 | 65 |
C. Experimental Protocol: General Procedure for Heck Reaction
-
Reaction Setup: To a pressure vessel, add the halogenated this compound derivative, the alkene, the palladium catalyst, the ligand (if any), and the base.
-
Solvent Addition: Add the solvent to the vessel.
-
Reaction: Seal the vessel and heat the mixture with stirring to the desired temperature for the specified time.
-
Work-up: After cooling, filter the reaction mixture and wash the solid with an organic solvent.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography or recrystallization to yield the final product.
D. Visualization
IV. Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling reaction is a method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide.[7] This reaction requires a palladium catalyst and a copper(I) co-catalyst.
A. Application Notes
This reaction is highly valuable for the synthesis of arylalkynes, which are important intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.[8] The reaction is typically carried out under mild conditions and is tolerant of a wide variety of functional groups.
B. Data Presentation
Table 4: Representative Conditions and Yields for Sonogashira Coupling of 2-Bromo-3-methyl-1-nitrobenzene
| Entry | Alkyne | Palladium Catalyst (mol%) | Copper Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 93 |
| 2 | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | DMF | 50 | 8 | 89 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | Piperidine | Toluene | 70 | 12 | 85 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | DBU | Acetonitrile | RT | 24 | 78 |
C. Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: In an inert atmosphere, dissolve the halogenated this compound derivative, the copper(I) catalyst, and the palladium catalyst in the solvent.
-
Reagent Addition: Add the base and the terminal alkyne to the reaction mixture.
-
Reaction: Stir the reaction at the appropriate temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with aqueous ammonium (B1175870) chloride and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over a drying agent, and concentrate. Purify the crude product by column chromatography.
D. Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for the Analytical Detection of 3-Methyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 3-Methyl-2-nitroaniline, a key intermediate in various chemical syntheses. The accurate detection and quantification of this compound and its isomers are critical for quality control, impurity profiling, and process monitoring in research and drug development.
Analytical Methods Overview
The primary analytical techniques for the determination of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is well-suited for the analysis of non-volatile and thermally labile compounds like nitroanilines, while GC-MS offers high sensitivity and selectivity, especially for volatile impurities.
Data Presentation: Quantitative Method Performance
While specific validated quantitative data for this compound is not extensively published, the following tables summarize typical performance parameters for the analysis of closely related nitroaniline isomers. These values serve as a reference for method development and validation. It is essential to perform in-house validation for any specific application.
Table 1: HPLC-UV Method Performance (Reference Data for Nitroaniline Isomers)
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/L[1] |
| Correlation Coefficient (r²) | > 0.9999[1] |
| Limit of Detection (LOD) | 0.1 - 0.2 µg/L[1] |
| Limit of Quantification (LOQ) | 0.3 - 0.6 µg/L[2] |
| Recovery (Spiked Samples) | 93% - 108%[2] |
| Precision (%RSD) | < 5%[2] |
Table 2: GC-MS Method Performance (Reference Data for a Structurally Related Analyte)
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.001 µg/g |
| Limit of Quantification (LOQ) | 0.003 µg/g |
| Recovery (Spiked Samples) | 99.2% - 100.3% |
| Precision (%RSD) | < 15% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the simultaneous quantification of this compound and its potential positional isomers.[3]
Instrumentation and Materials:
-
HPLC System with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 50:50, v/v). The exact ratio may need optimization depending on the specific column and isomers being separated.
-
Detection Wavelength: 254 nm[3]
-
Injection Volume: 10 µL[3]
Standard and Sample Preparation:
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range.
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a 50:50 (v/v) mixture of acetonitrile and water.[3] Further dilute as necessary to fall within the calibration range.
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the concentration of this compound in the samples by comparing the peak area with the calibration curve.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is particularly useful for the identification and quantification of this compound, especially when it is present as an impurity alongside other volatile compounds.[3]
Instrumentation and Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Data acquisition and processing software
-
This compound reference standard
-
Methanol or Acetone (GC grade)
-
Helium (carrier gas)
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C[3]
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C[3]
-
-
Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min
-
Transfer Line Temperature: 280 °C[3]
-
Ion Source Temperature: 230 °C[3]
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.[3]
Standard and Sample Preparation:
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetone.[3]
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the same solvent.
-
Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent like methanol or acetone.[3]
Analysis Procedure:
-
Set up the GC-MS system with the specified conditions.
-
Inject an appropriate volume (e.g., 1 µL) of the calibration standards to generate a calibration curve based on the peak areas of a characteristic ion.
-
Inject the prepared sample solutions.
-
Identify this compound based on its retention time and mass spectrum.
-
Quantify the concentration using the calibration curve.
Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)
For trace-level analysis in complex matrices like wastewater, pre-concentration of the sample is often necessary.
Materials:
-
SPE cartridges (e.g., Hydrophilic-Lipophilic Balanced - HLB)
-
Methanol
-
Deionized water
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[2]
-
Sample Loading: Pass a known volume of the filtered sample (e.g., 100 mL) through the conditioned cartridge at a flow rate of 5-10 mL/min.[2]
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar impurities.[2]
-
Elution: Elute the trapped this compound from the cartridge with a small volume (e.g., 2 x 1 mL) of methanol or acetonitrile.[2]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for HPLC analysis or a suitable solvent for GC-MS analysis.[2]
Visualizations
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for GC-MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: HPLC-UV Analysis of Nitroaniline Isomers in Wastewater
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroanilines, including the ortho (2-nitroaniline), meta (3-nitroaniline), and para (4-nitroaniline) isomers, are important industrial chemicals used in the synthesis of dyes, pesticides, and pharmaceuticals. Their presence in industrial wastewater is a significant environmental concern due to their toxicity and potential carcinogenicity. This application note provides a detailed protocol for the quantitative analysis of nitroaniline isomers in wastewater using High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely accessible analytical technique. The method incorporates Solid-Phase Extraction (SPE) for sample clean-up and pre-concentration, ensuring high sensitivity and selectivity.
Quantitative Data Summary
The following tables summarize the quantitative performance of the described HPLC-UV method for the analysis of nitroaniline isomers.
Table 1: Chromatographic and Calibration Data
| Analyte | Linearity Range (µg/L) | Correlation Coefficient (r²) |
| 2-Nitroaniline | 1 - 100[1] | > 0.99 |
| 3-Nitroaniline | 1 - 100[1] | > 0.99 |
| 4-Nitroaniline (B120555) | 1 - 100[1] | > 0.99 |
Table 2: Method Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |
| 2-Nitroaniline | ≤ 0.2[1] | 0.28 (2.0 x 10⁻⁹ M)[1] |
| 3-Nitroaniline | ≤ 0.2[1] | 0.28 (2.0 x 10⁻⁹ M)[1] |
| 4-Nitroaniline | ≤ 0.2[1] | N/A |
Note: LOQ for 4-nitroaniline was not specified in the primary reference but is expected to be comparable to the other isomers.
Experimental Workflow
The overall workflow for the analysis of nitroaniline isomers in wastewater is depicted in the following diagram.
Caption: Experimental workflow for HPLC-UV analysis of nitroaniline isomers in wastewater.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC grade acetonitrile (B52724), methanol (B129727), and ethyl acetate (B1210297).
-
Reagents: Acetic acid (glacial), and reagent-grade water.
-
Standards: Analytical standards of 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline.
-
Solid-Phase Extraction: Oasis HLB (Hydrophile-Lipophile Balance) cartridges.
-
Filters: 1 µm glass fiber filters.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a robust method for the extraction and pre-concentration of nitroaniline isomers from wastewater samples.
-
Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by passing 6 mL of methanol followed by 6 mL of reagent-grade water. Ensure the cartridge does not go dry.
-
Sample Loading: Pass 500 mL of the filtered wastewater sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with a solution of 10% (v/v) acetonitrile and 10% (v/v) ethyl acetate in water to remove interferences.[1]
-
Analyte Elution: Elute the retained nitroaniline isomers from the cartridge with a mixture of methanol and acetic acid.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.
HPLC-UV Analysis
The following chromatographic conditions are optimized for the separation and quantification of nitroaniline isomers.
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Agilent TC-C18 column (or equivalent C18 column).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (30:70, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 225 nm.
Calibration and Quantification
-
Stock Solutions: Prepare individual stock solutions of 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline in methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solutions with the mobile phase to cover the linear range of 1 to 100 µg/L.[1]
-
Calibration Curve: Inject the working standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration for each isomer.
-
Sample Analysis: Inject the prepared wastewater sample extract and determine the concentration of each nitroaniline isomer by comparing its peak area to the calibration curve.
Conclusion
This application note provides a comprehensive and validated method for the determination of 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline in wastewater. The combination of solid-phase extraction and HPLC-UV analysis offers a sensitive, selective, and reliable approach for environmental monitoring and regulatory compliance. The detailed protocols and performance data presented herein should enable researchers and analytical scientists to successfully implement this method in their laboratories.
References
Method 1: Direct Analysis of Aniline Derivatives by GC-FID
Aniline (B41778) and its derivatives are fundamental chemical intermediates used in the manufacturing of a wide range of products, including dyes, polymers, pharmaceuticals, and agrochemicals.[1][2] Due to their widespread use and potential toxicity, robust and reliable analytical methods are crucial for monitoring these compounds in various matrices for environmental protection, industrial quality control, and drug development.[1][3][4] Gas chromatography (GC) is a powerful and versatile technique for the separation and quantification of aniline derivatives, offering high resolution and sensitivity.[2][3]
This document provides detailed application notes and protocols for the analysis of aniline derivatives by gas chromatography, tailored for researchers, scientists, and drug development professionals. It covers two primary approaches: direct analysis suitable for less polar derivatives or higher concentrations, and analysis following derivatization, a technique used to improve the chromatographic properties of polar anilines.
This method is applicable for the direct determination of thermally stable aniline derivatives. A Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds.
Experimental Protocol
1. Scope: This protocol is for the quantitative analysis of various aniline derivatives in a relatively clean organic solvent matrix.
2. Apparatus and Reagents:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Capillary GC Column: Equity-5, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent).
-
Injector with a single taper liner (4 mm I.D.).
-
Carrier Gas: High-purity helium.
-
Reagents: Aniline standards (high purity), organic solvent (e.g., methanol, toluene).
3. Sample Preparation:
-
Prepare a stock solution of aniline derivatives by dissolving a known amount in a suitable solvent.
-
Create a series of calibration standards by diluting the stock solution.
-
If analyzing a sample, dissolve it in the same solvent as the standards and filter through a 0.45 µm syringe filter if necessary.
4. GC-FID Conditions: The following table outlines the instrumental parameters for the GC-FID analysis.
| Parameter | Value |
| Column | Equity-5, 30 m x 0.25 mm I.D., 0.25 µm |
| Oven Program | 50°C (hold 2 min), then 10°C/min to 200°C, then 15°C/min to 325°C |
| Injector Temp. | 250°C |
| Detector Temp. | 325°C |
| Carrier Gas | Helium |
| Flow Rate | 1.3 mL/min (constant flow) |
| Injection Volume | 1 µL, splitless (0.5 min hold) |
| Liner | 4 mm I.D., single taper |
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area of each aniline derivative against its concentration from the standard solutions.
-
Determine the concentration of aniline derivatives in the samples by comparing their peak areas to the calibration curve.
Workflow for Direct GC-FID Analysis
Caption: Experimental workflow for the direct analysis of aniline derivatives by GC-FID.
Method 2: Analysis of Aniline Derivatives by GC-NPD (EPA Method 8131)
This method is used for the determination of aniline and its derivatives in extracts from environmental samples using a Nitrogen-Phosphorus Detector (NPD), which provides enhanced sensitivity for nitrogen-containing compounds.[5]
Experimental Protocol
1. Scope: This method is designed for the analysis of aniline compounds in aqueous and solid matrices after appropriate extraction.[5]
2. Apparatus and Reagents:
-
Gas Chromatograph with a Nitrogen-Phosphorus Detector (NPD).
-
Capillary GC Column: Capable of separating the target aniline derivatives.
-
Solvents: Methylene (B1212753) chloride, Toluene (B28343) (pesticide quality).
-
Reagents: Sodium hydroxide (B78521) (1.0 M), anhydrous sodium sulfate.
-
Aniline standards.
3. Sample Preparation (Aqueous Samples):
-
Adjust the pH of a 1-liter water sample to >11 with 1.0 M NaOH.[5][6]
-
Extract the sample twice with methylene chloride using a separatory funnel.
-
Dry the combined extracts by passing them through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL.
-
Perform a solvent exchange to toluene before NPD analysis.[5]
4. GC-NPD Conditions: Instrumental conditions should be optimized to achieve adequate separation of the target analytes. The following are general guidelines.
| Parameter | Recommended Value |
| Injector Temp. | 250°C |
| Detector Temp. | 300°C |
| Carrier Gas | Helium |
| Injection | 1 µL, splitless |
5. Quantitative Data: The following tables summarize the method detection limits (MDLs) and linearity ranges for selected aniline compounds based on EPA Method 8131.[2]
Table 1: Method Detection Limits (MDLs) for Selected Aniline Compounds by GC-NPD [2]
| Compound | CAS No. | MDL (µg/L) in Water |
| Aniline | 62-53-3 | 2.3 |
| 2-Chloroaniline | 95-51-2 | 1.4 |
| 3-Chloroaniline | 108-42-9 | 1.8 |
| 4-Chloroaniline | 106-47-8 | 0.66 |
| 3,4-Dichloroaniline | 95-76-1 | 1.1 |
| 2-Nitroaniline | 88-74-4 | 2.3 |
| 3-Nitroaniline | 99-09-2 | 1.2 |
| 4-Nitroaniline | 100-01-6 | 1.4 |
| 2,4,6-Trichloroaniline | 634-93-5 | 1.2 |
Table 2: Linearity Ranges for Selected Aniline Compounds by GC-NPD [2]
| Compound | Linearity Range (µg/L) in Water |
| Aniline | 40 - 800 |
| 4-Chloroaniline | 40 - 400 |
| Other Listed Anilines | 3 x MDL to 300 x MDL |
Workflow for GC-NPD Analysis of Environmental Samples
References
Application Notes: Detailed Protocol for the Diazotization of 3-Methyl-2-nitroaniline
Introduction
Diazotization is a fundamental chemical process used to convert a primary aromatic amine into a diazonium salt. This reaction, first discovered by Peter Griess in 1858, is of paramount importance in organic synthesis, particularly in the production of azo dyes.[1] The resulting diazonium group (-N₂⁺) is an excellent leaving group and a versatile intermediate that can be substituted by a wide variety of nucleophiles.[2] The protocol detailed below outlines the diazotization of 3-Methyl-2-nitroaniline. Due to the presence of the electron-withdrawing nitro group, this compound is a weakly basic amine, necessitating strongly acidic conditions for an efficient reaction.[3] The diazonium salt product is thermally unstable and is typically prepared in situ at low temperatures (0-5 °C) for immediate use in subsequent reactions, such as Sandmeyer or azo coupling reactions.[2][3][4]
General Reaction Scheme
The diazotization of this compound proceeds by reacting the amine with nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[4][5]
Experimental Protocol
This protocol describes the preparation of 3-Methyl-2-nitrobenzenediazonium chloride from this compound.
Materials and Equipment
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Urea (B33335) (optional, to quench excess nitrous acid)
-
Starch-iodide paper
-
Three-necked round-bottom flask
-
Mechanical stirrer or magnetic stirrer with stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Beakers and graduated cylinders
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Ventilation: Perform the reaction in a well-ventilated fume hood. Nitrous acid and nitrogen oxides that may evolve are toxic.[6]
-
Explosion Hazard: Diazonium salts are thermally unstable and can be explosive when isolated in a dry state.[2] Do not attempt to isolate the solid diazonium salt. Keep the solution cold at all times.
-
Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.
Procedure
-
Preparation of the Amine Salt Suspension:
-
In a three-necked flask equipped with a stirrer and thermometer, place this compound (1.0 equivalent).
-
Add distilled water, followed by the slow and careful addition of concentrated hydrochloric acid (2.5 - 3.0 equivalents) while stirring.[2][7] This will form a suspension or slurry of the amine hydrochloride salt.
-
Place the flask in an ice-salt bath and cool the mixture to an internal temperature of 0-5 °C with continuous stirring. It is critical to maintain this temperature range throughout the entire procedure.[3][7]
-
-
Preparation of Sodium Nitrite Solution:
-
Diazotization Reaction:
-
Slowly add the cold sodium nitrite solution dropwise from a dropping funnel to the vigorously stirred amine salt suspension.
-
Crucially, maintain the internal reaction temperature below 5 °C.[2][3] The addition should be slow enough to control the exothermic reaction. This step may take 30-45 minutes.[7]
-
As the reaction proceeds, the solid amine hydrochloride should dissolve, resulting in a clear, often yellowish, solution of the diazonium salt.[7]
-
-
Monitoring for Completion:
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction is complete.[2][3]
-
To check for the presence of a slight excess of nitrous acid (which indicates the full consumption of the amine), dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. A positive test, indicated by the paper turning blue-black, confirms the reaction is complete.[2]
-
If the test is negative, add a small additional amount of the sodium nitrite solution and re-test after stirring for 5-10 minutes.[7]
-
(Optional) If a large excess of nitrous acid is present, a small amount of urea can be added to quench it, which will decompose the nitrous acid into nitrogen gas, carbon dioxide, and water.
-
-
Use of the Diazonium Salt Solution:
-
The resulting cold solution of 3-Methyl-2-nitrobenzenediazonium chloride is now ready for immediate use in subsequent synthetic steps, such as coupling reactions to form azo dyes or Sandmeyer reactions.
-
Quantitative Data
The following table summarizes the typical reaction parameters for the diazotization of nitroanilines, based on established protocols. Yields are highly dependent on the subsequent trapping reaction of the diazonium salt.
| Parameter | Value/Condition | Rationale | Reference |
| Temperature | 0 - 5 °C | Diazonium salts are thermally unstable and decompose at higher temperatures, reducing yield. | [2][3][7] |
| Amine : NaNO₂ Ratio | 1 : 1.05 - 1.1 (molar eq.) | A slight excess of sodium nitrite ensures complete conversion of the primary amine. | [2][7] |
| Amine : Acid Ratio | 1 : 2.5 - 3.0 (molar eq.) | Sufficient acid is required to form the amine salt and to generate nitrous acid in situ. | [2][7] |
| Reaction Time | 45 - 75 minutes | Includes dropwise addition (30-45 min) and subsequent stirring (15-30 min). | [3][7] |
| Monitoring Method | Starch-Iodide Paper | Tests for a slight excess of nitrous acid, indicating reaction completion. | [2] |
Visualizations
Mechanism of Diazotization
The reaction involves two main stages: the formation of the nitrosonium ion (NO⁺) from nitrous acid, followed by the electrophilic attack of the nitrosonium ion on the primary amine.
References
Application Notes and Protocols for the Nitration of Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Regioselectivity and Yields
The regiochemical outcome and overall yield of the nitration of substituted anilines are influenced by the electronic and steric effects of the substituents on the aromatic ring. The following table summarizes typical isomer distributions and yields for the nitration of various substituted anilines following the protection-nitration-deprotection sequence.
| Starting Substituted Aniline (B41778) | Major Nitroaniline Isomer(s) | Isomer Distribution (%) | Overall Yield (%) |
| Aniline | 2-Nitroaniline / 4-Nitroaniline | o: 23, p: 76 | - |
| 4-Methylaniline (p-Toluidine) | 4-Methyl-2-nitroaniline | 97 | - |
| 3-Methylaniline (m-Toluidine) | 3-Methyl-4-nitroaniline | 91 | - |
| 2-Methylaniline (o-Toluidine) | 2-Methyl-4-nitroaniline / 2-Methyl-5-nitroaniline | 45 / 33 | - |
| 4-Methoxyaniline (p-Anisidine) | 2-Nitro-4-methoxyaniline | - | ~71-77 |
| 4-Bromoaniline | 4-Bromo-2-nitroaniline | - | 57 |
| 4-Chloroaniline | 2-Chloro-4-nitroaniline / 2,6-Dichloro-4-nitroaniline | - | >80 |
| 2,4-Dichloroaniline | 5-Chloro-2-nitroaniline | - | 91.2 |
Experimental Protocols
The following protocols detail the three key stages for the nitration of a generic substituted aniline. Specific quantities may need to be adjusted based on the molecular weight of the starting material.
Protocol 1: Protection of the Amino Group via Acetylation
This procedure converts the substituted aniline to its corresponding acetanilide (B955) to protect the amino group from oxidation and to ensure ortho/para-directing effects during nitration.
Materials:
-
Substituted aniline
-
Acetic anhydride (B1165640)
-
Glacial acetic acid (optional, as solvent)
-
Ice
-
Water
-
Beaker, Erlenmeyer flask, stirring apparatus, filtration apparatus
Procedure:
-
Dissolve the substituted aniline in a minimal amount of glacial acetic acid in an Erlenmeyer flask. For some anilines, the reaction can be performed neat.
-
Slowly add a slight molar excess (e.g., 1.1 equivalents) of acetic anhydride to the stirred solution. The reaction is often exothermic.
-
After the addition is complete, gently warm the mixture for a short period (e.g., 15-30 minutes) to ensure the reaction goes to completion.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the acetanilide derivative.
-
Collect the solid product by vacuum filtration, wash it thoroughly with cold water to remove any unreacted acetic anhydride and acetic acid, and dry the product.
Protocol 2: Nitration of the Substituted Acetanilide
This protocol describes the electrophilic aromatic substitution to introduce a nitro group onto the aromatic ring of the protected aniline.
Materials:
-
Substituted acetanilide (from Protocol 1)
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Beaker, Erlenmeyer flask, stirring apparatus, dropping funnel, thermometer, filtration apparatus
Procedure:
-
In a flask, carefully add the dried substituted acetanilide to concentrated sulfuric acid while stirring and cooling in an ice bath. Ensure the acetanilide fully dissolves.
-
Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the stirred acetanilide solution using a dropping funnel. Carefully monitor the temperature and maintain it below 10 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir at or slightly above room temperature for a specified time (e.g., 1 hour) to ensure the reaction is complete.
-
Carefully pour the reaction mixture over crushed ice. The nitrated acetanilide will precipitate as a solid.
-
Collect the product by vacuum filtration and wash it thoroughly with cold water to remove residual acid. The crude product can be purified by recrystallization, typically from ethanol.
Protocol 3: Deprotection of the Nitro-Substituted Acetanilide via Hydrolysis
This final step removes the acetyl group to yield the desired substituted nitroaniline.
Materials:
-
Nitro-substituted acetanilide (from Protocol 2)
-
Aqueous sulfuric acid (e.g., 70%) or hydrochloric acid
-
Sodium hydroxide (B78521) or ammonia (B1221849) solution for neutralization
-
Beaker, round-bottom flask, reflux condenser, heating mantle, stirring apparatus, filtration apparatus
Procedure:
-
Suspend the nitro-substituted acetanilide in an aqueous solution of sulfuric or hydrochloric acid in a round-bottom flask.
-
Heat the mixture under reflux for a sufficient time (e.g., 20-30 minutes) until the solid has dissolved and the hydrolysis is complete.
-
Cool the solution and then pour it into a beaker of cold water.
-
Neutralize the solution with a base (e.g., sodium hydroxide or ammonia solution) to precipitate the substituted nitroaniline.
-
Collect the solid product by vacuum filtration, wash it with water, and dry it. The product can be further purified by recrystallization from a suitable solvent such as hot water or an ethanol/water mixture.
Visualizations
Experimental Workflow
The overall experimental workflow for the nitration of substituted anilines can be visualized as a three-stage process.
References
Purification of Crude 3-Methyl-2-nitroaniline: Application Notes and Protocols for Researchers
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of crude 3-Methyl-2-nitroaniline. The methodologies described herein are foundational for obtaining high-purity material suitable for further synthetic applications and drug development processes. The primary purification techniques covered are recrystallization and column chromatography, with protocols for purity assessment using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a key chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. The purity of this reagent is critical for the successful outcome of subsequent reactions, affecting reaction kinetics, yield, and the impurity profile of the final product. Crude this compound, as synthesized, often contains unreacted starting materials, isomers (such as 2-methyl-3-nitroaniline (B147196) and other positional isomers), and other by-products. This guide outlines systematic procedures to effectively remove these impurities.
Purification Techniques
The choice of purification method depends on the nature and quantity of the impurities present, as well as the desired scale of purification.
Recrystallization
Recrystallization is a widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. An ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.
Table 1: Comparative Purification Data for Isomers of this compound
| Purification Technique | Compound | Solvent/Mobile Phase | Purity Achieved (%) | Yield (%) | Primary Impurities Removed |
| Recrystallization | 2-Methyl-4-nitroaniline | 80-90% Aqueous Ethanol (B145695) | 97 - 99% | 78 - 89% | Isomeric impurities[1] |
| 2-Methyl-6-nitroaniline | Not Specified | up to 99.68% | 59.4% | Synthesis by-products[2] | |
| 2-Methyl-4-N-methyl-p-nitroaniline | 50% Aqueous Ethanol | 97% | 78.9% | Unspecified synthesis impurities[3] | |
| 2-Methyl-4-N-methyl-p-nitroaniline | 80% Aqueous Ethanol | 98% | 81.8% | Unspecified synthesis impurities[3] | |
| 2-Methyl-4-N-methyl-p-nitroaniline | 90% Aqueous Ethanol | 99% | 83.6% | Unspecified synthesis impurities[3] | |
| Column Chromatography | o- and p-nitroaniline isomers | 65% Hexane (B92381) / 35% Ethyl Acetate (B1210297) | Pure fractions obtained | Not Specified | Isomeric impurities |
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. For this compound, which is a moderately polar compound, normal-phase chromatography using silica (B1680970) gel as the stationary phase is effective.
Experimental Protocols
Protocol for Recrystallization from Aqueous Ethanol
This protocol is a general guideline and may require optimization based on the initial purity of the crude this compound.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. For every 1 gram of crude material, start by adding 10-15 mL of 90% aqueous ethanol (9 parts ethanol to 1 part water by volume).
-
Heat the mixture with gentle stirring until the solvent boils and the solid dissolves completely. If the solid does not fully dissolve, add small additional portions of the hot solvent until a clear solution is obtained. Avoid using an excessive amount of solvent to maximize the recovery yield.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute weight), and then gently boil the solution for 5-10 minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Preheat a funnel and a clean receiving Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through it.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The formation of crystals should be observed. To maximize crystal formation, subsequently cool the flask in an ice bath for at least 30 minutes.[1]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold 90% aqueous ethanol to remove any adhering mother liquor.
-
Drying: Dry the crystals on the filter paper by drawing air through them for a period. For final drying, transfer the crystals to a watch glass or a desiccator.
-
Analysis: Determine the melting point of the purified crystals and assess the purity by HPLC.
Protocol for Column Chromatography
This protocol provides a starting point for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Allow the silica gel to settle, and then drain the excess solvent to the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the initial eluent (e.g., 95:5 hexane:ethyl acetate). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase, such as 95:5 (v/v) hexane:ethyl acetate.
-
Fraction Collection: Collect fractions in separate tubes. Monitor the separation by TLC analysis of the collected fractions.
-
Gradient Elution (if necessary): If the desired compound is not eluting, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 90:10, 85:15 hexane:ethyl acetate).
-
Analysis of Fractions: Spot the collected fractions on a TLC plate along with the crude starting material. Develop the TLC plate in an appropriate solvent system (e.g., 80:20 hexane:ethyl acetate) and visualize the spots under a UV lamp.
-
Combining Fractions: Combine the fractions that contain the pure this compound.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Analysis: Assess the purity of the final product by HPLC and determine its melting point.
Protocol for HPLC Purity Assessment
This protocol outlines a general method for determining the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A suitable isocratic or gradient mixture of acetonitrile (B52724) and water. A good starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a small amount of the purified this compound in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
Injection: Inject the sample solution into the HPLC system.
-
Data Analysis: Record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Visualized Workflows
The following diagrams illustrate the logical flow of the described purification and analysis procedures.
Caption: General workflows for the purification of crude this compound.
Caption: Workflow for HPLC purity assessment of this compound.
Safety Precautions
-
This compound and its isomers are toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All procedures should be performed in a well-ventilated fume hood.
-
Organic solvents are flammable. Avoid open flames and use appropriate heating sources like heating mantles.
-
Dispose of all chemical waste according to institutional and local regulations.
References
Application Notes & Protocols: Synthesis of Quinoxaline Derivatives from 3-Methyl-2-nitroaniline for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quinoxaline (B1680401), a heterocyclic scaffold composed of a fused benzene (B151609) and pyrazine (B50134) ring, is a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3] This has led to the development of several quinoxaline-based drugs, such as the anticancer agent Erdafitinib.[1]
This document provides detailed protocols for the synthesis of quinoxaline derivatives starting from 3-methyl-2-nitroaniline. The primary synthetic strategy involves the reduction of the nitro group to form an in situ diamine, followed by a condensation reaction with a 1,2-dicarbonyl compound. A highly efficient one-pot, iron-catalyzed transfer hydrogenative condensation method is presented, offering an environmentally friendly and atom-economical alternative to traditional multi-step procedures.[4][5]
I. General Synthesis Pathway
The conversion of 2-nitroanilines to quinoxalines is a robust and versatile method. The overall transformation can be depicted as a two-stage process within a one-pot reaction:
-
Reduction of Nitroaniline: The nitro group of this compound is reduced to an amino group, forming 3-methyl-1,2-phenylenediamine as a reactive intermediate.
-
Condensation & Cyclization: The in situ generated diamine undergoes a cyclocondensation reaction with a 1,2-dicarbonyl compound (e.g., a vicinal diol which is oxidized in situ, or a diketone), leading to the formation of the quinoxaline ring. Water is typically the only byproduct in these modern synthetic routes.[4]
Caption: General workflow for the one-pot synthesis of quinoxalines.
II. Experimental Protocols
Protocol 1: Iron-Catalyzed One-Pot Synthesis of Quinoxalines from this compound and Vicinal Diols
This protocol is adapted from an iron-catalyzed transfer hydrogenative condensation method, which utilizes the vicinal diol as both a reactant and a hydrogen source for the reduction of the nitro group.[4][5]
Materials:
-
This compound
-
Substituted vicinal diol (e.g., 1-phenylethane-1,2-diol)
-
Cyclopentadienyl (B1206354) iron complex catalyst (e.g., Knölker complex)
-
Trimethylamine (B31210) N-oxide (activator)
-
o-xylene (B151617) (solvent)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol), the selected vicinal diol (1.2 mmol), the cyclopentadienyl iron complex catalyst (5 mol%), and trimethylamine N-oxide (1.5 mmol).
-
Add dry o-xylene (3 mL) to the flask.
-
Seal the flask and heat the reaction mixture to 150 °C with vigorous stirring.
-
Monitor the reaction progress using TLC (e.g., with a hexane/ethyl acetate (B1210297) eluent system). The reaction is typically complete within 12-24 hours.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure quinoxaline derivative.[1]
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
III. Data Presentation
The following tables summarize representative data for the synthesis of quinoxaline derivatives. While starting from this compound, the final products will bear a methyl group on the benzene ring of the quinoxaline core. The diversity of the final product is determined by the choice of the 1,2-dicarbonyl precursor.
Table 1: Reaction Conditions and Yields for Quinoxaline Synthesis
| Entry | 1,2-Dicarbonyl Precursor | Product | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 1-Phenylethane-1,2-diol | 6-Methyl-2-phenylquinoxaline | 24 | 92 | [4] |
| 2 | Benzil | 6-Methyl-2,3-diphenylquinoxaline | 0.5 | 95 | [6] |
| 3 | Glyoxal | 6-Methylquinoxaline | 0.7 | 88 | [6] |
| 4 | Acenaphthoquinone | 8-Methyl-acenaphtho[1,2-b]quinoxaline | 0.5 | 94 | [7] |
Note: Yields are based on published procedures and may vary. The product name assumes the starting material is this compound.
Table 2: Representative Characterization Data for a Substituted Quinoxaline (Data for N-Cyclopentyl-4-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamido)benzamide)[8]
| Analysis | Data |
|---|---|
| Appearance | White powder |
| Yield | 75% |
| Melting Point | 294–297 °C |
| ¹H NMR (DMSO-d₆) | δ 10.68 (s, 1H), 8.34 (q, J = 4.6 Hz, 1H), 7.83−7.79 (m, 3H), 7.64 (d, J = 8.8 Hz, 2H), 7.57 (t, J = 8.5 Hz, 1H), 7.52 (d, J = 8.4 Hz, 1H), 7.38 (t, J = 7.5 Hz, 1H), 5.16 (s, 2H), 2.76 (s, 3H), 2.49 (s, 3H) |
| ¹³C NMR (DMSO) | δ 166.46, 165.68, 157.97, 154.84, 141.46, 133.46, 132.46, 130.18, 129.87, 129.27, 128.47 (2C), 123.92, 118.81 (2C), 115.19, 45.75, 26.66, 21.59 |
| Mass Spec (m/z) | 351 (M⁺ + 1, 15%), 201 (60%) |
| Elemental Anal. | Calcd. for C₂₃H₂₄N₄O₃: C, 68.30; H, 5.98; N, 13.85. Found: C, 68.65; H, 6.13; N, 13.52%. |
Note: This is an example of a more complex derivative built upon a 3-methylquinoxalinone core.
IV. Applications in Drug Development & Target Pathways
Quinoxaline derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with various biological targets.[9] Their applications are extensive and include roles as anticancer, antimicrobial, and anti-inflammatory agents.[3][10]
Specifically, certain 3-methylquinoxaline derivatives have been designed and synthesized as potential anticancer agents that function as apoptosis inducers by targeting key signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8] VEGFR-2 is a crucial tyrosine kinase receptor involved in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. Inhibition of VEGFR-2 can block downstream signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells.
Caption: Inhibition of the VEGFR-2 signaling pathway by quinoxalines.
This targeted approach highlights the potential for developing highly specific and potent therapeutic agents from the quinoxaline scaffold synthesized via the protocols described herein. Researchers can utilize these methods to create libraries of novel derivatives for screening against various disease targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02532E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. arabjchem.org [arabjchem.org]
- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. mtieat.org [mtieat.org]
- 10. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
The Use of 3-Methyl-2-nitroaniline in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-nitroaniline, also known as 2-amino-6-nitrotoluene, is an aromatic amine that holds potential as a versatile building block in the synthesis of various organic compounds. Its structure, featuring an aniline (B41778) moiety substituted with a methyl and a nitro group, provides multiple reactive sites for chemical modifications. While its primary applications have historically been in the synthesis of dyes and pigments, its potential as a precursor for agrochemicals is an area of growing interest. This document aims to provide a detailed overview of the potential applications and synthetic protocols involving this compound in the context of agrochemical development.
Note on Current Research: Extensive literature and patent searches did not yield specific, commercially available agrochemicals that are directly synthesized from this compound. The information presented here is based on the general reactivity of this class of compounds and plausible synthetic routes to known agrochemical scaffolds. The protocols provided are illustrative and may require optimization for specific target molecules.
Potential Applications in Agrochemical Synthesis
The chemical structure of this compound suggests its utility in the synthesis of several classes of agrochemicals, primarily through the modification of its amino and nitro groups, as well as reactions on the aromatic ring.
-
Herbicide Synthesis:
-
Dinitroaniline Herbicides: The dinitroaniline class of herbicides, such as trifluralin (B1683247) and pendimethalin, are characterized by a 2,6-dinitroaniline (B188716) core structure. While these are typically synthesized from different starting materials, this compound could theoretically be a precursor to analogous structures through further nitration and subsequent functionalization.
-
Substituted Phenylurea Herbicides: Phenylurea herbicides are a significant class of compounds that inhibit photosynthesis. The amino group of this compound can be reacted with isocyanates to form substituted phenylurea derivatives. The presence of the methyl and nitro groups could modulate the herbicidal activity and selectivity of the resulting compounds.
-
-
Fungicide Synthesis:
-
Benzimidazole (B57391) Fungicides: The reduction of the nitro group in this compound to an amino group would yield 2,3-diaminotoluene. This diamine is a key precursor for the synthesis of benzimidazoles, a class of broad-spectrum fungicides.
-
Other Heterocyclic Fungicides: The versatile reactivity of the amino and nitro groups, along with the aromatic ring, allows for various cyclization reactions to form other heterocyclic systems with potential fungicidal activity.
-
Experimental Protocols
The following are generalized protocols for key transformations of this compound that could be employed in the synthesis of agrochemical intermediates.
Protocol 1: Reduction of the Nitro Group to Synthesize 2,3-Diaminotoluene
This protocol describes the reduction of the nitro group of this compound to an amine, yielding 2,3-diaminotoluene, a precursor for benzimidazole fungicides.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 152.15 | 15.2 g | 0.1 |
| Tin(II) Chloride Dihydrate | 225.63 | 67.7 g | 0.3 |
| Concentrated Hydrochloric Acid | 36.46 | 100 mL | - |
| Sodium Hydroxide (B78521) (50% w/v) | 40.00 | As needed | - |
| Ethanol (B145695) | 46.07 | 200 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 15.2 g (0.1 mol) of this compound in 200 mL of ethanol.
-
To this solution, add 67.7 g (0.3 mol) of tin(II) chloride dihydrate.
-
Slowly add 100 mL of concentrated hydrochloric acid to the mixture. The reaction is exothermic, and the addition should be done carefully in an ice bath to control the temperature.
-
After the addition is complete, heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the mixture by adding a 50% (w/v) aqueous solution of sodium hydroxide until the solution is strongly alkaline (pH > 10). A precipitate of tin hydroxides will form.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 2,3-diaminotoluene.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Yield: 70-80%
Protocol 2: Synthesis of a Substituted Phenylurea Derivative
This protocol outlines the synthesis of a hypothetical phenylurea herbicide derivative from this compound and methyl isocyanate.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 152.15 | 15.2 g | 0.1 |
| Methyl Isocyanate | 57.05 | 6.3 g (7.0 mL) | 0.11 |
| Triethylamine (B128534) | 101.19 | 0.5 mL | - |
| Anhydrous Toluene (B28343) | 92.14 | 150 mL | - |
Procedure:
-
In a 250 mL three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, dissolve 15.2 g (0.1 mol) of this compound in 150 mL of anhydrous toluene.
-
Add a catalytic amount of triethylamine (0.5 mL) to the solution.
-
Slowly add a solution of 6.3 g (0.11 mol) of methyl isocyanate in 20 mL of anhydrous toluene from the dropping funnel over a period of 30 minutes.
-
Heat the reaction mixture to 60-70 °C and stir for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).
Expected Yield: 85-95%
Visualizations
Synthesis Pathway for a Benzimidazole Fungicide Precursor
Caption: Synthesis of a benzimidazole precursor from this compound.
Experimental Workflow for Phenylurea Synthesis
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Methyl-2-nitroaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Methyl-2-nitroaniline. Our aim is to offer practical solutions to common experimental challenges, ensuring a more efficient and successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The main synthetic strategies for this compound include:
-
Hofmann Rearrangement: Starting from 3-methyl-2-nitrobenzamide (B2540021), this method provides a direct route to the desired product.[1]
-
Multi-step Synthesis from m-Toluidine (B57737): This approach involves the protection of the amino group of m-toluidine, followed by nitration and subsequent deprotection. This is often necessary because direct nitration of aromatic amines can be problematic.[2]
-
Direct Amination: Modern approaches may involve the direct amination of an aromatic nitro compound, though this can be less common in standard laboratory settings.[3]
Q2: Why is the direct nitration of 3-methylaniline (m-toluidine) often avoided?
A2: Direct nitration of m-toluidine is challenging due to the high reactivity of the amino group, which can lead to oxidation and the formation of undesired byproducts. The strongly acidic conditions used for nitration can also protonate the amino group, forming an -NH3+ group, which is a meta-director and deactivating, leading to a mixture of isomers and a low yield of the desired ortho-nitro product.[2][4]
Q3: What are the expected yields for the synthesis of this compound?
A3: The yield of this compound is highly dependent on the chosen synthetic route and the optimization of reaction conditions. For instance, the synthesis from 3-methyl-2-nitrobenzamide has been reported to achieve a yield of up to 90%.[1] Yields for multi-step syntheses can vary significantly at each step and are influenced by factors such as the efficiency of the protection and deprotection steps, as well as the regioselectivity of the nitration.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Yield of the Final Product
Q: My overall yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yields can stem from several stages of the synthesis. Consider the following points for troubleshooting:
-
Inefficient Nitration:
-
Protecting Group Strategy: If you are using a protected route from m-toluidine, ensure the protecting group is stable under nitration conditions and that the deprotection step is complete. The choice of protecting group can influence the regioselectivity of the nitration.[2]
-
Nitrating Agent and Conditions: The concentration and ratio of nitric acid to sulfuric acid are critical. A systematic study of reaction parameters such as temperature, reaction time, and the nature of the solvent can significantly influence the product distribution and yield.[2] For example, in a similar nitration, reducing the amount of nitric acid from 30 to 15 equivalents resulted in a significant drop in yield from 98% to 64%.[2]
-
-
Incomplete Hofmann Rearrangement:
-
Reagent Stoichiometry: Ensure the correct molar ratios of the starting benzamide, sodium hydroxide, and bromine are used.
-
Temperature Control: The reaction should be slowly heated to the optimal temperature range (e.g., 50-55°C) to ensure efficient rearrangement without degradation.[1]
-
-
Losses During Work-up and Purification:
-
Extraction: Ensure the pH is appropriate to have the product in the organic phase during extraction. Use an adequate volume and number of extractions.
-
Recrystallization: Choose an appropriate solvent system to minimize product loss in the mother liquor.
-
Issue 2: Formation of Multiple Isomers
Q: I have obtained a mixture of nitro-isomers instead of pure this compound. How can I improve the regioselectivity?
A: The formation of multiple isomers is a common issue, especially in the nitration of substituted anilines.
-
Directing Effects: In the nitration of a protected m-toluidine (e.g., 3-methylacetanilide), the acetamido group is ortho-, para-directing, while the methyl group is also ortho-, para-directing. This can lead to a mixture of products, with the 4-nitro isomer often being the major product.[2]
-
Choice of Protecting Group: The regioselectivity of the nitration is highly dependent on the protecting group.[2] Experimenting with different protecting groups, such as succinimide, may alter the product distribution.[2]
-
Reaction Conditions: Carefully controlling the reaction temperature and the rate of addition of the nitrating agent can sometimes favor the formation of one isomer over another.
Issue 3: Dark-Colored Byproducts and Reaction Control
Q: The nitration reaction mixture turns very dark, and I am getting a lot of tar-like byproducts. What is causing this and how can I prevent it?
A: The formation of dark, tarry substances is often indicative of oxidation and other side reactions.
-
Oxidation of the Amine: The amino group is susceptible to oxidation by nitric acid, especially at elevated temperatures.[2][4] Using a protecting group is the most effective way to prevent this.
-
Temperature Control: Nitration reactions are often exothermic. It is crucial to maintain a low temperature (typically 0-10°C) throughout the addition of the nitrating agent to minimize side reactions.[3][4]
-
Rate of Addition: Add the nitrating agent slowly and dropwise to the reaction mixture with efficient stirring to dissipate heat and maintain a controlled reaction rate.[4]
Issue 4: Purification Challenges
Q: I am having difficulty purifying the final product and removing impurities. What are the recommended purification methods?
A: Purifying this compound from isomers and other impurities requires careful selection of techniques.
-
Recrystallization: This is a common method for purifying solid organic compounds. Experiment with different solvents or solvent mixtures to find one that provides good separation. Ethanol or petroleum ether have been used for similar compounds.[4]
-
Column Chromatography: For difficult separations, silica (B1680970) gel column chromatography can be effective. A non-polar eluent system, such as ethyl acetate/petroleum ether, is often used for nitroanilines.[5]
-
Extraction: During the work-up, washing the organic layer with a dilute base can help remove acidic impurities, and a dilute acid wash can remove any unreacted amine starting materials.
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Methyl-2-nitrobenzamide (Hofmann Rearrangement) [1]
-
Dissolve NaOH (2.220 g, 55.5 mmol) in water (12 mL) in a flask and cool to 0°C.
-
To this solution, add Br2 (0.322 mL, 6.26 mmol).
-
Add 3-methyl-2-nitrobenzamide (1 g, 5.55 mmol) all at once.
-
Slowly heat the mixture in a water bath to an internal temperature of 50-55°C.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with EtOAc (3 x 50 mL).
-
Combine the organic layers, dry over a suitable drying agent (e.g., Na2SO4), and concentrate under reduced pressure to obtain the product.
Protocol 2: General Procedure for Protected Nitration of an Aniline (B41778) Derivative (Example: Synthesis of N-Acetyl-2-Nitro-4-methylaniline) [4]
This protocol illustrates the general steps for protecting an aniline, followed by nitration. A similar approach can be adapted for m-toluidine.
-
Protection (Acetylation): React the starting aniline with acetic anhydride (B1165640) to form the corresponding acetanilide (B955).
-
Nitration:
-
Dissolve the acetanilide in glacial acetic acid and concentrated H2SO4.
-
Cool the mixture in an ice/salt bath to 0-2°C.
-
Prepare a nitrating mixture of concentrated HNO3 and concentrated H2SO4 and cool it.
-
Add the nitrating mixture dropwise to the acetanilide solution, keeping the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Pour the reaction mixture over crushed ice to precipitate the product.
-
-
Deprotection (Hydrolysis):
-
Reflux the N-acetyl-nitroaniline derivative with a solution of KOH in ethanol/water to hydrolyze the acetyl group and yield the nitroaniline.
-
Data Presentation
Table 1: Reaction Conditions for Nitration of Acetanilide Derivatives
| Starting Material | Nitrating Agent | Solvent/Acid | Temperature | Time | Yield | Reference |
| N-acetyl-4-methylaniline | Conc. HNO3 / Conc. H2SO4 | Glacial Acetic Acid | < 10°C | 1 h (at RT) | Not specified | [4] |
| Acetanilide | Fuming HNO3 | Acetic Acid / Conc. H2SO4 | 0-5°C, then RT | 20 min | Not specified | [6] |
Table 2: Reaction Conditions for Hofmann Rearrangement
| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |
| 3-methyl-2-nitrobenzamide | NaOH, Br2 | Water | 50-55°C | 90% | [1] |
Mandatory Visualizations
References
- 1. This compound | 601-87-6 [amp.chemicalbook.com]
- 2. This compound | 601-87-6 | Benchchem [benchchem.com]
- 3. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]
- 4. books.rsc.org [books.rsc.org]
- 5. 4-methyl-2-nitroaniline synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 6. azom.com [azom.com]
common side reactions in the synthesis of 3-Methyl-2-nitroaniline
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-Methyl-2-nitroaniline. It is intended for researchers, scientists, and drug development professionals to help navigate common challenges and side reactions encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when synthesizing this compound by direct nitration of 2-methylaniline (o-toluidine)?
A1: The direct nitration of 2-methylaniline typically yields a mixture of several positional isomers, which are the primary byproducts. The main side products include 2-Methyl-4-nitroaniline, 2-Methyl-5-nitroaniline, and 2-Methyl-6-nitroaniline.[1] Under harsh conditions, dinitration and oxidation of the aniline (B41778) can also occur, leading to the formation of tarry materials and reducing the overall yield.[1][2]
Q2: Why does the direct nitration of 2-methylaniline produce a mixture of isomers?
A2: The formation of multiple isomers is due to the directing effects of the amino (-NH₂) and methyl (-CH₃) groups on the aromatic ring. Both are activating, ortho-, para-directing groups.[1] However, the strongly acidic conditions required for nitration protonate the highly basic amino group to form the anilinium ion (-NH₃⁺). This anilinium group is a deactivating, meta-director.[1][2][3] The competition between the directing effects of the methyl group and the anilinium ion, along with steric hindrance, results in a complex mixture of nitro isomers.[1]
Q3: How can I improve the regioselectivity to favor the formation of this compound?
A3: To enhance the yield of the desired this compound (also known as 3-nitro-o-toluidine), it is highly recommended to protect the amino group before the nitration step.[1][2] This is typically achieved by converting the amino group into an acetamido group (-NHCOCH₃) through acylation with acetic anhydride (B1165640).[3] The acetamido group is less activating than the amino group but is still a strong ortho-, para-director. This modification helps to control the position of nitration. Following the nitration of the protected intermediate (N-acetyl-2-methylaniline), the acetyl group is removed by acid or base-catalyzed hydrolysis to yield the final product.[2][3]
Q4: My reaction mixture turned dark brown or black. What is the cause and how can I prevent it?
A4: A dark, tarry appearance in the reaction mixture is a common sign of oxidation of the aniline's amino group by the strong nitric acid.[1][2] This side reaction is highly exothermic and is often exacerbated by poor temperature control. To prevent this, it is crucial to maintain a low reaction temperature (typically between 0°C and 10°C) throughout the addition of the nitrating mixture.[1][2] Adding the nitrating agent slowly and dropwise with vigorous stirring also helps to dissipate heat effectively.[2]
Q5: Separating the isomers is proving difficult. What purification methods are recommended?
A5: The separation of nitroaniline isomers can be challenging due to their similar physical properties. Fractional crystallization is a commonly used technique.[1] For instance, one method involves the crystallization of the product's sulfate (B86663) from the reaction mixture.[1] For high-purity requirements, especially on a smaller scale, preparative column chromatography is an effective but more resource-intensive option.[1]
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | • Oxidation of the amino group. • Formation of multiple undesired isomers. • Incomplete reaction. • Loss of product during workup/purification. | • Protect the amino group via acetylation before nitration. • Strictly maintain low temperatures (0-10°C) during nitration.[2] • Monitor reaction progress using Thin Layer Chromatography (TLC). • Optimize extraction and recrystallization solvent systems. |
| Formation of Dark, Tarry Material | • Reaction temperature is too high, causing oxidation. • Nitrating agent was added too quickly. • Direct nitration without a protecting group. | • Ensure the temperature is kept low (0-10°C) during the addition of the nitrating mixture.[1] • Add the nitrating mixture dropwise with vigorous stirring for proper heat dissipation.[2] • Employ the amino group protection strategy. |
| High Levels of Isomeric Byproducts | • Direct nitration of 2-methylaniline without a protecting group. • Incorrect reaction temperature affecting regioselectivity. • Protonation of the amino group in strong acid alters directing effects. | • Protect the amino group by acetylation to form N-acetyl-2-methylaniline before nitration.[1][2] • Strictly control the reaction temperature.[1] |
| Presence of Dinitrated Products | • Reaction conditions are too harsh (e.g., elevated temperature, high concentration of nitrating agent). | • Use stoichiometric amounts of the nitrating agent. • Maintain strict temperature control and ensure a shorter reaction time once the starting material is consumed (monitored by TLC). |
Isomer Distribution in Nitration
The use of a protecting group significantly alters the ratio of the resulting isomers. The table below provides an example of product distribution from the nitration of protected 2-methylaniline (N-acetyl-o-toluidine).
| Isomer | Approximate Yield (%) |
| 2-Methyl-4-nitroaniline | ~45% |
| 2-Methyl-5-nitroaniline | ~33% |
| This compound (2-Methyl-3-nitroaniline) | Variable, often minor |
| 2-Methyl-6-nitroaniline | Variable, often minor |
| Note: Yields are approximate and can vary based on specific reaction conditions. This data is derived from studies on the nitration of 2-methylacetanilide.[1][4] |
Reaction Pathways and Workflows
Caption: Direct nitration leads to a mixture of isomers and byproducts.
Caption: A three-step synthesis using a protecting group to control regioselectivity.
Caption: A logical guide for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Protection of 2-Methylaniline (Acylation)
This protocol describes the formation of N-acetyl-2-methylaniline.
-
Setup : In a round-bottom flask fitted with a reflux condenser, dissolve 2-methylaniline (1 equivalent) in glacial acetic acid.[1]
-
Reagent Addition : Slowly add acetic anhydride (1 equivalent) to the solution.[3]
-
Reaction : Heat the mixture under reflux for approximately 30-60 minutes to ensure the reaction goes to completion. Monitor the reaction's progress using TLC.
-
Isolation : Cool the reaction mixture to room temperature and then pour it into a beaker of cold water. This will cause the N-acetyl-2-methylaniline to precipitate out as a solid.
-
Purification : Collect the solid product by vacuum filtration, wash it thoroughly with cold water to remove any remaining acid and unreacted starting materials, and then dry it. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.[3]
Protocol 2: Nitration of N-acetyl-2-methylaniline
This protocol must be performed in a fume hood with appropriate personal protective equipment.
-
Setup : Place the dried N-acetyl-2-methylaniline (1 equivalent) in a flask and add concentrated sulfuric acid, ensuring the solid dissolves completely. Cool this mixture in an ice/salt bath to between 0°C and 5°C.[3]
-
Nitrating Mixture : In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture should be pre-cooled in an ice bath.
-
Reaction : Add the cold nitrating mixture dropwise to the stirred solution of N-acetyl-2-methylaniline.[2] It is critical to maintain the reaction temperature below 10°C throughout the addition to prevent over-nitration and side reactions.[1][3]
-
Workup : Once the addition is complete, allow the reaction to stir at low temperature for an additional 30-60 minutes. Pour the entire reaction mixture over a large amount of crushed ice. A solid precipitate of the nitrated product mixture will form.
-
Isolation : Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper. This removes residual acid. Dry the product completely.
Protocol 3: Deprotection of Nitro-N-acetyl-2-methylaniline (Hydrolysis)
-
Setup : Place the crude nitrated product in a round-bottom flask equipped with a reflux condenser.
-
Reaction : Add an aqueous solution of sulfuric acid (e.g., 70%) or an ethanolic solution of potassium hydroxide.[2][3] Heat the mixture to reflux. The time required for complete hydrolysis will vary but can be monitored by TLC until the starting material has been fully consumed.
-
Isolation : Cool the reaction mixture. If using acidic hydrolysis, carefully pour the mixture into cold water and neutralize with a base (e.g., NaOH solution) until the nitroaniline isomers precipitate. If using basic hydrolysis, pouring the mixture into water should cause the product to precipitate.
-
Purification : Collect the crude product by filtration, wash with water, and dry. The resulting mixture of this compound and other isomers will require purification, typically via fractional crystallization or column chromatography, to isolate the desired product.
References
Technical Support Center: Synthesis of 3-Methyl-2-nitroaniline
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols to enhance the yield and purity of 3-Methyl-2-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the direct nitration of 3-methylaniline (m-toluidine) using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.
Q2: Why is controlling the reaction temperature so critical during the nitration of m-toluidine (B57737)?
Temperature control is crucial to manage the regioselectivity of the nitration. Lower temperatures generally favor the formation of the desired 2-nitro isomer over other isomers like 4-nitro-3-methylaniline and 6-nitro-3-methylaniline. Exceeding the optimal temperature range can lead to the formation of dinitro products and other impurities, significantly complicating purification and reducing the yield of the target compound.
Q3: What are the primary impurities I should expect, and how do they affect my final product?
The primary impurities are positional isomers, mainly 4-nitro-3-methylaniline and 6-nitro-3-methylaniline. These isomers often have similar physical properties, making their separation from the desired this compound challenging. Their presence can interfere with subsequent reaction steps and compromise the purity of the final active pharmaceutical ingredient (API).
Q4: Can I use a different nitrating agent besides the standard nitric/sulfuric acid mixture?
Yes, other nitrating agents can be employed to improve selectivity. For instance, using nitric acid in combination with acetic anhydride (B1165640) or employing milder nitrating agents can sometimes offer better control over the reaction and favor the formation of the ortho-nitro product (this compound). The choice of agent will depend on the specific reaction conditions and the desired outcome.
Q5: What is the best method for purifying the crude product?
A combination of techniques is often most effective. The crude product mixture is typically subjected to fractional crystallization, often from solvents like ethanol (B145695) or methanol, which can enrich the desired isomer. For achieving high purity, column chromatography is a highly effective method for separating the isomers due to their differing polarities.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | • Reaction temperature was too high, favoring other isomers.• Inefficient mixing of reactants.• Incorrect stoichiometry of the nitrating agent. | • Maintain a low reaction temperature (e.g., -5 to 0 °C) throughout the addition of the nitrating agent.• Ensure vigorous and consistent stirring.• Carefully control the molar ratio of the nitrating agent to the starting material. |
| High Percentage of Isomeric Impurities | • The nitration was not sufficiently regioselective.• The reaction temperature was not adequately controlled. | • Consider protecting the amino group of m-toluidine by acetylation before nitration. The resulting 3-acetamidotoluene can then be nitrated, which strongly directs the nitro group to the 2-position. The acetyl group is subsequently removed by hydrolysis.• Employ a milder nitrating agent or a different solvent system to enhance selectivity. |
| Difficulty in Purifying the Product | • Isomers have very similar solubility profiles.• The crude product contains tar-like byproducts. | • For crystallization, experiment with different solvent systems or solvent mixtures to maximize the solubility difference between isomers.• Perform an initial purification step, such as a wash with a non-polar solvent, to remove tarry materials before attempting crystallization or chromatography.• Utilize column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel) and eluent system for effective separation. |
| Formation of Dinitro Compounds | • Excess nitrating agent was used.• The reaction temperature was too high. | • Use a stoichiometric amount or only a slight excess of the nitrating agent.• Strictly maintain the recommended low reaction temperature. |
Experimental Protocols
Protocol 1: Direct Nitration of 3-Methylaniline
This protocol outlines the direct nitration of m-toluidine.
Materials:
-
3-Methylaniline (m-toluidine)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ammonium (B1175870) Hydroxide (B78521) solution
-
Ice
-
Ethanol
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 3-methylaniline in concentrated sulfuric acid while maintaining the temperature below 10°C in an ice-salt bath.
-
Cool the mixture to 0-5°C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution. Ensure the temperature does not rise above 5°C during the addition.
-
After the addition is complete, stir the reaction mixture at 0-5°C for an additional 2 hours.
-
Pour the reaction mixture slowly onto crushed ice with constant stirring.
-
Neutralize the solution by adding an ammonium hydroxide solution until the pH is approximately 8-9. This will precipitate the nitroaniline isomers.
-
Filter the crude product, wash it with cold water, and dry it.
-
Purify the crude product by fractional crystallization from ethanol or by column chromatography.
Data on Isomer Distribution
The regioselectivity of the nitration of m-toluidine is highly dependent on the reaction conditions. The following table summarizes typical isomer distributions under different conditions.
| Nitrating Agent | Solvent | Temperature (°C) | This compound (%) | 3-Methyl-4-nitroaniline (%) | 3-Methyl-6-nitroaniline (%) |
| HNO₃ / H₂SO₄ | H₂SO₄ | 0 | ~58 | ~40 | ~2 |
| Ac₂O / HNO₃ | Acetic Anhydride | -10 | ~65 | ~30 | ~5 |
Note: These values are approximate and can vary based on specific experimental parameters.
Visual Workflows
Below are diagrams illustrating the key processes in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Technical Support Center: Challenges in the Direct Nitration of Anilines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the direct nitration of anilines.
Frequently Asked Questions (FAQs)
Q1: Why does my direct nitration of aniline (B41778) with a standard nitrating mixture (HNO₃/H₂SO₄) result in a dark, tarry material with low yields?
A: This is a common and expected outcome of direct aniline nitration. The formation of dark, tarry oxidation products is a primary challenge.[1][2][3] There are two main reasons for this:
-
Oxidation of the Aniline Ring: The amino group (-NH₂) is a very strong activating group, making the benzene (B151609) ring highly susceptible to oxidation by concentrated nitric acid, a powerful oxidizing agent.[4][5][6] This leads to the formation of complex, high-molecular-weight polymerization products, which appear as a tar-like substance.[7][8][9]
-
High Reactivity: The highly activated ring can also lead to unwanted side reactions and polysubstitution, further complicating the product mixture and reducing the yield of the desired monosubstituted product.[7][10]
Q2: I isolated a significant amount of meta-nitroaniline from my reaction. Isn't the amino group an ortho-, para-director?
A: While the amino group (-NH₂) is indeed an ortho-, para-director, the strongly acidic conditions of the nitrating mixture (concentrated H₂SO₄ and HNO₃) lead to the protonation of the basic amino group.[11][12] This forms the anilinium ion (-NH₃⁺).[4][5][8]
The anilinium ion has a positive charge on the nitrogen, which withdraws electron density from the aromatic ring through a strong negative inductive effect (-I effect).[3] This deactivates the ring and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position.[13][14][15] Consequently, a substantial amount of the meta-isomer is formed.[4][8]
Q3: What is the typical product distribution for the direct nitration of aniline?
A: The direct nitration of aniline yields a mixture of isomers that is often difficult and impractical to separate. The significant formation of the meta product is a direct result of the protonation of the amino group in the acidic medium.[8][15]
Table 1: Typical Isomer Distribution in Direct Aniline Nitration
| Isomer | Typical Yield (%) |
| p-Nitroaniline | ~51%[6][8] |
| m-Nitroaniline | ~47%[6][8] |
| o-Nitroaniline | ~2%[6][8] |
Note: Yields can vary based on specific reaction conditions.
Q4: How can I prevent oxidation and the formation of the meta-isomer to selectively synthesize p-nitroaniline?
A: The most effective and widely used strategy is to protect the amino group before nitration.[5][8] This is typically achieved by acetylating the aniline with acetic anhydride (B1165640) to form acetanilide (B955).[16][17] This multi-step approach involves:
-
Protection: The amino group is converted to a less reactive acetamido group (-NHCOCH₃).[10][18] This group is still an ortho-, para-director but is moderately activating, which prevents oxidation by nitric acid.[16] It also prevents the formation of the meta-directing anilinium ion as the amide is not basic enough to be protonated.[12][17]
-
Nitration: The protected acetanilide is then nitrated. Due to the steric hindrance of the acetyl group, the nitration reaction favors the para position, leading to p-nitroacetanilide as the major product.[13][19]
-
Deprotection: The acetyl group is then removed by acid or base hydrolysis to yield the desired p-nitroaniline.[16][20]
This protection-nitration-deprotection sequence is the standard and recommended method for preparing p-nitroaniline with high yield and purity.[2]
Q5: Are there alternative, milder methods for the regioselective nitration of anilines?
A: Yes, researchers have developed alternative methods to avoid the harsh conditions of traditional nitrating mixtures. These methods often offer better regioselectivity under milder conditions. Some examples include:
-
tert-Butyl Nitrite: This reagent has been used for the regioselective ring nitration of N-alkyl anilines under mild conditions.[21]
-
Iron(III) Nitrate (Fe(NO₃)₃·9H₂O): This inexpensive and non-toxic iron reagent has been shown to promote the ortho-nitration of aniline derivatives.[22][23]
-
Ceric Ammonium Nitrate (CAN): CAN has been used as a nitrating agent for the chemo- and regioselective ortho-nitration of aniline carbamates under mild and neutral conditions.[24]
These methods can be particularly useful for complex substrates where traditional methods are not suitable.[25]
Q6: What are the primary safety concerns when performing nitration reactions with anilines?
A: Nitration reactions, especially with anilines, involve several significant hazards that require strict safety protocols.
-
Chemical Toxicity: Aniline is toxic and can be absorbed through the skin.[26][27] It is classified as a carcinogen and mutagen.[27] The nitrated products can also be toxic.[28]
-
Corrosivity: The nitrating mixture contains concentrated sulfuric and nitric acids, which are highly corrosive and can cause severe chemical burns.[29]
-
Exothermic Reaction: Nitration reactions are highly exothermic.[11] Poor temperature control can lead to a runaway reaction, increasing the rate of side reactions and posing an explosion hazard.[29]
-
Oxidation Hazard: Nitric acid is a strong oxidizing agent and can react violently with organic materials.[4][29]
Always work in a well-ventilated chemical fume hood, wear appropriate personal protective equipment (PPE) including acid-resistant gloves, safety goggles, and a lab coat, and have emergency procedures in place.[29][30]
Troubleshooting Guide
| Problem | Primary Cause | Recommended Solution(s) |
| Reaction mixture turns dark brown/black, yielding tarry material. | Oxidation of Aniline: The highly activated amino group is being oxidized by the strong nitric acid.[5][8] | Protect the Amino Group: Acetylate the aniline to form acetanilide before nitration. The acetamido group is less activating and resistant to oxidation.[18] |
| A significant amount of the meta-nitroaniline isomer is isolated. | Protonation of Amino Group: The strongly acidic medium protonates the aniline to form the meta-directing anilinium ion.[3][8] | Protect the Amino Group: Acetylation prevents protonation, ensuring the directing group remains ortho-, para-directing.[12][17] |
| Low yield of the desired para-isomer. | Poor Regioselectivity & Side Reactions: A combination of oxidation and meta-product formation lowers the yield of the target isomer.[4][7] | Follow the Protection-Nitration-Deprotection Pathway: This three-step method maximizes the yield of the para-isomer by controlling reactivity and directing the substitution.[2][26] |
Visual Guides and Workflows
Caption: Key challenges in the direct nitration of aniline.
Caption: Recommended workflow for selective para-nitration of aniline.
Caption: Formation of the meta-directing anilinium ion.
Experimental Protocols
Protocol 1: Protection of Aniline via Acetylation to form Acetanilide[26]
This procedure converts the highly reactive amino group of aniline into a less reactive acetamido group.
-
Setup: In a suitable flask, dissolve aniline in glacial acetic acid.
-
Reagent Addition: While stirring the solution, slowly add acetic anhydride. The reaction is exothermic, so control the rate of addition to maintain a moderate temperature.
-
Reaction: Gently warm the reaction mixture for approximately 15-30 minutes to ensure the reaction goes to completion.
-
Isolation: Pour the warm reaction mixture into a beaker of ice-cold water. The acetanilide product is insoluble in water and will precipitate out as a white solid.
-
Purification: Collect the precipitated acetanilide by vacuum filtration, wash it with cold water to remove any remaining acid, and dry it thoroughly. Recrystallization from a suitable solvent like ethanol/water can be performed for higher purity.
Protocol 2: Nitration of Acetanilide[26]
This procedure introduces a nitro group onto the aromatic ring of the protected acetanilide, primarily at the para position.
-
Setup: In a flask cooled in an ice bath, add the previously prepared acetanilide to concentrated sulfuric acid. Stir until all the acetanilide has dissolved. Maintain the temperature below 10°C.
-
Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Keep this mixture cooled in an ice bath.
-
Reagent Addition: Add the cold nitrating mixture dropwise to the dissolved acetanilide solution. Stir continuously and monitor the temperature closely, ensuring it does not rise above 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for about 30-60 minutes.
-
Isolation: Carefully pour the reaction mixture over crushed ice. The nitrated product, p-nitroacetanilide, will precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then dry.
Protocol 3: Deprotection (Hydrolysis) of p-Nitroacetanilide[26]
This final step removes the acetyl protecting group to yield the final product, p-nitroaniline.
-
Setup: Place the crude p-nitroacetanilide in a round-bottom flask and add a solution of aqueous sulfuric acid (e.g., 70%).
-
Reaction: Heat the mixture under reflux for approximately 30-45 minutes. The hydrolysis of the amide will occur.
-
Neutralization & Isolation: Cool the reaction mixture and then carefully pour it into a beaker of cold water. Slowly neutralize the solution by adding a base (e.g., sodium hydroxide (B78521) solution) until the p-nitroaniline precipitates.
-
Purification: Collect the yellow solid p-nitroaniline by vacuum filtration, wash it with cold water, and dry. The product can be further purified by recrystallization.
References
- 1. Why is nitration of aniline difficult class 11 chemistry CBSE [vedantu.com]
- 2. brainly.in [brainly.in]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. Why is acetylation performed before nitration of aniline? - askIITians [askiitians.com]
- 11. Why is nitration of aniline difficult? - askIITians [askiitians.com]
- 12. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 13. quora.com [quora.com]
- 14. byjus.com [byjus.com]
- 15. testbook.com [testbook.com]
- 16. Why is the NII group of aniline acetylated before nitration? | Filo [askfilo.com]
- 17. mapsofindia.com [mapsofindia.com]
- 18. brainly.in [brainly.in]
- 19. When aniline is nitrated with nitrating mixture in class 12 chemistry CBSE [vedantu.com]
- 20. m.youtube.com [m.youtube.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. | Semantic Scholar [semanticscholar.org]
- 23. Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. scribd.com [scribd.com]
- 27. ipo.rutgers.edu [ipo.rutgers.edu]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. m.youtube.com [m.youtube.com]
- 30. nj.gov [nj.gov]
preventing oxidation of the amine group during nitration
Welcome to the technical support center for the nitration of aromatic amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their nitration reactions, with a specific focus on preventing the oxidation of the amine group.
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of aromatic amines, such as aniline (B41778), often problematic?
Direct nitration of aniline and other primary aromatic amines is challenging for two main reasons[1]:
-
Protonation and Deactivation: In the strongly acidic conditions of the nitrating mixture (e.g., HNO₃/H₂SO₄), the basic amino group (-NH₂) is protonated to form the anilinium ion (-NH₃⁺)[1][2]. This ion is a strongly deactivating, meta-directing group, which leads to the formation of a significant amount of the undesired m-nitro derivative[1][2][3].
-
Oxidation: Nitric acid is a potent oxidizing agent. The highly activated aromatic ring of aniline is susceptible to oxidation, which results in the formation of dark, tarry polymerization and degradation products, significantly lowering the yield of the desired nitroanilines[1][2].
Q2: What is the typical product distribution when nitrating aniline directly, and why is so much meta-product formed?
A direct nitration of aniline typically yields a mixture of isomers. The substantial formation of the meta-isomer is a direct result of the amine protonation in the acidic medium, which forms the meta-directing anilinium ion[1][2][3][4]. The positively charged -NH₃⁺ group withdraws electron density from the ring, directing the incoming electrophile (NO₂⁺) to the meta position[1].
Q3: How can oxidation and meta-substitution side reactions be prevented?
The most effective strategy is to temporarily "protect" the amino group before nitration[1][5]. This is commonly achieved by converting the amine to an amide, for example, through acetylation with acetic anhydride (B1165640) to form acetanilide[1][6]. The resulting acetamido group (-NHCOCH₃) has several advantages:
-
It is still an ortho-, para-director, ensuring the desired regioselectivity[7].
-
It is less activating than a free amino group, which significantly reduces the susceptibility of the ring to oxidation[1].
-
It prevents the formation of the meta-directing anilinium ion under acidic conditions[1].
After the nitration step, the protecting acetyl group can be easily removed by acid or base hydrolysis to yield the desired ortho- or para-nitroaniline isomer[1][3].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Reaction mixture turns dark brown or black, yielding a tarry, insoluble material. | Oxidation of the highly activated aniline ring by nitric acid[1][2]. | 1. Protect the Amino Group: Convert the amine to a less activating amide (e.g., acetanilide) before nitration[7].2. Control Temperature: Maintain a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent to minimize oxidation and other side reactions[7].3. Stoichiometry: Use a controlled amount of the nitrating agent (e.g., 1.05-1.1 equivalents) to avoid excess oxidant[7]. |
| Significant formation of the meta-nitro isomer is observed. | Protonation of the basic amino group in strong acid to form the meta-directing anilinium ion (-NH₃⁺)[1][2][4]. | 1. Protect the Amino Group: Acetylation prevents the formation of the anilinium ion, preserving the ortho-, para-directing influence of the substituent[1]. |
| Low yield of the desired nitro product. | A combination of factors including oxidation, formation of multiple isomers due to protonation, and general decomposition of the starting material[1][2]. | 1. Implement the Protection Strategy: The protection-nitration-deprotection workflow is the most reliable method. Acetylate the amine, perform the nitration on the resulting amide, and then hydrolyze the amide to obtain the desired product in higher yield[1][3]. |
| Reaction is not proceeding or is very slow. | The substrate is deactivated. If the aromatic ring contains other electron-withdrawing groups, or if the amine is protonated, the system can be too deactivated for standard nitrating conditions. | 1. Use a Stronger Nitrating Agent: For deactivated systems, consider using more potent nitrating agents like fuming nitric acid or a nitronium salt (e.g., NO₂BF₄)[7].2. Optimize Temperature: While starting at low temperatures is crucial, a gradual and controlled increase in temperature may be necessary to drive the reaction to completion. Monitor carefully using TLC[8]. |
Data Presentation
Table 1: Typical Product Distribution in the Direct Nitration of Aniline
This table summarizes the approximate yields of the different isomers obtained when aniline is nitrated directly with a mixture of nitric acid and sulfuric acid.
| Isomer | Typical Yield (%) |
| p-Nitroaniline | 51% |
| m-Nitroaniline | 47% |
| o-Nitroaniline | 2% |
| (Data sourced from multiple consistent reports[1][3]) |
Experimental Protocols
Protocol 1: Protection of Aniline via Acetylation
This procedure converts aniline into acetanilide (B955) to protect the amino group prior to nitration.
-
Setup: In a suitable flask, dissolve aniline (1.0 eq) in glacial acetic acid.
-
Reagent Addition: While stirring the solution, slowly add acetic anhydride (1.05 eq).
-
Reaction: Gently warm the mixture to approximately 50°C for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, pour the warm mixture into a beaker containing ice-cold water.
-
Precipitation: Stir the mixture vigorously until the oily product solidifies.
-
Filtration: Collect the precipitated acetanilide by vacuum filtration, wash the solid with cold water, and air dry.
Protocol 2: Nitration of Acetanilide
This protocol describes the nitration of the protected amine.
-
Setup: In a flask, add concentrated sulfuric acid and cool it to 0-5 °C in an ice bath.
-
Substrate Addition: Slowly add powdered acetanilide (1.0 eq) in small portions, ensuring the temperature remains below 10 °C. Stir until all the acetanilide has dissolved.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to chilled concentrated sulfuric acid. Cool this mixture to 0 °C.
-
Reaction: Add the nitrating mixture dropwise to the acetanilide solution, maintaining the reaction temperature at 0-5 °C.
-
Stirring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice.
-
Isolation: The p-nitroacetanilide will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.
Protocol 3: Deprotection (Hydrolysis) of p-Nitroacetanilide
This final step removes the acetyl group to yield p-nitroaniline.
-
Setup: Place the crude p-nitroacetanilide in a round-bottom flask.
-
Hydrolysis: Add a solution of aqueous sulfuric acid (e.g., 70%) and heat the mixture to reflux for 30-60 minutes.
-
Precipitation: After cooling, pour the reaction mixture into a beaker of cold water.
-
Neutralization: Slowly neutralize the solution with an aqueous base (e.g., sodium hydroxide (B78521) solution) to precipitate the p-nitroaniline.
-
Isolation: Collect the yellow solid product by vacuum filtration, wash with cold water, and dry.
Visualizations
Caption: Challenges in the direct nitration of aniline.
Caption: Workflow for nitration via amine protection.
Caption: Troubleshooting logic for amine nitration.
References
- 1. benchchem.com [benchchem.com]
- 2. organic chemistry - Nitration of aniline - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. homework.study.com [homework.study.com]
- 4. byjus.com [byjus.com]
- 5. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 3-Methyl-2-nitroaniline Production
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-Methyl-2-nitroaniline. The content is presented in a practical question-and-answer format to address specific challenges encountered during experimental and process development stages.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthesis route for this compound, and what are its primary challenges?
The most prevalent method for synthesizing this compound is the direct nitration of 3-methylaniline (m-toluidine). The primary challenge is controlling the regioselectivity of the reaction. The amino (-NH₂) and methyl (-CH₃) groups are both ortho-, para-directing activators, which can lead to a mixture of isomers, primarily 2-nitro, 4-nitro, and 6-nitro products. A common strategy to improve selectivity and control the reaction's exothermic nature involves protecting the highly activating amino group via acetylation before nitration.
Q2: We are experiencing low yields of the desired 2-nitro isomer when scaling up the nitration of m-toluidine (B57737). What are the likely causes and solutions?
Low yields are a frequent issue during scale-up and can stem from several factors:
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Inadequate Temperature Control: Nitration is a highly exothermic reaction. As the reactor size increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1] This can lead to localized hot spots, promoting the formation of undesired isomers and oxidative side products.[2]
-
Solution: Ensure the reactor has sufficient cooling capacity. Add the nitrating agent (e.g., a mixture of nitric and sulfuric acid) slowly and sub-surface to maintain a consistent low temperature (typically -5 to 5 °C).[1]
-
-
Poor Mixing: Inefficient agitation can lead to localized high concentrations of the nitrating agent, which favors side reactions.
-
Solution: Re-evaluate the agitator type and speed for the larger vessel to ensure homogenous mixing throughout the reaction mass.
-
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of nitrating agent to the substrate can result in an incomplete reaction or excessive side product formation.
-
Solution: Carefully control the molar equivalents of the nitrating agent. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.
-
Q3: Our final product is contaminated with significant amounts of 4-nitro and 6-nitro isomers. How can we improve the regioselectivity for the 2-position?
Controlling isomer distribution is critical for achieving high purity. The formation of multiple isomers is due to the directing effects of the amino and methyl groups on the aromatic ring.
-
Amino Group Protection: The most effective strategy is to temporarily protect the amino group as an acetamide (B32628) (-NHCOCH₃). The acetamido group is less activating than the amino group and its steric bulk helps direct the incoming nitro group to the ortho position (the desired 2-position).[2][3] The acetyl group can be removed by acid or base hydrolysis after nitration.[2]
-
Reaction Conditions: The choice of solvent and acid catalyst can influence the isomer ratio. Nitration in a mixture of sulfuric and nitric acid is common. The concentration of sulfuric acid can affect the protonation state of the amino group, thereby altering its directing influence.[4]
Q4: The crude product has a dark, tarry appearance after the reaction work-up. What causes this and how can it be prevented?
The formation of dark, tarry byproducts is typically a sign of oxidation or decomposition.[2]
-
Cause: This often occurs when the reaction temperature is too high, or if the nitrating agent is added too quickly.[2] Direct nitration of an unprotected amine is particularly susceptible to oxidation by nitric acid.
-
Prevention:
-
Protect the Amine: Acetylation of the starting m-toluidine is highly recommended to prevent oxidation of the amino group.[2]
-
Strict Temperature Control: Maintain the recommended low temperature throughout the addition of the nitrating agent.[2]
-
Controlled Addition: Add the nitrating mixture dropwise with vigorous stirring to ensure rapid dispersion and heat dissipation.[2]
-
Q5: What is the most effective method for purifying crude this compound at scale?
Recrystallization is the most common and effective method for purifying the crude product.[5]
-
Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the this compound well at elevated temperatures but poorly at low temperatures, while impurities remain either highly soluble or insoluble.[5] Ethanol, methanol, or aqueous mixtures are often suitable.
-
Decolorization: If the crude product is highly colored, activated carbon (charcoal) can be added to the hot solution to adsorb colored impurities before filtration.[5]
-
Seeding: To ensure consistent crystal formation and avoid oiling out, it can be beneficial to add a small seed crystal of pure product to the supersaturated solution as it cools.
Data Presentation
Table 1: Troubleshooting Guide for this compound Scale-Up
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Inadequate temperature control leading to side reactions.[1][2] | Improve reactor cooling; add nitrating agent slowly at -5 to 5 °C. |
| Incomplete reaction.[6] | Increase reaction time; ensure proper mixing; check stoichiometry of nitrating agent. | |
| Product loss during work-up.[2] | Optimize extraction and filtration steps; wash product cake with minimal ice-cold solvent. | |
| High Isomer Impurity | Direct nitration of unprotected amine.[3] | Protect the amino group via acetylation before nitration to enhance ortho-selectivity. |
| Incorrect acid concentration or temperature. | Maintain consistent, low temperatures; verify the concentration of sulfuric acid used. | |
| Tarry/Dark Product | Oxidation of the amino group.[2] | Use the amino-protection strategy; perform the reaction under an inert atmosphere if necessary. |
| Reaction temperature too high.[2] | Ensure strict temperature control and efficient heat dissipation. | |
| Purification Issues | Product "oils out" during recrystallization. | Use a different solvent system; ensure the cooling rate is slow; use a seed crystal.[5] |
| Colored final product. | Perform a charcoal treatment on the hot solution during recrystallization.[5] |
Experimental Protocols
Protocol: Synthesis via Acetylation-Nitration-Hydrolysis Pathway
This three-step protocol is designed to improve yield and purity by protecting the amine group.
Step 1: Acetylation of m-Toluidine
-
In a suitable reactor, dissolve m-toluidine (1.0 eq) in glacial acetic acid.
-
Cool the solution to 10-15 °C.
-
Slowly add acetic anhydride (B1165640) (1.1 eq) while maintaining the temperature below 30 °C.
-
After the addition is complete, warm the mixture to 50 °C and hold for 1 hour to ensure the reaction goes to completion. Monitor by TLC.
-
Pour the reaction mixture onto crushed ice/water to precipitate the N-acetyl-m-toluidine.
-
Filter the solid product, wash with cold water until neutral, and dry.
Step 2: Nitration of N-acetyl-m-toluidine
-
Carefully add the dried N-acetyl-m-toluidine in portions to concentrated sulfuric acid at a temperature below 20 °C.
-
Cool the resulting solution to -5 °C.
-
Prepare a nitrating mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid in a separate vessel, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the substrate solution, ensuring the temperature does not rise above 5 °C.[1]
-
Stir the mixture at 0-5 °C for 2-3 hours after addition is complete. Monitor by TLC.
-
Carefully pour the reaction mass onto a large volume of crushed ice. The nitrated product will precipitate.
-
Filter the solid, wash thoroughly with cold water to remove excess acid, and proceed to the next step.
Step 3: Hydrolysis of the Acetyl Group
-
Create a slurry of the wet nitrated intermediate in a mixture of water and sulfuric acid (e.g., 30% H₂SO₄).
-
Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours until TLC analysis shows complete consumption of the starting material.[3]
-
Cool the reaction mixture to room temperature.
-
Slowly neutralize the acidic solution with an aqueous base (e.g., NaOH solution) while cooling in an ice bath to precipitate the crude this compound.
-
Filter the crude product, wash with water, and dry.
-
Purify the crude solid by recrystallization from a suitable solvent like ethanol.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common scale-up issues.
References
Technical Support Center: Managing Temperature Control in Exothermic Nitration Reactions
Welcome to the Technical Support Center for managing exothermic nitration reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively controlling temperature during these potentially hazardous reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during nitration experiments.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Addition of Nitrating Agent is Too Fast: The rate of heat generation exceeds the cooling capacity of the system.[1][2] 2. Inadequate Cooling: The cooling bath is not at the correct temperature, or there is poor heat transfer.[1][2] 3. Poor Stirring: Localized "hot spots" are forming in the reaction mixture.[1][2] 4. Incorrect Reagent Concentration: Using a more concentrated nitrating agent than intended.[1] 5. Accumulation of Unreacted Nitrating Agent: A low initial reaction temperature can lead to the buildup of the nitrating agent, which then reacts rapidly with a small temperature increase.[1] | 1. IMMEDIATELY stop the addition of the nitrating agent.[1][2] 2. Increase cooling efficiency (e.g., add more ice/dry ice to the cooling bath).[3] 3. Ensure vigorous and consistent agitation.[1] 4. If the temperature continues to rise, prepare for an emergency quench by pouring the reaction mixture into a large volume of ice-water. CAUTION: This should be a last resort as the dilution of strong acids is also highly exothermic.[1][4] 5. Alert your supervisor and follow all laboratory emergency protocols.[1] |
| Low or No Yield of Desired Product | 1. Reaction Temperature is Too Low: The reaction rate is significantly slowed.[5] 2. Incomplete Reaction: The reaction time may be too short.[6] 3. Poor Phase Mixing: In heterogeneous reactions, inefficient mixing can limit the reaction at the interface.[1] 4. Product Loss During Workup: The product may be lost during washing, extraction, or purification steps.[3] | 1. Cautiously and gradually increase the temperature in small increments while monitoring closely.[5] 2. Extend the reaction time, monitoring progress with a suitable technique like Thin Layer Chromatography (TLC).[6] 3. Increase the stirring speed to improve mass transfer between phases.[5] 4. Carefully check the pH during neutralization and ensure the correct solvent is used for extraction to minimize product solubility in the aqueous layer.[3] |
| Formation of Dark Tar-like Byproducts or Excessive Gas Evolution | 1. Over-nitration: The reaction temperature is too high, leading to the formation of dinitro or trinitro species.[2] 2. Oxidation of the Substrate: The starting material is being oxidized by the nitric acid, often indicated by the evolution of brown/orange nitrogen dioxide (NO₂) fumes.[6][7] 3. Decomposition: The product or reactants are decomposing at the reaction temperature.[8] | 1. Maintain a lower reaction temperature. For highly activated substrates, temperatures between -10°C and 5°C are often required.[5] 2. Ensure the slow, dropwise addition of the nitrating agent to prevent localized high temperatures.[6] 3. The use of urea (B33335) can help to scavenge nitrous acid, which can catalyze decomposition pathways.[7] |
| Reaction is Not Proceeding or is Very Slow | 1. Cooling is Too Aggressive: The cooling bath is colder than necessary for the specific substrate.[2] 2. Insufficiently Strong Nitrating Agent: The substrate may be strongly deactivated and require more forcing conditions.[5] 3. Low-Concentration Acids: The concentration of the nitric and/or sulfuric acid may be lower than required. | 1. Allow the reaction temperature to slowly rise by a few degrees by reducing the cooling rate. Do not remove the cooling bath entirely.[2] 2. Consider using a stronger nitrating system, such as fuming sulfuric acid (oleum) or nitronium tetrafluoroborate (B81430) (NO₂BF₄).[5] 3. Use fresh, concentrated acids to prepare the nitrating mixture.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern with exothermic nitration reactions?
A1: The primary safety concern is the highly exothermic nature of the reaction, which can lead to a thermal runaway if not properly controlled.[3][9] A runaway reaction is a vicious cycle where an increase in temperature leads to an increased reaction rate, which in turn generates even more heat.[9] This can result in a rapid increase in pressure, boiling of the reaction mixture, and potentially an explosion with the release of toxic gases like nitrogen oxides.[3][10]
Q2: Why is a mixture of nitric acid and sulfuric acid typically used as the nitrating agent?
A2: Sulfuric acid acts as a catalyst and a dehydrating agent. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[3] The nitronium ion is the active species that attacks the aromatic ring in electrophilic aromatic substitution.[3] Sulfuric acid also absorbs the water produced during the reaction, which would otherwise dilute the nitric acid and slow down the reaction.[11]
Q3: How can I effectively monitor the progress of my nitration reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of many nitration reactions.[3] By taking small aliquots of the reaction mixture at different time points and spotting them on a TLC plate alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product(s).[3]
Q4: What is the correct procedure for quenching a nitration reaction?
A4: The standard and safest procedure for quenching a nitration reaction is to slowly and carefully pour the reaction mixture onto a large amount of crushed ice or an ice-water slurry with vigorous stirring.[1] This serves to rapidly cool the mixture, dilute the strong acids, and dissipate the heat of dilution.[1] This process often causes the nitrated product, which is typically insoluble in water, to precipitate out of the solution, allowing for its collection by filtration.[3]
Q5: What is the difference between batch and continuous flow nitration, and what are the advantages of each?
A5: Batch nitration involves reacting all the reagents in a single vessel, which is the traditional laboratory approach. Continuous flow nitration involves continuously pumping the reactants through a reactor where they mix and react. Continuous flow systems offer superior heat transfer due to their high surface-area-to-volume ratio, which allows for better temperature control and enhanced safety, especially for highly exothermic reactions.[1][12] This makes flow chemistry particularly well-suited for larger-scale production.[1] Batch processing, however, offers greater flexibility for carrying out different reactions with the same equipment.[13]
Experimental Protocols
General Protocol for Aromatic Nitration (Example: Nitration of Benzene)
This protocol provides a general methodology for the nitration of an aromatic compound. Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[14]
Materials:
-
Aromatic substrate (e.g., Benzene)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled Water
-
Suitable organic solvent for extraction (e.g., Dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Thermometer
Procedure:
-
Preparation of Nitrating Mixture: In a flask placed in an ice-water bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring. Allow this "mixed acid" to cool.[1]
-
Reaction Setup: Place the aromatic substrate in a round-bottom flask equipped with a magnetic stir bar and a thermometer. Cool the flask in an ice-water bath.
-
Addition of Nitrating Agent: Slowly add the cold nitrating mixture dropwise to the stirred aromatic substrate using a dropping funnel.[6] It is crucial to maintain the internal reaction temperature within the desired range (e.g., below 10°C) throughout the addition.[3] The rate of addition should be controlled to prevent a rapid rise in temperature.[1]
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture in the ice bath for a specified time. The progress of the reaction can be monitored by TLC.[3]
-
Work-up (Quenching): Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.[1]
-
Product Isolation: The precipitated solid product can be collected by vacuum filtration and washed with cold water until the washings are neutral.[3] If the product is a liquid or does not precipitate, it can be extracted from the aqueous mixture using a suitable organic solvent.
Quantitative Data
Recommended Temperature Ranges for Nitration of Various Substrates
| Substrate Type | Example(s) | Recommended Temperature Range | Rationale |
| Highly Activated | Phenol, Aniline derivatives | -10°C to 5°C | These substrates are very reactive and susceptible to oxidation and over-nitration. Low temperatures are critical to control the reaction rate and improve selectivity.[5] |
| Moderately Activated | Toluene | 0°C to 30°C | These substrates are more reactive than benzene (B151609) and can be nitrated under milder conditions.[1] |
| Deactivated | Benzene | 50°C to 60°C | Benzene is less reactive and requires a higher temperature to achieve a reasonable reaction rate.[15] |
| Strongly Deactivated | Nitrobenzene | >60°C (often with fuming H₂SO₄) | Requires more forcing conditions (higher temperatures and stronger nitrating agents) to overcome the deactivating effect of the existing nitro group.[5] |
Visualizations
Caption: Troubleshooting workflow for a runaway nitration reaction.
Caption: General experimental workflow for aromatic nitration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - Runaway reactions - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. icheme.org [icheme.org]
- 9. How Do You Maintain Temperature In A Chemical Reaction? Master Control For Safety And Yield - Kintek Solution [kindle-tech.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Process Development System - Nitration Reaction [laryee.com]
- 13. vpscience.org [vpscience.org]
- 14. youtube.com [youtube.com]
- 15. byjus.com [byjus.com]
Technical Support Center: Separation of Substituted Nitroaniline Isomers
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the separation of isomers in substituted nitroaniline synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the separation of nitroaniline isomers.
| Problem | Possible Causes | Solutions |
| Poor separation of isomers during column chromatography | Incorrect mobile phase polarity. | Optimize the solvent system. For normal-phase chromatography with silica (B1680970) gel, a non-polar mobile phase is used. The polarity can be gradually increased to improve separation.[1][2] For instance, starting with a hexane (B92381):ethyl acetate (B1210297) mixture and progressively increasing the proportion of ethyl acetate can be effective. |
| Column overload. | Reduce the amount of sample loaded onto the column. Overloading can lead to broad, overlapping peaks. | |
| Inappropriate stationary phase. | The choice of stationary phase is critical. Silica gel is commonly used for separating nitroaniline isomers due to polarity differences.[1][2] | |
| Co-precipitation of isomers during recrystallization | The solvent choice is not optimal, leading to similar solubilities of the isomers at different temperatures. | Select a solvent that maximizes the solubility difference between the isomers at high and low temperatures. Ethanol (B145695), or a mixture of ethanol and water, is often a good starting point.[3][4] |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities and other isomers within the crystal lattice.[4][5] | |
| Low yield of purified isomer after recrystallization | Using an excessive amount of solvent. | Use the minimum amount of hot solvent required to fully dissolve the crude product. Using too much solvent will result in a significant portion of the desired product remaining in the mother liquor upon cooling.[4][6] |
| Premature crystallization during hot filtration. | Preheat the funnel and filter paper before filtering the hot solution to prevent the product from crystallizing out prematurely.[4] | |
| Oiling out during recrystallization | The melting point of the solute is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. "Oiling out" prevents the formation of pure crystals.[7] |
| Incomplete hydrolysis of nitroacetanilide precursor | Insufficient heating time or acid concentration during the deprotection step. | Ensure the reaction mixture is heated for the recommended duration (e.g., 15-20 minutes of gentle boiling) in the presence of a sufficient concentration of acid (e.g., 10% sulfuric acid) to completely hydrolyze the amide.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for separating ortho- and para-nitroaniline isomers?
A1: Column chromatography is a widely used and effective method for separating ortho- and para-nitroaniline isomers due to their different polarities.[1] The para isomer is generally more polar than the ortho isomer. Recrystallization can also be employed, exploiting the different solubilities of the isomers in specific solvents.[3]
Q2: Why is direct nitration of aniline (B41778) often avoided for the synthesis of specific nitroaniline isomers?
A2: Direct nitration of aniline is difficult to control and can be hazardous.[9] The amino group is highly susceptible to oxidation by nitric acid. Furthermore, under the acidic conditions of nitration, the amino group is protonated to form the anilinium ion, which is a meta-director, leading to a significant amount of the meta-nitroaniline isomer.[8][10] To favor the formation of ortho and para isomers, the amino group is typically protected as an acetanilide (B955) before nitration.[11]
Q3: How can I monitor the separation of nitroaniline isomers during column chromatography?
A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the separation.[1] Small samples from the collected fractions can be spotted on a TLC plate and eluted with the same or a slightly more polar solvent system used for the column. This allows for the identification of fractions containing the pure isomers.
Q4: What is a suitable solvent for the recrystallization of p-nitroaniline?
A4: An ethanol/water mixture is commonly used for the recrystallization of p-nitroaniline.[8] The crude product is dissolved in a minimal amount of hot ethanol, and hot water is added until the solution becomes slightly cloudy, after which it is allowed to cool slowly.
Q5: Are there significant differences in the physical properties of nitroaniline isomers that can be exploited for separation?
A5: Yes, the isomers have distinct physical properties. For instance, p-nitroaniline has the highest melting point due to its symmetrical structure, which allows for efficient crystal packing.[9] The o-nitroaniline has a lower melting point, partly due to intramolecular hydrogen bonding.[9] These differences in polarity and crystal lattice energy are the basis for separation by chromatography and recrystallization.
Isomer Property Data
| Property | o-Nitroaniline | m-Nitroaniline | p-Nitroaniline |
| Molar Mass ( g/mol ) | 138.12 | 138.12 | 138.12 |
| Melting Point (°C) | 71.5[9] | 114[9] | 146 - 149[9] |
| Boiling Point (°C) | 284[9] | 306[9] | 332[9] |
| Solubility in Water ( g/100 mL at 20°C) | 0.117[9] | 0.1[9] | 0.08 (at 18.5°C)[9] |
| Appearance | Orange solid[9] | Yellow solid[9] | Yellow or brown powder[9] |
Experimental Protocols
Protocol 1: Separation of o- and p-Nitroaniline by Column Chromatography
This protocol outlines a general procedure for the separation of a mixture of ortho- and para-nitroaniline using silica gel column chromatography.
Materials:
-
Mixture of o- and p-nitroaniline
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the top of the silica gel. Do not let the column run dry.[2]
-
Sample Loading: Dissolve the crude nitroaniline mixture in a minimal amount of the mobile phase (or a slightly more polar solvent that is then evaporated onto a small amount of silica gel for "dry loading").[2] Carefully add the sample to the top of the column.[2]
-
Elution: Begin eluting the column with a non-polar mobile phase, such as hexane or a hexane:ethyl acetate mixture (e.g., 9:1 ratio).
-
Fraction Collection: Collect the eluent in a series of labeled test tubes.[1]
-
Gradient Elution (Optional): If the isomers are not separating well, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Analysis of Fractions: Analyze the collected fractions using TLC to determine which tubes contain the separated isomers.[1] The less polar o-nitroaniline will typically elute first.
-
Solvent Evaporation: Combine the fractions containing the pure isomers and remove the solvent using a rotary evaporator to obtain the purified solid.[2]
Protocol 2: Purification of p-Nitroaniline by Recrystallization
This protocol describes the purification of crude p-nitroaniline using a mixed-solvent recrystallization method.
Materials:
-
Crude p-nitroaniline
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude p-nitroaniline in an Erlenmeyer flask and add a minimal amount of ethanol. Heat the mixture gently on a hot plate to dissolve the solid.[4]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.[4]
-
Inducing Crystallization: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes faintly cloudy. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation of Crystals: Collect the purified p-nitroaniline crystals by vacuum filtration using a Buchner funnel.[4]
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry completely.
Visualized Workflow
Caption: Logical workflow for the separation of nitroaniline isomers.
References
- 1. studylib.net [studylib.net]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Home Page [chem.ualberta.ca]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chempanda.com [chempanda.com]
- 11. chemistry-online.com [chemistry-online.com]
Technical Support Center: Overcoming Poor Solubility of 3-Methyl-2-nitroaniline in Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of 3-Methyl-2-nitroaniline in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: The poor solubility of this compound can be attributed to its molecular structure. The presence of both a polar nitro group (-NO2) and an amino group (-NH2) on the aromatic ring leads to strong intermolecular hydrogen bonding and high crystal lattice energy. These forces make it difficult for solvent molecules to effectively solvate and dissolve the compound.
Q2: My reaction with this compound is slow or incomplete. Could this be due to solubility issues?
A2: Yes, poor solubility is a common reason for slow or incomplete reactions.[1] If this compound is not fully dissolved in the reaction solvent, the effective concentration of the reactant is low, leading to a reduced reaction rate. In heterogeneous reaction mixtures (where the solid is not fully dissolved), the reaction can be limited to the surface of the solid particles.
Q3: What are some initial steps I can take to improve the solubility of this compound?
A3: A good starting point is to screen a range of solvents with varying polarities.[2] For nitroanilines, polar aprotic solvents are often a good choice. Additionally, gentle heating of the solvent can significantly increase the solubility of many compounds.[2] However, it is crucial to consider the thermal stability of your reactants and products to avoid degradation.
Q4: Are there more advanced techniques to overcome persistent solubility problems?
A4: For particularly challenging cases, several techniques can be employed:
-
Co-solvent Systems: Using a mixture of solvents can often provide better solubility than a single solvent.[2]
-
Sonication: The use of ultrasonic waves can help break down solid particles and enhance dissolution.[3]
-
Phase-Transfer Catalysis (PTC): This technique is particularly useful for reactions involving an ionic reactant and an organic substrate that are insoluble in the same solvent. A phase-transfer catalyst facilitates the transfer of the ionic reactant into the organic phase where the reaction can occur.[4]
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| This compound does not dissolve completely in the chosen solvent. | The solvent is not suitable for dissolving the compound. | 1. Consult the solubility data table below for a better solvent choice. 2. Attempt to use a co-solvent system (e.g., a mixture of a good solvent and a less effective one that is required for the reaction). 3. Gently heat the mixture while stirring.[2] |
| The reaction is very slow, and starting material is always present. | Poor solubility is limiting the reaction rate. | 1. Increase the reaction temperature, if the reaction components are stable. 2. Employ sonication to increase the surface area of the solid and enhance dissolution.[5] 3. If applicable, consider using a phase-transfer catalyst to bring the reactants together.[4] |
| Reaction yields are inconsistent. | Variability in the amount of dissolved this compound. | 1. Ensure the this compound is fully dissolved before adding other reagents. 2. If complete dissolution is not possible, ensure consistent and vigorous stirring to maintain a uniform suspension. |
| A solid precipitates out of the reaction mixture upon addition of another reagent. | The added reagent is changing the solvent properties, causing the this compound to crash out. | 1. Add the reagent more slowly to allow for gradual dissolution. 2. Consider dissolving the added reagent in a small amount of the reaction solvent before addition. |
Data Presentation
Solubility of 4-Methyl-2-nitroaniline in Various Organic Solvents at Different Temperatures
Disclaimer: The following data is for 4-Methyl-2-nitroaniline, an isomer of this compound. While not identical, this data can serve as a useful guide for solvent selection due to the structural similarity. It is highly recommended to perform small-scale solubility tests with this compound for your specific application.
| Solvent | Mole Fraction Solubility (x10³) at 278.15 K | Mole Fraction Solubility (x10³) at 298.15 K | Mole Fraction Solubility (x10³) at 313.15 K |
| 2-Butanone | 158.32 | 269.15 | 384.21 |
| N,N-Dimethylformamide | 145.78 | 245.63 | 350.18 |
| Ethyl Acetate | 120.45 | 208.91 | 301.55 |
| 1,4-Dioxane | 115.22 | 198.77 | 286.43 |
| Acetonitrile | 98.67 | 175.43 | 258.99 |
| 1,2-Dichloroethane | 95.88 | 170.12 | 250.37 |
| Chlorobenzene | 80.21 | 145.89 | 218.76 |
| Toluene | 75.43 | 138.21 | 209.87 |
| n-Butanol | 72.11 | 132.54 | 201.34 |
| n-Propanol | 65.34 | 120.87 | 185.43 |
| Isopropanol | 60.12 | 112.45 | 173.21 |
| Ethanol | 55.76 | 105.32 | 162.87 |
| Methanol | 50.21 | 95.67 | 148.98 |
| Carbon Tetrachloride | 25.87 | 50.12 | 78.54 |
Data adapted from a study on 4-methyl-2-nitroaniline.[6]
Experimental Protocols
Protocol 1: General Procedure for Enhancing Solubility with a Co-Solvent System
-
Solvent Selection: Choose a "good" solvent in which this compound shows high solubility and a "reaction" solvent that is required for your specific chemical transformation but in which the starting material is poorly soluble.
-
Dissolution: Dissolve the this compound in the minimum amount of the "good" solvent at room temperature.
-
Addition to Reaction Mixture: Slowly add the resulting solution to the "reaction" solvent.
-
Observation: Monitor the solution for any signs of precipitation. If a precipitate forms, a small, additional amount of the "good" solvent can be added to redissolve it.
-
Proceed with Reaction: Once a homogeneous solution is obtained, proceed with the addition of other reagents.
Protocol 2: Sonication-Assisted Dissolution
-
Setup: Place the reaction vessel containing the this compound and the chosen solvent in an ultrasonic bath.[7]
-
Sonication: Turn on the sonicator. The ultrasonic waves will agitate the particles, breaking them down and increasing their contact with the solvent, which facilitates dissolution.[3]
-
Monitoring: Continue sonication until the solid is fully dissolved or a fine, stable suspension is achieved.
-
Reaction: Proceed with the reaction while maintaining stirring. In some cases, sonication can be continued during the reaction to improve reaction rates in heterogeneous systems.[5]
Protocol 3: Phase-Transfer Catalysis for Nucleophilic Aromatic Substitution
This protocol is a general guideline for a reaction where an aqueous nucleophile needs to react with the poorly soluble this compound in an organic solvent.
-
Reactant Preparation: In a reaction vessel, dissolve the this compound in a suitable, non-polar organic solvent (e.g., toluene, chlorobenzene).
-
Nucleophile Preparation: In a separate vessel, dissolve the ionic nucleophile (e.g., a sodium salt) in water.
-
Catalyst Addition: Add a phase-transfer catalyst to the organic phase containing the this compound. Common catalysts include quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers.[4]
-
Reaction Initiation: Add the aqueous solution of the nucleophile to the organic phase.
-
Reaction Conditions: Stir the biphasic mixture vigorously at the desired reaction temperature. The catalyst will transport the nucleophile from the aqueous phase to the organic phase, where it can react with the this compound.[8]
-
Monitoring and Workup: Monitor the reaction by a suitable technique (e.g., TLC, GC, HPLC). Upon completion, perform a standard aqueous workup to separate the organic product from the aqueous phase and the catalyst.
Visualizations
Caption: Troubleshooting workflow for overcoming poor solubility.
Caption: Simplified signaling pathway of Phase-Transfer Catalysis.
References
Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 3-Methyl-2-nitroaniline
This technical support center is designed for researchers, scientists, and drug development professionals working with 3-Methyl-2-nitroaniline. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during catalytic reactions, with a primary focus on the reduction of the nitro group to form 3-methyl-1,2-benzenediamine (2,3-diaminotoluene).
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient reaction for this compound in synthetic chemistry?
The most prevalent and synthetically useful reaction involving this compound is the reduction of its nitro group (-NO₂) to an amino group (-NH₂). This transformation yields 3-methyl-1,2-benzenediamine, a valuable intermediate in the synthesis of pharmaceuticals and dyes. Catalytic hydrogenation is the most widely employed method for this reduction due to its high efficiency and clean reaction profile.[1]
Q2: Which catalysts are most effective for the hydrogenation of this compound?
Palladium on activated carbon (Pd/C) is a widely used and highly effective catalyst for the hydrogenation of nitroanilines.[2] Other common and effective catalysts include Raney Nickel, platinum-based catalysts (e.g., Pt/C), and rhodium-based catalysts.[1][3][4] The choice of catalyst can influence reaction speed, selectivity, and cost.
Q3: What are the typical reaction conditions for the catalytic hydrogenation of this compound?
Typical conditions involve dissolving the this compound in a suitable solvent, such as ethanol (B145695) or methanol, and reacting it with hydrogen gas (H₂) in the presence of a catalyst.[2] The reaction is often carried out at room temperature and atmospheric pressure, although elevated temperatures and pressures can be used to increase the reaction rate.[2][5]
Q4: What are the potential side reactions or byproducts I should be aware of?
During the catalytic hydrogenation of nitroarenes, incomplete reduction can lead to the formation of intermediates such as nitroso and hydroxylamine (B1172632) species.[3] These intermediates can sometimes react with each other to form colored impurities like azo and azoxy compounds, which can affect the purity and color of the final product.[3]
Q5: How can I monitor the progress of the reaction?
The progress of the hydrogenation can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting material and the appearance of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis of the reaction mixture over time.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic reduction of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | Inactive Catalyst: The catalyst may be old, poisoned, or improperly handled. | • Use a fresh batch of catalyst.• Ensure the catalyst has been stored under appropriate conditions (e.g., wet for Raney Ni and some Pd/C catalysts to prevent pyrophoricity).• Check starting materials and solvent for potential catalyst poisons like sulfur or thiol compounds. |
| Insufficient Hydrogen: Inadequate H₂ pressure or poor mixing can limit the reaction. | • Ensure all connections in the hydrogenation apparatus are secure and leak-proof.• Increase the hydrogen pressure (within the safety limits of your equipment).• Ensure vigorous stirring to facilitate gas-liquid mass transfer. | |
| Low Reaction Temperature: The reaction may require more thermal energy to proceed at a practical rate. | • Gradually increase the reaction temperature while monitoring for byproduct formation. For many nitroaniline reductions, temperatures between 25-80°C are effective. | |
| Formation of Colored Impurities (e.g., dark brown or black product) | Byproduct Formation: Accumulation of hydroxylamine intermediates can lead to the formation of colored azo or azoxy compounds. | • Use of vanadium promoters with the catalyst can help minimize hydroxylamine accumulation.[3]• Ensure complete reduction by extending the reaction time or increasing hydrogen pressure.• Purify the final product through recrystallization or column chromatography. |
| Oxidation of Product: The resulting diaminotoluene can be sensitive to air oxidation, which can cause discoloration. | • Once the reaction is complete, handle the product under an inert atmosphere (e.g., nitrogen or argon) as much as possible.• Work up the reaction mixture promptly after completion. | |
| Inconsistent Reaction Times or Yields | Variable Catalyst Activity: The activity of heterogeneous catalysts can vary between batches. | • For critical applications, test a new batch of catalyst on a small scale first.• Ensure the catalyst is well-dispersed in the reaction mixture; poor stirring can lead to inconsistent results. |
| Purity of Starting Material: Impurities in the this compound can interfere with the reaction. | • Use high-purity starting material. If necessary, purify the starting material before the reaction. | |
| Difficulty in Removing the Catalyst After Reaction | Fine Catalyst Particles: Some catalysts, particularly Pd/C, can be very fine and pass through standard filter paper. | • Filter the reaction mixture through a pad of Celite® or another filter aid to effectively remove the fine catalyst particles.[2] |
Catalyst Performance Data
The following table summarizes performance data for various catalysts in the reduction of nitroanilines. Note that the substrates are isomers or closely related compounds, providing a comparative insight into catalyst activity.
| Catalyst | Substrate | Reducing Agent | Solvent | Temperature (°C) | Time | Conversion/Yield | Reference |
| 10% Pd/C | 2-Methyl-6-nitroaniline | H₂ (1 atm) | Ethanol | Room Temp. | 4 h | 97% Yield | [2] |
| Raney Nickel | m-Nitroaniline | Hydrazinium monoformate | Methanol | Room Temp. | 3 min | 94% Yield | [6] |
| CuFe₂O₄ Nanoparticles | 2-Nitroaniline | NaBH₄ | Water | Room Temp. | 90 s | 95.6% Conversion | [7] |
| Au/SiO₂/Fe₃O₄ | 2-Nitroaniline | NaBH₄ | Water | Room-Temp | 225 s | 100% Conversion | [7] |
| Pd-Ni/γ-Al₂O₃ | Nitrobenzene | H₂ (1 atm) | n-Hexane | 40 | 25 min | ~100% Conversion | [8] |
| Ru-SnOx/Al₂O₃ | m-Dinitrobenzene | H₂ (4 MPa) | Ethanol | 100 | 6 h | >99% Conversion | [9] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of a this compound Isomer using Pd/C
This protocol is adapted from a literature procedure for the hydrogenation of 2-methyl-6-nitroaniline, a close isomer of this compound, and is expected to be a good starting point for optimization.[2]
Materials:
-
2-Methyl-6-nitroaniline (or this compound)
-
10% Palladium on activated carbon (Pd/C) catalyst (typically 50% wet with water)
-
Ethanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Büchner funnel with a pad of Celite®)
-
Rotary evaporator
Procedure:
-
In a reaction vessel suitable for hydrogenation, dissolve the substituted nitroaniline (e.g., 8.50 g, 55.9 mmol of 2-methyl-6-nitroaniline) in a suitable solvent (e.g., 200 ml of ethanol).
-
Under an inert atmosphere, carefully add the 10% Pd/C catalyst (e.g., 4.0 g of 50% wet catalyst) to the solution.
-
Seal the reaction vessel, evacuate the air, and purge with hydrogen gas. Repeat this cycle 2-3 times.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., atmospheric pressure or higher).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature) for the required time (e.g., 4 hours, or until hydrogen uptake ceases). Monitor the reaction progress by TLC.
-
Upon completion, vent the excess hydrogen and purge the vessel with an inert gas.
-
Remove the catalyst by filtration through a pad of Celite®. Wash the filter cake with a small amount of the solvent to recover any adsorbed product.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization if necessary.
Visualizations
Caption: General workflow for the catalytic hydrogenation of this compound.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. benchchem.com [benchchem.com]
- 3. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 4. Raney nickel - Wikipedia [en.wikipedia.org]
- 5. CN1220256A - Process for reduction of methylaniline from nitro-toluene - Google Patents [patents.google.com]
- 6. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
- 7. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability of 3-Methyl-2-nitroaniline Under Acidic Conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-Methyl-2-nitroaniline in acidic environments. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in acidic solutions?
A1: this compound is generally susceptible to degradation under acidic conditions, particularly in the presence of strong acids and elevated temperatures. The primary reason for this instability is the potential for protonation of the amino group to form an anilinium ion. This protonation can increase the compound's susceptibility to hydrolytic attack. The rate and extent of degradation are dependent on the specific acid used, its concentration, the temperature, and the duration of exposure.
Q2: What is the most likely degradation pathway for this compound in an acidic medium?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, a plausible acid-catalyzed degradation mechanism involves the hydrolysis of the amino group. This could potentially lead to the formation of 3-Methyl-2-nitrophenol. The reaction is initiated by the protonation of the amino group, making the aromatic ring more electron-deficient and susceptible to nucleophilic attack by water.
Q3: What are the optimal storage conditions for this compound to prevent degradation?
A3: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place. It is advisable to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and air. For solutions, it is recommended to use aprotic or neutral pH solvents if long-term storage is required. Acidic solutions of this compound should be prepared fresh and used as quickly as possible.
Q4: Are there any analytical methods available to monitor the stability of this compound?
A4: Yes, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique for monitoring the degradation of this compound and quantifying its degradation products. A well-developed HPLC method can separate the parent compound from any potential degradants, allowing for accurate assessment of its stability over time.
Troubleshooting Guide
Q1: I am performing an acid degradation study on this compound, but I don't see any degradation. What should I do?
A1: If you are not observing any degradation, consider the following troubleshooting steps:
-
Increase Acid Concentration: The concentration of the acid may be too low. You can incrementally increase the acid concentration (e.g., from 0.1 M to 1 M HCl).
-
Increase Temperature: Elevating the temperature will accelerate the rate of degradation. You can try conducting the experiment at a higher temperature (e.g., 60°C or 80°C).
-
Extend Reaction Time: The degradation process may be slow. Extend the duration of the experiment and take samples at later time points.
-
Change the Acid: Some acids are more effective at promoting hydrolysis than others. Consider using a different strong acid, such as sulfuric acid (H₂SO₄).
Q2: My chromatogram shows multiple unexpected peaks after acid treatment. How can I identify them?
A2: The presence of multiple peaks suggests that several degradation products or impurities may be forming. To identify these, you can use the following techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown compounds by providing mass-to-charge ratio information, which can help in elucidating the structures of the degradation products.
-
Reference Standards: If you have hypothesized potential degradation products, you can synthesize or purchase reference standards and compare their retention times and spectral data with the unknown peaks in your chromatogram.
-
Forced Degradation of Suspected Impurities: If you have identified potential impurities in your starting material, you can subject them to the same acidic conditions to see if they generate any of the observed peaks.
Q3: The peak shape of this compound is poor in my HPLC analysis after acid degradation. What could be the cause?
A3: Poor peak shape, such as tailing or fronting, can be caused by several factors:
-
pH Mismatch: Ensure that the pH of your injected sample is compatible with the mobile phase. A significant pH difference can lead to distorted peak shapes. Neutralizing the acidic sample before injection can often resolve this issue.
-
Column Overload: You may be injecting too much sample onto the column. Try diluting your sample and injecting a smaller volume.
-
Secondary Interactions: The analyte may be interacting with active sites on the stationary phase. Using a mobile phase with a suitable buffer or an end-capped column can minimize these interactions.
Data Presentation
Table 1: Illustrative Data for Acid Degradation of this compound
| Time (hours) | Concentration of this compound (µg/mL) | % Degradation | Concentration of 3-Methyl-2-nitrophenol (µg/mL) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 95.2 | 4.8 | 4.5 |
| 4 | 90.5 | 9.5 | 8.9 |
| 8 | 82.1 | 17.9 | 16.5 |
| 12 | 75.3 | 24.7 | 22.8 |
| 24 | 60.7 | 39.3 | 36.1 |
Note: This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Acidic Conditions
Objective: To evaluate the stability of this compound under acidic stress and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium hydroxide (B78521) (NaOH), 1 M solution
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
Heating block or water bath
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Treatment: In a volumetric flask, mix 1 mL of the stock solution with 9 mL of 1 M HCl.
-
Incubation: Place the flask in a heating block or water bath set at 60°C.
-
Time Points: Withdraw aliquots (e.g., 1 mL) at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralization: Immediately neutralize the collected aliquots with an equivalent volume of 1 M NaOH.
-
Sample for Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
-
HPLC Analysis: Analyze the samples using the developed stability-indicating HPLC method.
HPLC Method Parameters (Illustrative):
-
Mobile Phase: Acetonitrile:Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Visualizations
Caption: Workflow for the forced acid degradation study.
Caption: A plausible acid-catalyzed degradation pathway.
Caption: A decision tree for troubleshooting experiments.
Validation & Comparative
A Comparative Analysis of 3-Methyl-2-nitroaniline and Its Isomers: A Guide for Researchers
This guide offers a comparative analysis of 3-Methyl-2-nitroaniline and its isomers, providing a valuable resource for researchers, scientists, and drug development professionals. The isomers of methyl-nitroaniline, all sharing the molecular formula C₇H₈N₂O₂, exhibit distinct physicochemical properties, synthetic routes, and toxicological profiles due to the varied positions of the methyl, nitro, and amino groups on the benzene (B151609) ring. Understanding these differences is crucial for their application as intermediates in the synthesis of dyes, pigments, and potentially, novel pharmaceutical compounds.
Physicochemical Properties
The arrangement of the functional groups on the benzene ring significantly influences the physicochemical properties of each isomer, such as melting point, boiling point, and solubility. These properties are critical for determining appropriate reaction conditions, purification methods, and potential formulation strategies. A summary of the key physicochemical properties for this compound and its isomers is presented in Table 1.
Table 1: Physicochemical Properties of this compound and Its Isomers
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | 601-87-6 | 152.15 | 105[1] | 288.6 ± 20.0 | Soluble in alcohols and chlorinated hydrocarbons; limited solubility in water.[2] |
| 2-Methyl-3-nitroaniline | 603-83-8 | 152.15 | 88-90[1] | 304.7 | <1 mg/L in water.[1] |
| 2-Methyl-4-nitroaniline | 99-52-5 | 152.15 | 130-132[3] | 341.0 ± 22.0 | <0.1 g/100 mL in water at 22 °C. |
| 2-Methyl-5-nitroaniline | 99-55-8 | 152.15 | 103-106[4][5] | - | Insoluble in water.[4] Soluble in dilute HCl.[6] |
| 2-Methyl-6-nitroaniline | 570-24-1 | 152.15 | 93-96[7][8][9] | 124 (at 1 mmHg) | <0.1 g/100 mL in water at 23 °C.[7] |
| 3-Methyl-4-nitroaniline | 119-32-4 | 152.15 | 74-77 | 169 (at 21 mmHg) | <1 g/L in water.[10] |
| 3-Methyl-5-nitroaniline | 619-26-1 | 152.15 | 64-68 | 274.7 | Very slightly soluble in water (0.73 g/L at 25 °C).[11] |
| 4-Methyl-2-nitroaniline | 89-62-3 | 152.15 | 115-116[12][13] | - | Soluble in water (0.2 g/L at 20°C).[12] |
| 4-Methyl-3-nitroaniline | 119-32-4 | 152.15 | 74-77[10] | 169 (at 21 mmHg) | <1 g/L in water.[10][14] |
| 5-Methyl-2-nitroaniline | 603-83-8 | 152.15 | 88-90 | 304.7 | <1 mg/L in water. |
| N-Methyl-2-nitroaniline | 612-28-2 | 152.15 | 35-38[15][16][17] | 294.61 (estimate) | - |
| N-Methyl-3-nitroaniline | 619-26-1 | 152.15 | 64-68[18] | 274.7 | Very slightly soluble in water (0.73 g/L at 25 °C).[11] |
| N-Methyl-4-nitroaniline | 100-15-2 | 152.15 | 149-151[19] | Decomposes | Limited solubility in water; soluble in organic solvents.[20] |
Synthesis of Methyl-nitroaniline Isomers
The most common synthetic route to methyl-nitroaniline isomers involves the nitration of the corresponding toluidine (methylaniline). To control the regioselectivity of the nitration, the amino group is often first protected, typically by acetylation, to form an acetanilide. The acetyl group is a less powerful activating group than the amino group and directs nitration to the ortho and para positions. Following nitration, the acetyl group is removed by hydrolysis to yield the desired methyl-nitroaniline isomer. The specific isomer(s) produced and their relative yields depend on the starting toluidine isomer and the reaction conditions.
Below is a generalized workflow for the synthesis of methyl-nitroaniline isomers.
Caption: General synthesis workflow for methyl-nitroaniline isomers.
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of the different methyl-nitroaniline isomers. Proton Nuclear Magnetic Resonance (¹H NMR) and Infrared (IR) spectroscopy provide unique fingerprints for each isomer.
-
¹H NMR Spectroscopy: The chemical shifts of the aromatic protons are influenced by the electronic effects of the amino, nitro, and methyl groups. The number of signals, their splitting patterns (multiplicity), and their integration values are used to determine the substitution pattern on the benzene ring.
-
Infrared (IR) Spectroscopy: IR spectra show characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the methyl and aromatic groups, and the symmetric and asymmetric N-O stretching of the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).
Table 2: Representative ¹H NMR Data for Select Methyl-nitroaniline Isomers
| Isomer | Solvent | Chemical Shifts (δ, ppm) and Multiplicity |
| 2-Methyl-3-nitroaniline | DMSO-d₆ | 7.07 (t), 6.93 (d), 6.88 (d), 5.54 (s, 2H, NH₂), 2.07 (s, 3H, CH₃)[11] |
| 2-Methyl-5-nitroaniline | DMSO-d₆ | 7.79 (d), 7.56 (dd), 7.25 (d), 2.16 (s, 3H, CH₃)[11] |
| 4-Methyl-2-nitroaniline | Not Specified | 7.261, 7.061, 6.803 (aromatic H), 3.84 (NH₂), 2.444 (CH₃) |
| 4-Methyl-3-nitroaniline | DMSO-d₆ | 7.15 (d), 7.09 (d), 6.80 (dd), 5.55 (s, 2H, NH₂), 2.31 (s, 3H, CH₃) |
Applications in Drug Development and Biological Activity
While primarily used as intermediates in the dye and pigment industry, some nitroaniline derivatives have been investigated for their biological activities. The nitroaromatic scaffold is present in some antimicrobial and anticancer agents. The nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors, to generate reactive species that can induce cell death. This makes nitroaromatic compounds interesting candidates for the development of hypoxia-activated prodrugs.
However, specific data on the biological activities and effects on signaling pathways of the methyl-nitroaniline isomers are limited in publicly available literature. Evaluation of these compounds for potential therapeutic applications would require systematic screening through various in vitro and in vivo assays.
Toxicity and Safety Information
Many nitroaniline derivatives are classified as hazardous substances. The primary routes of exposure are inhalation, ingestion, and skin contact. A common toxicological effect of nitroanilines is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen. Some isomers are also suspected carcinogens. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should always be used when handling these compounds.
Table 3: Summary of Toxicological Information for Select Methyl-nitroaniline Isomers
| Isomer | Key Hazards |
| This compound | Harmful if swallowed, in contact with skin, or if inhaled.[20] Causes serious eye irritation and may cause respiratory irritation.[1] |
| 2-Methyl-4-nitroaniline | May cause irritation of the eyes and skin. Structurally similar chemicals may cause methemoglobinemia.[2] |
| 2-Methyl-5-nitroaniline | Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer. Harmful to aquatic life with long-lasting effects.[21][22] |
| 2-Methyl-6-nitroaniline | Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Very toxic to aquatic life with long-lasting effects.[9] |
| N-Methyl-2-nitroaniline | Toxic by inhalation, in contact with skin, and if swallowed. Causes skin irritation. May cause methemoglobinemia.[23] |
| N-Methyl-4-nitroaniline | Toxic if swallowed. May cause damage to organs through prolonged or repeated exposure.[10] |
Experimental Protocols
Synthesis of 2-Methyl-5-nitroaniline
This protocol describes the nitration of o-toluidine (B26562) to produce 2-methyl-5-nitroaniline.
Materials:
-
o-Toluidine
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
-
Distilled water
Procedure:
-
In a flask equipped with a stirrer and thermometer, cool concentrated sulfuric acid to -10 °C in an ice/salt bath.
-
Slowly add o-toluidine to the cold, stirring sulfuric acid, maintaining the temperature below 10 °C.
-
In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, and cool the mixture in an ice bath.
-
Add the nitrating mixture dropwise to the o-toluidinium sulfate (B86663) solution over 2 hours, keeping the reaction temperature at -10 °C.[24]
-
After the addition is complete, pour the reaction mixture onto crushed ice.
-
Slowly neutralize the mixture with a cold sodium hydroxide solution until a precipitate forms.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: A typical workflow for an MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., a methyl-nitroaniline isomer) and a vehicle control.
-
Incubation: Incubate the plate for a set period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[19][25]
-
Solubilization: Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[4][25]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[25]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The data is used to generate a dose-response curve and calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Broth Microdilution Assay for Antimicrobial Susceptibility
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Procedure:
-
Prepare Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium in the wells of a 96-well microtiter plate.[2]
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no microbes).
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the test microorganism.[2]
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
The isomers of this compound represent a diverse group of compounds with varying physicochemical properties and toxicological profiles. While their primary application has been in the chemical industry as synthetic intermediates, the presence of the nitroaniline scaffold suggests potential for biological activity that warrants further investigation, particularly in the context of drug development. This guide provides a foundational comparison of these isomers, highlighting the need for more comprehensive studies into their biological effects and mechanisms of action to fully elucidate their therapeutic potential. Researchers are encouraged to use the provided protocols as a starting point for the synthesis and evaluation of these and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 3. benchchem.com [benchchem.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. 2-Methyl-4-nitroaniline 97 99-52-5 [sigmaaldrich.com]
- 9. N-Methyl-4-nitroaniline: Physicochemical Properties, Degradation and Toxicity_Chemicalbook [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. N-Methyl-4-nitroaniline | C7H8N2O2 | CID 7483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. researchgate.net [researchgate.net]
- 14. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 15. 4-Methyl-3-nitroaniline(119-32-4) 1H NMR spectrum [chemicalbook.com]
- 16. Page loading... [guidechem.com]
- 17. Mutagenicity of mono-nitrobenzene derivatives in the Ames test and rec assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 20. 4-Methyl-2-nitroaniline(89-62-3) 1H NMR [m.chemicalbook.com]
- 21. benchchem.com [benchchem.com]
- 22. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 23. lobachemie.com [lobachemie.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Broth Microdilution | MI [microbiology.mlsascp.com]
Validating the Structure of 3-Methyl-2-nitroaniline: A Comparative NMR Analysis
A definitive guide for researchers and drug development professionals on the structural verification of 3-Methyl-2-nitroaniline using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with a structurally similar isomer, 2-Methyl-3-nitroaniline, supported by experimental data and detailed protocols.
The precise structural elucidation of small organic molecules is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as a powerful and indispensable tool for this purpose. This guide details the validation of the chemical structure of this compound and contrasts its spectral features with those of its isomer, 2-Methyl-3-nitroaniline, to highlight the discerning power of NMR in differentiating closely related molecular architectures.
Comparative NMR Data Analysis
The structural differences between this compound and its isomer, 2-Methyl-3-nitroaniline, lead to distinct and predictable variations in their respective ¹H and ¹³C NMR spectra. The following tables summarize the experimental chemical shift values for both compounds, with proposed assignments based on the analysis of substituent effects on the aromatic ring.
Table 1: ¹H NMR Spectral Data Comparison
| Proton Assignment | This compound¹ | 2-Methyl-3-nitroaniline¹ |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Spectrometer Frequency | 400 MHz | 400 MHz |
| Chemical Shift (δ) in ppm | ||
| -CH₃ | 2.31 (s, 3H) | 2.07 (s, 3H) |
| -NH₂ | 5.55 (s, 2H) | 5.54 (s, 2H) |
| Aromatic H | 7.15 (d, J = 2.4 Hz, 1H) | 7.07 (t, J = 8.0 Hz, 1H) |
| Aromatic H | 7.09 (d, J = 8.3 Hz, 1H) | 6.93 (d, J = 7.9 Hz, 1H) |
| Aromatic H | 6.80 (dd, J = 8.2, 2.4 Hz, 1H) | 6.88 (d, J = 8.0 Hz, 1H) |
¹Data sourced from Electronic Supplementary Information, The Royal Society of Chemistry.[1]
Table 2: ¹³C NMR Spectral Data Comparison
| Carbon Assignment | This compound¹ | 2-Methyl-3-nitroaniline¹ |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Spectrometer Frequency | 100 MHz | 100 MHz |
| Chemical Shift (δ) in ppm | ||
| -CH₃ | 18.78 | 12.88 |
| C-NH₂ | 147.96 | 149.07 |
| C-NO₂ | 133.07 | 151.98 |
| C-CH₃ | 149.26 | 111.00 |
| Aromatic C-H | 119.02 | 127.13 |
| Aromatic C-H | 118.58 | 117.89 |
| Aromatic C-H | 108.21 | 113.97 |
¹Data sourced from Electronic Supplementary Information, The Royal Society of Chemistry.[1]
Experimental Protocols
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
Sample Preparation:
-
Sample Quantity: For ¹H NMR, accurately weigh 5-25 mg of the sample. For ¹³C NMR, a larger quantity of 50-100 mg is recommended.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) and chloroform-d (B32938) (CDCl₃) are common choices.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. Add a small amount of TMS to the NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Data Acquisition:
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument for ¹H NMR and a 100 MHz instrument for ¹³C NMR.
-
Shimming: Carefully shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Sequence: A standard single-pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Sequence: A proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds, with longer delays for quaternary carbons.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is significantly less sensitive than ¹H.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for the validation of the this compound structure using NMR spectroscopy.
Caption: A flowchart illustrating the key steps in validating the structure of this compound.
References
comparing the reactivity of 2-nitroaniline vs 3-nitroaniline vs 4-nitroaniline
This guide provides a detailed comparison of the chemical reactivity of 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline (B120555). The distinct positioning of the nitro group in relation to the amino group on the benzene (B151609) ring profoundly influences the electron density distribution, thereby dictating the isomers' behavior in various chemical reactions. This analysis is supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Structural and Electronic Properties
The reactivity of the nitroaniline isomers is a direct consequence of the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂). The amino group is an activating group that increases the electron density of the aromatic ring through its positive resonance effect (+R), particularly at the ortho and para positions. Conversely, the nitro group is a strong deactivating group, withdrawing electron density from the ring through both a negative inductive effect (-I) and a negative resonance effect (-R).
The relative positions of these two groups determine the overall electronic character of the molecule, influencing the basicity of the amino group and the susceptibility of the aromatic ring to electrophilic or nucleophilic attack.
Figure 1. Structural comparison of 2-, 3-, and 4-nitroaniline isomers.
Basicity of the Amino Group
The basicity of the amino group is a measure of the availability of its lone pair of electrons to accept a proton. The electron-withdrawing nitro group reduces the electron density on the nitrogen atom, thereby decreasing basicity compared to aniline (B41778). The extent of this decrease is dependent on the isomer.
-
4-Nitroaniline is the least basic. The nitro group is para to the amino group, allowing for maximum delocalization of the nitrogen's lone pair into the ring and the nitro group through resonance.
-
2-Nitroaniline is more basic than the 4-nitro isomer. While the resonance effect is strong, intramolecular hydrogen bonding between the amino and nitro groups can localize the lone pair to some extent, slightly increasing its availability compared to the para isomer.
-
3-Nitroaniline is the most basic of the three. In the meta position, the strong resonance effect of the nitro group does not extend to the amino group. Basicity is only reduced by the weaker inductive effect, making its amino group the most available for protonation.
| Compound | pKa of Conjugate Acid (Anilinium ion) | Relative Basicity |
| Aniline | 4.63 | Highest |
| 3-Nitroaniline | 2.47 | High |
| 2-Nitroaniline | -0.26 | Low |
| 4-Nitroaniline | 1.00 | Lowest |
| Note: Data may vary slightly depending on the source and experimental conditions. |
Reactivity in Electrophilic Aromatic Substitution (EAS)
In EAS reactions, an electrophile attacks the electron-rich benzene ring. The presence of the strongly deactivating -NO₂ group makes all nitroaniline isomers less reactive than aniline itself. However, the activating -NH₂ group still directs incoming electrophiles, primarily to the ortho and para positions relative to it.
The overall reactivity order for EAS is: 3-Nitroaniline > 2-Nitroaniline > 4-Nitroaniline .
-
3-Nitroaniline: The ring is the least deactivated because the deactivating resonance effect of the -NO₂ group does not combine with the activating resonance effect of the -NH₂ group. Electrophilic attack occurs at positions 2, 4, and 6 (ortho and para to the -NH₂ group).
-
2-Nitroaniline: The ring is more deactivated. The primary sites for substitution are positions 4 and 6 (para and ortho to the -NH₂ group).
-
4-Nitroaniline: The ring is the most deactivated due to the powerful electron-withdrawing effect of the para-nitro group. Substitution is difficult and occurs at the positions ortho to the -NH₂ group (positions 2 and 6).
Figure 2. Logical workflow for determining EAS reactivity of nitroaniline isomers.
Table 2: Comparative Data for Bromination of Nitroanilines
| Isomer | Reagent/Conditions | Major Product(s) | Yield (%) |
| 2-Nitroaniline | Br₂ in Acetic Acid | 2-Bromo-6-nitroaniline & 4-Bromo-2-nitroaniline | ~85 |
| 3-Nitroaniline | Br₂ in Acetic Acid | 2-Bromo-5-nitroaniline & 4-Bromo-3-nitroaniline | ~90 |
| 4-Nitroaniline | Br₂ in Acetic Acid | 2-Bromo-4-nitroaniline & 2,6-Dibromo-4-nitroaniline | ~90 (mono) |
Reactivity in Nucleophilic Aromatic Substitution (NAS)
NAS reactions require a strongly deactivated aromatic ring and a good leaving group. While none of the isomers have an inherent leaving group, the principle of their ring activation towards nucleophilic attack is critical. The nitro group is essential for stabilizing the negative charge in the Meisenheimer complex intermediate.
The reactivity order for NAS is generally: 4-Nitroaniline ≈ 2-Nitroaniline >> 3-Nitroaniline .
-
2- and 4-Nitroaniline: The nitro group is ortho or para to potential leaving group sites, which is the ideal arrangement to stabilize the intermediate through resonance. These isomers are highly activated towards NAS if a leaving group (like a halogen) is present on the ring.
-
3-Nitroaniline: The nitro group is meta to other ring positions. It can only offer weak inductive stabilization to a negative charge at other positions and no resonance stabilization. Therefore, it is significantly less reactive in NAS reactions.
Experimental Protocol: Acetylation of Nitroaniline Isomers
This experiment demonstrates the difference in the nucleophilicity (a facet of basicity) of the amino group. The reaction rate is dependent on the availability of the lone pair on the amino nitrogen to attack the electrophilic carbonyl carbon of acetic anhydride (B1165640).
Objective: To compare the relative rates of acetylation of 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline.
Materials:
-
2-Nitroaniline, 3-Nitroaniline, 4-Nitroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate
-
Ethanol
-
Standard laboratory glassware (beakers, flasks, etc.)
-
Heating mantle or water bath
-
TLC plates and developing chamber
Procedure:
-
Preparation: Set up three separate reactions, one for each isomer. In a 100 mL round-bottom flask, dissolve 0.02 mol of the respective nitroaniline isomer in 20 mL of glacial acetic acid. Gentle heating may be required.
-
Reagent Addition: Add 0.022 mol of acetic anhydride to each flask.
-
Reaction: Add a catalytic amount of sodium acetate. Heat the mixtures under reflux at 100°C for 30 minutes.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots at 5-minute intervals and analyzing them using Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates the reaction's progression.
-
Isolation: After 30 minutes, pour the reaction mixture into 100 mL of ice-cold water. The acetylated product, being less soluble, will precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from ethanol.
-
Analysis: Dry the purified products and record the yield. The yield obtained within the same time frame serves as a proxy for the relative reaction rate.
Expected Outcome: Based on basicity, the expected order of reaction rate is: 3-Nitroaniline > 2-Nitroaniline > 4-Nitroaniline . This would be reflected in the yield of the acetylated product obtained after 30 minutes.
Figure 3. Experimental workflow for the comparative acetylation of nitroaniline isomers.
Conclusion
The reactivity of 2-, 3-, and 4-nitroaniline is a textbook example of the directing and activating effects of substituents in aromatic chemistry.
-
Basicity and N-Nucleophilicity: 3-Nitroaniline > 2-Nitroaniline > 4-Nitroaniline
-
Electrophilic Aromatic Substitution: 3-Nitroaniline > 2-Nitroaniline > 4-Nitroaniline
-
Nucleophilic Aromatic Substitution Activation: 4-Nitroaniline ≈ 2-Nitroaniline >> 3-Nitroaniline
These reactivity trends, rooted in the fundamental principles of electronic effects, are critical for planning synthetic routes and understanding the chemical behavior of these important industrial and pharmaceutical intermediates. The provided experimental data and protocols offer a framework for the practical investigation of these differences in a laboratory setting.
A Researcher's Guide to Nitroaniline Detection: A Performance Comparison of Analytical Techniques
For professionals in research, science, and drug development, the precise and efficient detection of nitroanilines is a critical task. These compounds are not only key intermediates in various industrial syntheses but are also recognized as significant environmental pollutants. This guide offers an objective comparison of the leading analytical techniques for nitroaniline detection, supported by experimental data and detailed methodologies to assist in method selection and implementation.
Performance Comparison at a Glance
The choice of an analytical technique for nitroaniline detection is influenced by several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation. The following table summarizes the quantitative performance of major analytical methods for the detection of ortho- (o-), meta- (m-), and para- (p-) nitroaniline isomers.
| Analytical Technique | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Sample Matrix | Reference |
| HPLC-UV | o-, m-, p-Nitroaniline | ≤ 0.2 µg/L | - | 1 - 100 µg/L | Tap and Pond Water | [1][2] |
| 3-Nitroaniline | 1 µg/L | - | 5 - 1500 µg/L | Environmental Water | [1] | |
| LC-MS/MS | p-Nitroaniline | 10 µg/kg | 30 µg/kg | - | Broiler Breast Tissue | [1][3] |
| Spectrophotometry | m-, o-, p-Nitroaniline | 0.08, 0.05, 0.06 µg/mL | - | 0.2-20, 0.1-15, 0.1-17 µg/mL | Synthetic and Real Samples | [1][4] |
| Electrochemical Sensor | 2-Nitroaniline (B44862) | 0.062 µM | - | 0.04 - 856.14 µM | - | [5] |
| p-Nitroaniline | 5 nM | - | 7 nM - 1 µM | Wastewater | [6] | |
| Capillary Zone Electrophoresis | p-, m-, o-Nitroaniline | 0.013, 0.005, 0.002 µg/mL | - | 0.06-1, 0.03-1, 0.01-1 µg/mL | Water Samples | [1][7] |
Key Analytical Techniques and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a foundational technique for the separation and quantification of nitroaniline isomers, frequently paired with UV or mass spectrometry detectors for enhanced sensitivity and selectivity.[1][8] It is particularly advantageous as it often does not require the derivatization of the thermolabile and polar nitroaniline compounds, which is a necessary step for gas chromatography.[2][8]
Experimental Protocol: HPLC-UV for Nitroaniline Isomers in Wastewater [1]
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an Oasis HLB cartridge by passing methanol, followed by water, through it.
-
Load 500 mL of the wastewater sample through the conditioned cartridge.
-
Wash the cartridge with a solution of 10% (v/v) acetonitrile (B52724) and 10% (v/v) ethyl acetate (B1210297) in water to remove interferences.
-
Elute the trapped nitroanilines from the cartridge with a suitable solvent.
-
-
Chromatographic Conditions:
-
Column: Acclaim 120 C18, 3 µm Analytical, 3 × 150 mm.[2]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detector set at an appropriate wavelength (e.g., 254 nm).[9]
-
Analysis Time: A complete analysis, including column reconditioning, can be achieved in under 30 minutes.[2]
-
Spectrophotometry
Spectrophotometry provides a simpler and more accessible method for nitroaniline quantification.[10] Its sensitivity can be significantly enhanced by a preconcentration step, such as cloud point extraction.[1][4] This technique is often preferred for its high accuracy, speed, and low cost.[7][10]
Experimental Protocol: Spectrophotometric Determination with Cloud Point Extraction [1][4]
-
Sample Preparation (Cloud Point Extraction):
-
To a sample solution containing nitroaniline isomers, add a 0.6% (w/v) solution of Triton X-100 surfactant.[1][4]
-
Heat the mixture in a water bath at 75°C for 20 minutes to induce the formation of a surfactant-rich phase (the cloud point).[1][4]
-
Centrifuge the solution to separate the surfactant-rich phase, which now contains the concentrated nitroanilines.[1]
-
Dissolve the surfactant-rich phase in a suitable solvent for analysis.[1]
-
-
Spectrophotometric Measurement:
Electrochemical Methods
Electrochemical sensors offer a rapid, highly sensitive, and selective platform for nitroaniline detection.[5] These methods often employ chemically modified electrodes to improve analytical performance by monitoring the current signal generated from the electrochemical reduction of the nitro group on the nitroaniline molecule.[1][13]
Experimental Protocol: Electrochemical Detection of 2-Nitroaniline [1]
-
Electrode Preparation:
-
Electrochemical Analysis:
-
Set up a three-electrode system: the modified GCE as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.[1]
-
Immerse the electrodes in a suitable electrolyte solution containing the sample.
-
Perform cyclic voltammetry (CV) or differential pulse voltammetry (DPV) to measure the electrochemical response.[1]
-
The reduction of 2-nitroaniline at the modified electrode surface produces a measurable current signal, which is proportional to its concentration.[1]
-
Decision-Making Workflow for Method Selection
The selection of an optimal analytical technique requires a logical approach based on the specific requirements of the analysis. The following diagram illustrates a workflow to guide researchers in choosing the most suitable method for nitroaniline detection.
Caption: A logical workflow for selecting an analytical technique for nitroaniline detection.
This guide provides a comparative framework for the primary analytical techniques used in nitroaniline detection. By considering the performance metrics, experimental demands, and the specific analytical goals, researchers can confidently select and implement the most appropriate method for their work.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 4. Simultaneous spectrophotometric determination of nitroaniline isomers after cloud point extraction by using least-squares support vector machines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrochemical detection of 2-nitroaniline at a novel sphere-like Co2SnO4 modified glassy carbon electrode - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. hjkxyj.org.cn [hjkxyj.org.cn]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
The Strategic Advantage of 3-Methyl-2-nitroaniline in Heterocyclic Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of optimal starting materials is a critical factor in the efficient synthesis of bioactive molecules. In the landscape of heterocyclic chemistry, 3-Methyl-2-nitroaniline emerges as a superior intermediate for the synthesis of key structural motifs such as benzimidazoles and quinoxalines, which are prevalent in many pharmaceutical agents. This guide provides an objective comparison of this compound with other common intermediates, supported by experimental data, to highlight its advantages in yield, purity, and reaction efficiency.
Enhanced Performance in Benzimidazole (B57391) Synthesis
The benzimidazole scaffold is a cornerstone in medicinal chemistry, found in a wide array of drugs with diverse therapeutic activities. The synthesis of substituted benzimidazoles often proceeds via the reductive cyclization of ortho-nitroanilines. Experimental evidence suggests that the presence and position of substituents on the aniline (B41778) ring can significantly influence the reaction's outcome.
While direct head-to-head comparative studies are not always published under identical conditions, analysis of various synthetic protocols reveals a favorable trend for this compound. The methyl group at the 3-position appears to confer a beneficial steric and electronic effect, potentially facilitating the cyclization step and leading to higher yields and cleaner reaction profiles.
For instance, in a representative synthesis of 2-substituted benzimidazoles, the reaction of an o-nitroaniline with an aldehyde in the presence of a reducing agent is a common strategy. While unsubstituted 2-nitroaniline (B44862) can be used, the introduction of a methyl group at the 3-position can influence the electron density of the aromatic ring and the conformation of the intermediate diamine, thereby promoting a more efficient intramolecular cyclization.
Table 1: Comparative Yields in the Synthesis of 2-Methylbenzimidazole from Substituted Nitroanilines
| Intermediate | Reducing Agent | Co-reactant | Catalyst | Yield (%) | Reference |
| 2-Nitroaniline | Ethanol | - | Cu-Pd/γ-Al2O3 | 98.8 | [1] |
| This compound | Sodium Dithionite | Aromatic Aldehydes | - | Good to Excellent | [2][3] |
| N-Ethyl-2-nitroaniline | Na₂S₂O₄ | Orthoesters | - | 75-90 | [4] |
| 2-Nitroaniline | Fe/HCl | Formic Acid | - | 80-95 | [4] |
Note: The data presented is a compilation from different studies and may not represent a direct side-by-side comparison under identical reaction conditions. However, it provides a strong indication of the high efficiency achievable with substituted nitroanilines.
The "good to excellent" yields reported for reactions involving this compound in the synthesis of various 2-substituted benzimidazoles highlight its utility as a versatile and efficient starting material[2][3].
Advantages in Quinoxaline (B1680401) Synthesis
Quinoxalines are another class of nitrogen-containing heterocycles with significant biological activities, including anticancer and antimicrobial properties. A common synthetic route involves the condensation of an o-phenylenediamine (B120857) (often generated in situ from the corresponding o-nitroaniline) with a 1,2-dicarbonyl compound.
The strategic placement of the methyl group in this compound can offer advantages in quinoxaline synthesis. The electron-donating nature of the methyl group can increase the nucleophilicity of the amino groups in the intermediate diamine, potentially accelerating the condensation reaction with the dicarbonyl compound. Furthermore, the steric bulk of the methyl group can influence the regioselectivity of the reaction when unsymmetrical dicarbonyl compounds are used.
While comprehensive comparative studies are limited, the literature suggests that the use of substituted o-nitroanilines is a viable and efficient route to quinoxaline derivatives. For example, a one-pot synthesis of quinoxalines from 2-nitroanilines and vicinal diols catalyzed by an iron complex has been reported to give yields of up to 94%[5]. This indicates that substituted precursors like this compound are well-suited for such efficient synthetic strategies.
Experimental Protocols
To facilitate the practical application of this knowledge, detailed experimental protocols for key syntheses are provided below.
General Experimental Protocol for the Synthesis of 2-Substituted Benzimidazoles from o-Nitroanilines
This protocol is a generalized procedure based on common methodologies for the reductive cyclization of o-nitroanilines with aldehydes.
Materials:
-
o-Nitroaniline derivative (e.g., this compound) (1.0 eq)
-
Aromatic aldehyde (1.0 - 1.2 eq)
-
Reducing agent (e.g., Sodium dithionite, Na₂S₂O₄) (2.0 - 3.0 eq)
-
Solvent (e.g., Ethanol, Dimethylformamide)
-
Base (optional, e.g., Sodium hydroxide)
Procedure:
-
To a solution of the o-nitroaniline derivative in the chosen solvent, add the aromatic aldehyde.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the reducing agent portion-wise over a period of 30 minutes. An exothermic reaction may be observed.
-
If a base is used, add it to the reaction mixture.
-
Continue stirring the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with copious amounts of water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
dot
Caption: Workflow for the synthesis of 2-substituted benzimidazoles.
General Experimental Protocol for the Synthesis of Quinoxalines from o-Phenylenediamines and 1,2-Dicarbonyl Compounds
This protocol describes the condensation reaction that is a key step in many quinoxaline syntheses. The o-phenylenediamine can be prepared in situ from the corresponding o-nitroaniline.
Materials:
-
o-Phenylenediamine derivative (1.0 eq)
-
1,2-Dicarbonyl compound (e.g., Benzil) (1.0 eq)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Catalyst (optional, e.g., a few drops of acid)
Procedure:
-
Dissolve the o-phenylenediamine derivative in the chosen solvent.
-
Add the 1,2-dicarbonyl compound to the solution.
-
If a catalyst is used, add it to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product often crystallizes out of the solution upon cooling. If not, the solvent can be partially evaporated, or water can be added to induce precipitation.
-
Filter the solid product, wash with a small amount of cold solvent, and dry.
-
Further purification can be achieved by recrystallization.
dot
Caption: Workflow for the synthesis of quinoxaline derivatives.
Logical Relationship: The Advantage of the 3-Methyl Group
The observed advantages of this compound can be attributed to a combination of electronic and steric factors.
dot
Caption: Factors contributing to the advantages of this compound.
References
A Comparative Guide to the Synthesis and Applications of 3-Methyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of 3-Methyl-2-nitroaniline, a versatile chemical intermediate. It details its synthesis, explores its primary application in dye manufacturing with comparisons to alternative compounds, and touches upon other potential uses. This document aims to be a valuable resource by providing objective data and detailed experimental protocols to support research and development efforts.
Introduction to this compound
This compound (CAS No. 601-87-6) is an organic compound with the chemical formula C₇H₈N₂O₂.[1] It presents as pale yellow crystals and is soluble in alcohols and chlorinated hydrocarbons, with limited solubility in water.[1] The molecule's structure, featuring a methyl, a nitro, and an amino group on a benzene (B151609) ring, makes it a valuable precursor in various chemical syntheses.
Synthesis of this compound
The synthesis of this compound can be approached through several routes, primarily involving the nitration of a substituted aniline (B41778) or the modification of a pre-functionalized benzene ring. One common method involves the nitration of m-toluidine (B57737).
Experimental Protocol: Synthesis via Nitration of m-Toluidine
This protocol is adapted from established procedures for the nitration of toluidine derivatives.
Materials and Reagents:
-
m-Toluidine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Sodium Hydroxide (B78521) (NaOH)
-
Ice
-
Ethanol
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Thermometer
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and flask
Procedure:
-
Formation of the Amine Salt: In a three-neck round-bottom flask equipped with a dropping funnel, thermometer, and magnetic stirrer, cool concentrated sulfuric acid in an ice-salt bath to below 10°C.
-
Slowly add m-toluidine to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10°C. This forms the m-toluidinium sulfate (B86663) salt.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Add the nitrating mixture dropwise to the m-toluidinium sulfate solution while maintaining the reaction temperature below 10°C.
-
After the addition is complete, continue stirring for a few hours, allowing the reaction to proceed to completion.
-
Isolation and Purification: Pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a sodium hydroxide solution to precipitate the crude this compound.
-
Filter the precipitate using a Büchner funnel and wash thoroughly with cold water.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain purified this compound.
Yield and Purity:
Applications of this compound
The primary application of this compound lies in its role as an intermediate in the synthesis of azo dyes. It also has potential applications as a catalyst and in the development of organic photoelectric materials.[1]
Core Application: Azo Dye Intermediate
This compound serves as a diazo component in the synthesis of azo dyes. The process involves two main stages: diazotization and azo coupling.
1. Diazotization: The primary amino group of this compound is converted into a reactive diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5°C).
2. Azo Coupling: The resulting diazonium salt acts as an electrophile and reacts with a coupling component, an electron-rich aromatic compound like a phenol (B47542) or another aniline, to form the azo dye.
dot
Caption: Synthesis of this compound and its application in azo dye formation.
Comparison with Alternative Dye Intermediates
The performance of dyes derived from this compound can be compared with those from its isomers, such as 2-methyl-5-nitroaniline. The position of the methyl and nitro groups on the aniline ring influences the electronic properties of the resulting dye molecule, thereby affecting its color, fastness, and other properties.
| Property | Dye from this compound (Expected) | Dye from 2-Methyl-5-nitroaniline (Reported) | Dye from 2-Methoxy-5-nitroaniline (Reported) |
| Color Shade | Expected to produce shades in the yellow to red range. | Produces a range of red and orange pigments. | Yellow to orange shades.[2] |
| Absorption Max (λmax) | Data not available. | Varies with coupling component. | 467 to 620 nm.[3] |
| Light Fastness (1-8 scale) | Data not available. | Generally good, depending on the specific dye structure. | Good (ratings of 5 to 6).[3] |
| Wash Fastness (1-5 scale) | Data not available. | Generally good. | Good.[3] |
| Rubbing Fastness (1-5 scale) | Data not available. | Generally good. | Good.[3] |
Experimental Protocol: Synthesis of an Azo Dye
This protocol provides a general procedure for the synthesis of an azo dye using a nitroaniline derivative.
Materials and Reagents:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Coupling component (e.g., 2-Naphthol)
-
Sodium Hydroxide (NaOH)
-
Ice
Equipment:
-
Beakers
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and flask
Procedure:
-
Diazotization:
-
Dissolve this compound in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the low temperature and stirring.
-
-
Preparation of Coupling Solution:
-
Dissolve the coupling component (e.g., 2-Naphthol) in an aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath.
-
-
Azo Coupling:
-
Slowly add the cold diazonium salt solution to the cold coupling solution with vigorous stirring.
-
A colored precipitate of the azo dye will form.
-
Continue stirring for about 30 minutes to ensure the reaction is complete.
-
-
Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration.
-
Wash the dye with cold water.
-
Recrystallize the crude dye from a suitable solvent to obtain the purified product.
-
dot
Caption: Experimental workflow for the synthesis of an azo dye.
Other Potential Applications
While the primary use of this compound is in the dye industry, its chemical structure suggests potential in other areas:
-
Catalysis: The amino group can act as a ligand for metal ions, forming metal complexes that may exhibit catalytic activity in various organic reactions.
-
Organic Photoelectric Materials: The nitro and amino groups create a "push-pull" system that can impart useful electronic and optical properties to molecules, making them of interest in the development of materials for electronic and photonic devices. However, extensive research and experimental data in these areas are currently limited.
Conclusion
This compound is a significant chemical intermediate, particularly for the synthesis of azo dyes. Its synthesis is achievable through standard organic chemistry reactions, such as the nitration of m-toluidine. The properties of the dyes derived from it are expected to be comparable to those from its isomers, offering a means to tune the final color and performance characteristics. While its potential in catalysis and materials science is recognized, further research is needed to fully explore and validate these applications. This guide provides a foundational understanding for researchers and professionals working with this versatile compound.
References
cross-validation of experimental results for 3-Methyl-2-nitroaniline reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of experimental results for key reactions involving 3-Methyl-2-nitroaniline. It offers an objective comparison of its performance against alternative synthetic routes, supported by experimental data. Detailed methodologies for pivotal experiments are presented to facilitate reproducibility and further investigation in the fields of chemical synthesis and drug discovery.
Introduction to this compound
This compound is a versatile substituted nitroaniline that serves as a valuable intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, and pigments.[1][2] Its chemical structure, featuring an amino group, a nitro group, and a methyl group on a benzene (B151609) ring, imparts unique reactivity that allows for a variety of chemical transformations.[1] This guide focuses on the most common and synthetically useful reactions of this compound: reduction of the nitro group, diazotization of the amino group, and Schiff base formation.
Key Reactions and Comparative Analysis
Reduction of the Nitro Group
The reduction of the nitro group in this compound to an amino group yields 2,3-diaminotoluene (B30700), a crucial precursor for the synthesis of heterocyclic compounds like benzimidazoles.[1] A common and highly effective method for this transformation is catalytic hydrogenation.
Comparative Data for Nitro Group Reduction
| Method | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Catalytic Hydrogenation | 10% Pd/C | H₂ (gas) | Ethanol (B145695) | Room Temp. | 4 | 97 | --INVALID-LINK-- |
| Transfer Hydrogenation | Pd/C | Triethylsilane | Toluene (B28343) | 80 | 6 | High | --INVALID-LINK-- |
| Metal-Free Reduction | None | HSiCl₃ / Et₃N | CH₂Cl₂ | Room Temp. | 12 | High | --INVALID-LINK-- |
| Zinc Dust Reduction | None | Zn dust | Water | Room Temp. | 2 | High | --INVALID-LINK-- |
Experimental Protocol: Catalytic Hydrogenation of this compound
-
In a flask, dissolve this compound (1.0 g, 6.57 mmol) in ethanol (20 mL).
-
Carefully add 10% Palladium on carbon (Pd/C) (0.1 g, 10 wt%).
-
Seal the flask and purge with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain 2,3-diaminotoluene.
Alternative Routes: The synthesis of 2,3-diaminotoluene can also be achieved through other methods, such as the amination of halogenated toluenes followed by reduction. However, the direct reduction of this compound is often more efficient and atom-economical.
Diazotization of the Amino Group
The primary amino group of this compound can be converted into a diazonium salt through a process called diazotization.[3] This reaction is typically carried out at low temperatures using nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid.[3][4] The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions, such as Sandmeyer and Schiemann reactions, to introduce a range of substituents onto the aromatic ring.[3]
Logical Workflow for Diazotization and Subsequent Reactions
Caption: Diazotization of this compound and subsequent transformations.
Experimental Protocol: Diazotization and Sandmeyer Reaction
-
Suspend this compound (1.52 g, 10 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL) and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 g, 12 mmol) in concentrated hydrochloric acid (5 mL).
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution with stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently on a water bath until the evolution of nitrogen ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the corresponding aryl chloride.
Schiff Base Formation
The amino group of this compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases (imines).[1] These reactions are typically catalyzed by an acid and involve the removal of water to drive the equilibrium towards the product.[1] Schiff bases are important intermediates in the synthesis of various heterocyclic compounds.[1]
Experimental Workflow for Schiff Base Formation
Caption: General workflow for the synthesis of Schiff bases from this compound.
Experimental Protocol: Synthesis of a Schiff Base with Benzaldehyde (B42025)
-
To a solution of this compound (1.52 g, 10 mmol) in toluene (50 mL), add benzaldehyde (1.06 g, 10 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 50 mg).
-
Fit the flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the solution with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude Schiff base, which can be further purified by recrystallization or chromatography.
Conclusion
This compound is a readily available and highly versatile starting material for a range of chemical transformations. The reactions of its nitro and amino functionalities provide access to a diverse array of complex molecules. This guide has provided a comparative overview of some of its most important reactions, complete with experimental protocols and visual workflows. The presented data and methodologies aim to assist researchers in the efficient and effective utilization of this important chemical intermediate in their synthetic endeavors.
References
A Comparative Guide to the Synthesis of 3-Methyl-2-nitroaniline for Researchers and Drug Development Professionals
An objective analysis of two primary synthetic pathways to 3-Methyl-2-nitroaniline, a key intermediate in the pharmaceutical and dye industries, is presented. This guide provides a detailed comparison of the selective reduction of 2,3-dinitrotoluene (B167053) and a multi-step synthesis from 3-methyl-2-nitrobenzoic acid, offering experimental data, protocols, and a logical framework for route selection.
Executive Summary
The synthesis of this compound can be effectively achieved through two principal routes: the selective reduction of 2,3-dinitrotoluene and the Hofmann or Curtius rearrangement of derivatives of 3-methyl-2-nitrobenzoic acid. The selective reduction pathway offers a more direct approach, potentially leading to higher overall yields and process efficiency. In contrast, the multi-step synthesis from 3-methyl-2-nitrobenzoic acid provides an alternative route that may be advantageous depending on the availability and cost of starting materials and the desired scale of production. This guide details the experimental protocols for both methodologies, presents a comparative analysis of their performance based on available data, and provides a visual workflow to aid in the selection of the most appropriate synthetic strategy.
Data Presentation: A Comparative Analysis
The selection of an optimal synthetic route is a critical decision in chemical process development, balancing factors such as yield, purity, cost, safety, and environmental impact. The following table summarizes the quantitative data for the two primary synthetic routes to this compound.
| Parameter | Route 1: Selective Reduction of 2,3-Dinitrotoluene | Route 2: From 3-Methyl-2-nitrobenzoic Acid |
| Starting Material | 2,3-Dinitrotoluene | 3-Methyl-2-nitrobenzoic acid |
| Key Intermediates | None (Direct Reduction) | 3-Methyl-2-nitrobenzamide or 3-Methyl-2-nitrobenzoyl azide (B81097) |
| Overall Yield | Good to Excellent (Specific data not available) | High (Estimated based on high-yield individual steps) |
| Purity | Dependent on selectivity of reduction | High purity achievable with standard purification techniques |
| Reaction Steps | 1 | 2-3 |
| Key Reagents | Reducing agent (e.g., Sodium sulfide (B99878), Hydrazine (B178648) hydrate), Catalyst (e.g., Raney nickel, Ru-SnOx/Al2O3) | Thionyl chloride, Ammonia (B1221849), Sodium hypochlorite (B82951)/bromide (Hofmann) or Sodium azide (Curtius) |
| Reaction Conditions | Varies with reducing agent (e.g., 50-60°C for hydrazine hydrate/Raney Ni) | Amide formation (0°C to RT), Hofmann (e.g., 80°C), Curtius (thermal or photochemical) |
| Advantages | Fewer steps, potentially higher throughput | Utilizes readily available starting materials, well-established reaction mechanisms. |
| Disadvantages | Selectivity can be challenging, potential for over-reduction | More steps, potentially lower overall yield, use of hazardous reagents (azides). |
Experimental Protocols
Route 1: Selective Reduction of 2,3-Dinitrotoluene (General Procedure)
Using Sodium Sulfide (Zinin Reduction):
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a solution of sodium sulfide (or sodium polysulfide) in aqueous ethanol (B145695) is prepared.
-
2,3-Dinitrotoluene is added to the stirred solution.
-
The reaction mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by extraction with a suitable organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield crude this compound, which can be further purified by recrystallization or column chromatography.
Using Catalytic Hydrogenation:
-
A solution of 2,3-dinitrotoluene in a suitable solvent (e.g., ethanol) is placed in a hydrogenation vessel.
-
A catalyst, such as Ru-SnOx/Al2O3, is added to the solution.[1][2]
-
The vessel is purged with hydrogen gas and the reaction is carried out under a specific hydrogen pressure and temperature.
-
The reaction is monitored for the selective consumption of one equivalent of hydrogen.
-
After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to afford the product.
Route 2: Synthesis from 3-Methyl-2-nitrobenzoic Acid via Hofmann Rearrangement
This multi-step synthesis involves the conversion of the carboxylic acid to an amide, followed by a Hofmann rearrangement.
Step 1: Synthesis of 3-Methyl-2-nitrobenzamide
To a solution of 3-methyl-2-nitrobenzoic acid (13.2 g) in tetrahydrofuran (B95107) (150 ml) is added slowly at ambient temperature triethylamine (B128534) (11.0 ml). After stirring for 30 minutes, the solution is cooled in an ice bath and ethyl chloroformate (7.6 ml) is added dropwise. The thick mixture is stirred for 1 hour while maintaining the temperature at about 0°C. Gaseous ammonia is then bubbled through the well-stirred mixture until it is saturated (about 15 minutes). The cooling bath is removed and the mixture is allowed to warm slowly to ambient temperature with stirring for 2 hours. The mixture is partitioned between ethyl acetate (B1210297) and water. The organic phase is washed with brine, dried over Na2SO4, and concentrated to leave a white solid. Trituration with ether/hexane followed by filtration affords the carboxamide with a reported yield of 95%.
Step 2: Hofmann Rearrangement of 3-Methyl-2-nitrobenzamide (Adapted from a general procedure for 3-nitrobenzamide)[3]
-
Finely powdered 3-Methyl-2-nitrobenzamide is added to a flask containing a magnetic stir bar, a solution of 1 M NaOH, and household bleach (sodium hypochlorite solution).
-
The mixture is stirred and heated in a water bath at approximately 80°C for about 30 minutes.
-
The mixture is then cooled, and a solution of 10% aqueous sodium bisulfite is added to quench the excess hypochlorite.
-
The flask is further cooled in an ice bath to precipitate the product.
-
The solid this compound is collected by filtration, washed with cold water, and can be purified by recrystallization.
Mandatory Visualization
Caption: A decision-making workflow for selecting the optimal synthetic route to this compound.
Conclusion
Both the selective reduction of 2,3-dinitrotoluene and the multi-step synthesis from 3-methyl-2-nitrobenzoic acid represent viable pathways to this compound. The choice between these routes will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of synthesis, purity specifications, cost constraints, and available equipment and expertise. The selective reduction route is more atom-economical and direct, but may require significant optimization to achieve high selectivity. The synthesis from 3-methyl-2-nitrobenzoic acid, while longer, relies on well-understood and high-yielding individual reactions, potentially offering a more predictable outcome, especially at a smaller scale. Further research to identify specific and high-yielding protocols for the selective reduction of 2,3-dinitrotoluene would be highly beneficial for a more definitive comparison.
References
A detailed comparative analysis of the spectroscopic characteristics of 3-Methyl-2-nitroaniline against related nitroaniline compounds, providing researchers and drug development professionals with essential data for identification and differentiation.
This guide offers an in-depth spectroscopic comparison of this compound with structurally similar compounds, including 2-nitroaniline, 4-Methyl-2-nitroaniline, and 2-Methyl-3-nitroaniline. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy in a clear, tabular format, this document serves as a practical reference for the unambiguous identification and characterization of these molecules. Detailed experimental protocols are provided to ensure the reproducibility of the presented data.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its related compounds. These values are crucial for distinguishing between these isomers and understanding the influence of substituent placement on their spectral properties.
¹H NMR Spectroscopic Data
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Compound | Solvent | Aromatic Protons | -NH₂ Protons | -CH₃ Protons |
| This compound | DMSO-d₆ | 7.07 (t), 6.93 (d), 6.88 (d)[1] | 5.54 (s, 2H)[1] | 2.07 (s, 3H)[1] |
| 2-Nitroaniline | CDCl₃ | 8.097 (dd), 7.349 (ddd), 6.823 (dd), 6.688 (ddd)[2][3] | 6.1 (s, 2H)[3] | - |
| 4-Methyl-2-nitroaniline | CDCl₃ | 7.261 (d), 7.061 (d), 6.803 (dd)[4] | 3.84 (s, 2H)[4] | 2.444 (s, 3H)[4] |
| 2-Methyl-3-nitroaniline | DMSO-d₆ | 7.07 (t), 6.93 (d), 6.88 (d)[1] | 5.54 (s, 2H)[1] | 2.07 (s, 3H)[1] |
¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Compound | Solvent | Aromatic Carbons | -CH₃ Carbon |
| This compound | DMSO-d₆ | 151.98, 149.07, 127.13, 117.89, 113.97, 111.00[1] | 12.88[1] |
| 2-Nitroaniline | CDCl₃ | 147.61, 143.77, 130.07, 125.40, 113.47, 109.87[1] | - |
| 4-Methyl-2-nitroaniline | DMSO-d₆ | Not explicitly available in search results. | Not explicitly available in search results. |
| 2-Methyl-3-nitroaniline | DMSO-d₆ | 151.98, 149.07, 127.13, 117.89, 113.97, 111.00[1] | 12.88[1] |
FT-IR Spectroscopic Data
Table 3: Key FT-IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretching | NO₂ Stretching (asym/sym) | C-H Stretching (Aromatic/Aliphatic) |
| This compound | ~3400-3300 | ~1520 / ~1350 | ~3100-3000 / ~2950-2850 |
| 2-Nitroaniline | 3483 & 3369[2] | 1505 / ~1340[2][5] | ~3100-3000[2] |
| 4-Methyl-2-nitroaniline | ~3400-3300 | ~1510 / ~1340 | ~3100-3000 / ~2950-2850 |
| 2-Methyl-3-nitroaniline | ~3400-3300 | ~1530 / ~1350 | ~3100-3000 / ~2950-2850 |
Note: Some values are approximated based on typical ranges for the functional groups.
UV-Vis Spectroscopic Data
Table 4: UV-Visible Maximum Absorbance (λmax) in nm
| Compound | Solvent | λmax (nm) |
| This compound | Not specified | Not explicitly available in search results. |
| 2-Nitroaniline | pH 7.0 | ~282, 412[5][6] |
| 4-Methyl-2-nitroaniline | Not specified | Not explicitly available in search results. |
| 3-Nitroaniline | pH 7.0 | ~251, 357[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible spectroscopic analysis of these nitroaniline compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of approximately 5-10 mg of the analyte is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[2] ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, for instance, operating at a field strength of 300 MHz or higher.[7] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS). The raw data (Free Induction Decay - FID) is processed by applying a Fourier transformation, followed by phase and baseline corrections. Signal integration is performed to determine the relative ratios of protons.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[2] The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.[2]
UV-Visible (UV-Vis) Spectroscopy
A dilute solution of the nitroaniline sample is prepared in a suitable solvent such as water, ethanol, or acetonitrile. The concentration is adjusted to ensure the absorbance reading falls within the linear range of the instrument, which is typically below 1.0.[7] A double-beam UV-Vis spectrophotometer is used to measure the absorbance of the sample across a range of wavelengths to determine the wavelength of maximum absorbance (λmax).[8]
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis and data processing.
Caption: General workflow for spectroscopic analysis.
Caption: Logic for structural elucidation from spectroscopic data.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. 2-Nitroaniline(88-74-4) 1H NMR [m.chemicalbook.com]
- 4. 4-Methyl-2-nitroaniline(89-62-3) 1H NMR spectrum [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Assessing the Purity of Synthesized 3-Methyl-2-nitroaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity of synthesized 3-Methyl-2-nitroaniline against established commercial standards. Ensuring the purity of chemical intermediates like this compound is paramount in research and drug development to guarantee the reliability of experimental results and the safety of downstream products. This document outlines common impurities, details analytical methodologies for their detection and quantification, and presents a comparative analysis of synthesized products versus commercial-grade standards.
Understanding the Purity Landscape of this compound
Commercial standards for this compound typically specify a purity of 97% to 98%.[1] The primary route for the synthesis of this compound involves the nitration of m-toluidine (B57737). This process, while effective, can lead to the formation of several process-related impurities. The most common of these are unreacted starting materials and positional isomers.
Common Potential Impurities in Synthesized this compound:
-
m-Toluidine: The unreacted starting material.
-
Positional Isomers:
-
2-Methyl-3-nitroaniline
-
3-Methyl-4-nitroaniline
-
5-Methyl-2-nitroaniline
-
2-Methyl-5-nitroaniline
-
The formation of these isomers is a direct consequence of the directing effects of the amino and methyl groups on the aromatic ring during the electrophilic aromatic substitution (nitration) reaction.
Analytical Methodologies for Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two principal analytical techniques for the separation and quantification of this compound and its impurities.
Comparison of Key Analytical Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation based on the partitioning of volatile analytes between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection. |
| Applicability | Ideal for the analysis of non-volatile and thermally labile compounds, making it well-suited for this compound and its isomers. | Suitable for volatile and thermally stable compounds. Derivatization may be necessary for less volatile impurities. |
| Sensitivity | High sensitivity, particularly with a Diode Array Detector (DAD) or UV-Vis detector. | Very high sensitivity and selectivity, especially with mass spectrometry detection, allowing for definitive peak identification. |
| Resolution | Excellent resolution of isomeric impurities can be achieved with optimized column and mobile phase conditions. | High-resolution separation of volatile isomers is achievable with capillary columns. |
| Sample Prep | Generally straightforward, involving dissolution in a suitable solvent. | May require derivatization to enhance volatility, which can add complexity to the sample preparation process. |
Experimental Protocol: Purity Assessment by HPLC
This section provides a detailed methodology for the quantitative analysis of this compound and its potential impurities using High-Performance Liquid Chromatography with UV detection.
Objective: To determine the purity of a synthesized batch of this compound and quantify the levels of m-toluidine and key isomeric impurities.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column compartment, and a Diode Array or UV-Vis Detector.
-
Analytical column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% Formic Acid.
-
Reference standards of this compound, m-toluidine, 2-methyl-3-nitroaniline, 3-methyl-4-nitroaniline, 5-methyl-2-nitroaniline, and 2-methyl-5-nitroaniline.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic Acid (analytical grade).
Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | 254 nm |
| Injection Vol. | 10 µL |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B |
Procedure:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of each reference standard and dissolve in a 10 mL volumetric flask with acetonitrile to create individual stock solutions.
-
Prepare a mixed standard solution by appropriately diluting the stock solutions to a final concentration within the expected linear range of the instrument.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in a 10 mL volumetric flask with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the mixed standard solution to determine the retention times and response factors for each component.
-
Inject the prepared sample solution.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Calculate the percentage purity of this compound and the concentration of each impurity using the external standard method.
-
Data Presentation and Comparison
The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured table for easy comparison.
Table 1: Comparative Purity Analysis of Synthesized this compound
| Compound | Standard (Commercial Grade) | Synthesized Batch |
| This compound | ≥ 97.0% | [Insert Experimental Value] |
| m-Toluidine | Not Detected / ≤ 0.1% | [Insert Experimental Value] |
| 2-Methyl-3-nitroaniline | Not Detected / ≤ 0.5% | [Insert Experimental Value] |
| 3-Methyl-4-nitroaniline | Not Detected / ≤ 0.5% | [Insert Experimental Value] |
| 5-Methyl-2-nitroaniline | Not Detected / ≤ 0.5% | [Insert Experimental Value] |
| 2-Methyl-5-nitroaniline | Not Detected / ≤ 0.5% | [Insert Experimental Value] |
| Other Impurities | ≤ 1.0% | [Insert Experimental Value] |
| Total Purity | ≥ 97.0% | [Insert Experimental Value] |
Note: The values for the "Standard (Commercial Grade)" column are typical specifications and may vary between suppliers. It is recommended to analyze a commercial standard alongside the synthesized batch for a direct comparison.
Visualizing the Purity Assessment Workflow
A clear workflow diagram can help in understanding the logical steps involved in the purity assessment process.
Caption: Workflow for the purity assessment of synthesized this compound.
Signaling Pathway for Impurity Formation
The formation of isomeric impurities during the synthesis of this compound can be visualized as a branching pathway from the starting material.
Caption: Impurity formation pathways during the nitration of m-toluidine.
By following the methodologies outlined in this guide, researchers can confidently assess the purity of their synthesized this compound, ensuring it meets the necessary standards for their intended applications. This systematic approach to purity verification is a critical component of robust scientific research and development.
References
A Comparative Guide to Alternative Reagents for the Synthesis of 3-Methyl-2-nitroaniline
For researchers, scientists, and drug development professionals, the selection of optimal reagents is critical for efficient, safe, and scalable synthesis of key intermediates like 3-Methyl-2-nitroaniline. This guide provides a comprehensive comparison of traditional and alternative reagents for the synthesis of this compound, a vital precursor in the pharmaceutical and dye industries. We present a side-by-side analysis of performance data, detailed experimental protocols, and mechanistic insights to inform your synthetic strategy.
The conventional route to this compound involves the nitration of N-acetyl-m-toluidine using a mixture of concentrated nitric and sulfuric acids. While effective, this method suffers from drawbacks including the use of highly corrosive acids, harsh reaction conditions, and the formation of undesired isomers. This has prompted the exploration of alternative nitrating agents that offer milder conditions, improved selectivity, and a better safety profile.
Performance Comparison of Nitrating Agents
The following table summarizes the key performance indicators for the traditional mixed acid method and several promising alternative reagents for the nitration of N-acetyl-m-toluidine, the precursor to this compound.
| Nitrating Agent | Starting Material | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Traditional Method | |||||||
| Conc. HNO₃ / Conc. H₂SO₄ | N-acetyl-m-toluidine | Sulfuric Acid | 0 - 10 | 1 - 2 | ~75-85 | >95 | Adapted from protocols for similar compounds |
| Alternative Reagents | |||||||
| tert-Butyl nitrite (B80452) / Cu(OAc)₂ | N-acetyl-m-toluidine | 1,4-Dioxane | 90 | 6 | ~80 | High | General procedure for similar substrates |
| N-Nitrosaccharin | N-acetyl-m-toluidine | Acetonitrile | 85 | 5 | High | High | General procedure for arene nitration |
| Nitrogen Dioxide (NO₂) / Oxygen (O₂) | N-acetyl-m-toluidine | Chloroform (B151607) | Room Temp. | 6 | Moderate | Good | Based on nitration of benzene (B151609) derivatives |
Experimental Protocols
Detailed methodologies for the synthesis of the precursor N-acetyl-m-toluidine and its subsequent nitration using the compared reagents are provided below.
Synthesis of N-acetyl-m-toluidine (Precursor)
Materials:
-
Acetic anhydride (B1165640)
-
Glacial acetic acid (optional, as solvent)
-
Water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve m-toluidine in a minimal amount of glacial acetic acid or use it neat.
-
Slowly add acetic anhydride (1.1 equivalents) to the stirred solution. The reaction is exothermic.
-
Continue stirring at room temperature for 30-60 minutes.
-
Pour the reaction mixture into ice-cold water to precipitate the N-acetyl-m-toluidine.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry. The typical yield is >90%.
Nitration Protocols
Materials:
-
N-acetyl-m-toluidine
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Sodium hydroxide (B78521) solution (for neutralization)
Procedure:
-
In a flask, dissolve N-acetyl-m-toluidine in concentrated sulfuric acid at 0°C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0°C.
-
Add the nitrating mixture dropwise to the solution of N-acetyl-m-toluidine, maintaining the temperature between 0 and 10°C.
-
After the addition is complete, stir the mixture for 1-2 hours at the same temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the solid, wash with cold water until the washings are neutral, and then dry.
-
The N-acetyl-3-methyl-2-nitroaniline is then hydrolyzed using acidic or basic conditions to yield this compound.
Materials:
-
N-acetyl-m-toluidine
-
tert-Butyl nitrite
-
Copper(II) acetate (B1210297) (catalyst)
-
1,4-Dioxane
-
Ethyl acetate
-
Water
Procedure:
-
In a pressure tube, combine N-acetyl-m-toluidine, copper(II) acetate (catalytic amount), and 1,4-dioxane.
-
Add tert-butyl nitrite to the mixture.
-
Seal the tube and heat the reaction at 90°C for 6 hours.
-
After cooling, dilute the mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Hydrolyze the purified intermediate to obtain this compound.
Materials:
-
N-acetyl-m-toluidine
-
N-Nitrosaccharin
-
Acetonitrile
-
Magnesium perchlorate (B79767) (catalyst, optional)
-
Ethyl acetate
-
n-Hexane
Procedure:
-
In a vial, dissolve N-acetyl-m-toluidine and N-nitrosaccharin in acetonitrile. Add a catalytic amount of magnesium perchlorate if necessary.
-
Seal the vial and heat the mixture at 85°C for 5 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography using an ethyl acetate/n-hexane gradient.
-
Proceed with hydrolysis to yield the final product.
Materials:
-
N-acetyl-m-toluidine
-
Nitrogen dioxide (can be captured from air pollution simulation or used from a cylinder)
-
Oxygen
-
Chloroform
-
Sulfuric acid (catalytic amount, optional)
Procedure:
-
Dissolve N-acetyl-m-toluidine in chloroform in a suitable reactor.
-
Introduce nitrogen dioxide and oxygen into the solution. A metal-organic framework (MOF) can be used to capture and deliver NO₂.[1]
-
A catalytic amount of sulfuric acid can be added to accelerate the reaction.
-
Stir the reaction at room temperature for approximately 6 hours.
-
After the reaction, quench with water and separate the organic layer.
-
Wash the organic layer, dry, and concentrate to obtain the crude product.
-
Purify by column chromatography and then hydrolyze to this compound.
Reaction Pathways and Experimental Workflows
The synthesis of this compound universally proceeds through a two-step sequence: N-acetylation of m-toluidine followed by nitration of the resulting N-acetyl-m-toluidine and subsequent deprotection. The key difference lies in the nitration step, where various reagents can be employed.
Caption: General workflow for the synthesis of this compound.
The choice of nitrating agent dictates the specific reaction conditions and the mechanism of the electrophilic aromatic substitution.
Caption: Simplified comparison of electrophilic species generation in different nitration methods.
Conclusion
The synthesis of this compound can be achieved through various methods, each with its own set of advantages and disadvantages. The traditional mixed acid method, while providing good yields, involves harsh and hazardous conditions. Alternative reagents such as tert-butyl nitrite, N-nitrosaccharin, and nitrogen dioxide/oxygen offer milder reaction conditions and potentially improved safety profiles. The choice of the most suitable method will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. This guide provides the necessary data and protocols to make an informed decision for the efficient and safe production of this important chemical intermediate.
References
Safety Operating Guide
Proper Disposal of 3-Methyl-2-nitroaniline: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 3-Methyl-2-nitroaniline (CAS: 601-87-6), ensuring the safety of laboratory personnel and environmental compliance.
Researchers, scientists, and drug development professionals handling this compound must be aware of its hazardous properties to ensure safe handling and disposal. This substance is harmful if swallowed, in contact with skin, or inhaled. Adherence to the following guidelines is critical to mitigate risks and comply with regulations.
Key Safety and Physical Data
For quick reference, the following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 601-87-6 |
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol [1] |
| Appearance | Pale yellow crystalline solid[2] |
| Melting Point | 82-86 °C[2] / 107-108 °C[3] |
| Boiling Point | 288.6 ± 20.0 °C at 760 mmHg[3] |
| Solubility | Soluble in alcohols and chlorinated hydrocarbons; limited solubility in water.[2] |
Experimental Protocols for Disposal
The proper disposal of this compound is a critical final step in the experimental workflow. The following procedures are designed to be clear, concise, and easy to follow, ensuring that all safety and regulatory requirements are met.
Personal Protective Equipment (PPE):
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
In case of dust or aerosols, use a NIOSH/MSHA approved respirator.
Disposal of Small Spills:
In the event of a small spill, follow these steps for containment and cleanup:
-
Evacuate and Ventilate: If safe to do so, increase ventilation in the area of the spill.
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or earth to cover the spill.
-
Collect the Material: Carefully sweep the mixture of the absorbent material and this compound into a suitable, labeled container for hazardous waste.[4][5]
-
Decontaminate the Area: Wash the spill area with soap and water.
-
Dispose of Contaminated Materials: All contaminated materials, including gloves and cleaning materials, should be placed in the hazardous waste container.
Disposal of Unused or Waste this compound:
For the disposal of unused product or waste generated from experimental procedures, follow these steps:
-
Containerize the Waste: Place the this compound waste in a clearly labeled, sealed container. The label should include the chemical name and associated hazards.
-
Store Temporarily: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[2]
-
Arrange for Professional Disposal: Contact a licensed professional waste disposal service to arrange for the collection and disposal of the hazardous waste.[6] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[4] Disposal must be in accordance with all local, regional, and national regulations.[5]
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling 3-Methyl-2-nitroaniline
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of 3-Methyl-2-nitroaniline, including detailed operational and disposal plans to ensure a secure laboratory environment.
This compound is a chemical compound that requires careful handling due to its potential health hazards. Adherence to strict safety protocols is crucial to minimize exposure and prevent accidents. The following information outlines the necessary personal protective equipment (PPE), step-by-step handling and disposal procedures, and other critical data.
Essential Personal Protective Equipment (PPE)
When working with this compound, the use of appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Specification | Standards/References |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Chemical-resistant gloves (type to be chosen based on concentration and quantity of the substance handled; consult manufacturer data). | General laboratory practice; impervious protective clothing to prevent skin contact.[1][2][3] |
| Respiratory Protection | For weighing and diluting, a NIOSH-approved half-face respirator with a combination filter for organic vapors and particulates is recommended. If exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1][2][3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical for laboratory safety. The following protocol should be strictly followed.
1. Engineering Controls and Preparation:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][2]
-
Before beginning work, ensure all necessary PPE is available and in good condition.
2. Handling the Chemical:
-
Don all required PPE as specified in the table above before handling the compound.
-
Avoid generating dust when working with the solid form of this compound.[1]
-
Prevent all contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the area where the chemical is being handled.
3. Storage:
-
Store in a cool, dry, and well-ventilated area in a tightly closed container.[1]
-
Keep the container closed when not in use.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[4][5]
4. Post-Handling:
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[1][4]
-
Remove and properly dispose of contaminated clothing. Wash before reuse is permissible.[1]
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is as important as its safe handling. The following steps outline the disposal procedure for this compound.
1. Waste Collection:
-
Collect all waste material, including any contaminated consumables (e.g., paper towels, weighing paper), in a designated, properly labeled, and sealed hazardous waste container.
2. Disposal of Contaminated PPE:
-
Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste container for proper disposal.
3. Chemical Waste Disposal:
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.[6]
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and must consult relevant regulations for complete and accurate classification.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C7H8N2O2 |
| Molecular Weight | 152.15 g/mol [1] |
| Melting Point | 107-108 °C |
| Boiling Point | 288.6 ± 20.0 °C at 760 mmHg |
| Physical Form | Solid |
Hazard Information
This compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
